3-Iodothyronamine hydrochloride
Description
Propriétés
IUPAC Name |
4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKVVMXTPQCCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675978 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788824-64-6, 712349-95-6 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodothyronamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 3-Iodothyronamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodothyronamine hydrochloride (T1AM HCl) is an endogenous biogenic amine, a metabolite of thyroid hormone that exhibits a wide range of physiological effects, often contrary to those of classical thyroid hormones.[1][2] This technical guide provides a comprehensive overview of the current understanding of T1AM's mechanism of action, focusing on its molecular targets, signaling pathways, and metabolic fate. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the complex pharmacology of this intriguing molecule. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal assays, and presents visual diagrams of critical signaling pathways and workflows to facilitate a deeper understanding of T1AM's biological role and therapeutic potential.
Molecular Targets and Receptor Interactions
T1AM is a promiscuous ligand that interacts with a variety of cell surface and intracellular targets. Its pleiotropic effects are a consequence of its ability to engage multiple receptor systems, often with varying affinities and functional outcomes.
Trace Amine-Associated Receptor 1 (TAAR1)
The primary and most well-characterized molecular target of T1AM is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1][2][3] T1AM is the most potent endogenous agonist of TAAR1 discovered to date.[3]
-
Signaling Cascade: Upon binding to TAAR1, T1AM primarily activates the Gαs subunit of the heterotrimeric G protein.[4] This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to diverse cellular responses.[4] In some contexts, TAAR1 signaling can also involve G protein-independent pathways, such as those mediated by β-arrestin2.[4]
Other G Protein-Coupled Receptors (GPCRs)
While TAAR1 is a high-affinity target, T1AM also interacts with other GPCRs, which contributes to its complex pharmacological profile.[5] These interactions often occur at micromolar concentrations.[2]
-
Adrenergic Receptors: T1AM has been shown to interact with α2A-adrenergic receptors (ADRA2A) and β2-adrenergic receptors (ADRB2).[1][4][6] Its action on ADRB2 appears to be that of a positive allosteric modulator, enhancing the signaling of endogenous ligands like isoprenaline.[6][7]
-
Serotonin (B10506) Receptors: T1AM can act as a biased agonist at the serotonin 1b receptor (5-HT1b), primarily activating the Gαi/o pathway.[8]
-
Muscarinic Receptors: T1AM has been reported to be an antagonist of the muscarinic M3 receptor.[3][9]
-
Other TAARs: Besides TAAR1, T1AM is also an agonist for TAAR2 and TAAR5 with similar potency.[3]
Ion Channels
-
Transient Receptor Potential Melastatin 8 (TRPM8): T1AM has been identified as a modulator of the TRPM8 channel, a cold- and menthol-sensing ion channel.[4] This interaction may contribute to the hypothermic effects observed after T1AM administration.
Intracellular Targets
-
Mitochondria: T1AM exerts significant effects on mitochondrial function. It has been shown to inhibit mitochondrial respiration and decrease ATP production.[10][11] This is thought to be achieved by a partial block of the electron transport chain, specifically at Complex III.[11] T1AM can also increase the production of reactive oxygen species (H2O2) in mitochondria.[11]
-
Monoamine Oxidase (MAO): T1AM is a substrate for mitochondrial monoamine oxidases (MAO-A and MAO-B), which metabolize it to 3-iodothyroacetic acid (TA1).[2][4][12] This metabolic conversion is a critical aspect of T1AM's overall mechanism of action, as TA1 itself may possess biological activity.[4][13]
Quantitative Data on T1AM Interactions
The following tables summarize the available quantitative data regarding the affinity and potency of T1AM at its various molecular targets and its effects on mitochondrial function.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| TAAR1 | Human | cAMP accumulation | EC50 | ~30 nM | [1] |
| TAAR1 | Rat | cAMP accumulation | EC50 | ~25 nM | [2] |
| α2A-Adrenergic Receptor | - | - | Affinity (Ki) | Micromolar range | [1] |
| Serotonin 1b Receptor | Human | Gαi/o activation | EC50 | ~10 µM | [8] |
Table 1: Receptor Binding and Functional Potency of 3-Iodothyronamine.
| Mitochondrial Parameter | Tissue | Condition | Concentration | Effect | Reference |
| O2 Consumption (State 4) | Rat Liver | Succinate + Rotenone | 10⁻⁸ M | Significant decrease | [11] |
| O2 Consumption (State 3) | Rat Liver | Succinate + Rotenone | 10⁻⁸ M | Significant decrease | [11] |
| H2O2 Release (State 4) | Rat Liver | Succinate | ≥10⁻⁸ M | Significant increase | [11] |
| H2O2 Release (State 3) | Rat Liver | Succinate | ≥10⁻⁸ M | Significant increase | [11] |
| ATP Production | Murine Pancreatic β-cells (MIN6) | - | Concentration-dependent | Decrease | [10] |
Table 2: Effects of 3-Iodothyronamine on Mitochondrial Function.
Signaling Pathways and Metabolic Fate
The biological effects of T1AM are mediated by a complex interplay of signaling pathways initiated at the cell surface and intracellularly, as well as through its metabolic conversion.
TAAR1-Mediated Signaling Pathway
The canonical signaling pathway for T1AM involves the activation of TAAR1, leading to the production of cAMP and activation of PKA. This pathway is crucial for many of the neuromodulatory and metabolic effects of T1AM.
Caption: TAAR1 signaling pathway initiated by T1AM.
Multi-Receptor Interaction Network
T1AM's ability to interact with multiple GPCRs and ion channels results in a complex signaling network that can vary between different cell types depending on their receptor expression profiles.
Caption: T1AM's diverse molecular targets.
Metabolic Pathway of T1AM
The metabolism of T1AM by monoamine oxidases is a key determinant of its duration of action and may contribute to its overall biological effects through the production of the active metabolite TA1.
Caption: Metabolic conversion of T1AM to TA1.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of T1AM's mechanism of action. Below are outlines of key experimental protocols.
cAMP Accumulation Assay
This assay is used to determine the functional activity of T1AM at Gαs-coupled receptors like TAAR1.
-
Cell Culture: HEK293 cells are transiently or stably transfected with the receptor of interest (e.g., human TAAR1).
-
Assay Procedure:
-
Seed transfected cells in 96-well plates.
-
The following day, replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of T1AM hydrochloride.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF-based kit.
-
-
Data Analysis: Plot the cAMP concentration against the log of the T1AM concentration to generate a dose-response curve and determine the EC50 value.
Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
This technique allows for the real-time measurement of mitochondrial function in live cells.
-
Cell Culture: Plate cells (e.g., MIN6 pancreatic β-cells) in a Seahorse XF cell culture microplate.
-
Assay Procedure:
-
Hydrate the sensor cartridge of the Seahorse XF analyzer.
-
Replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Equilibrate the cells in a CO2-free incubator.
-
Load the injector ports of the sensor cartridge with T1AM and other compounds for a mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Place the microplate in the Seahorse XF analyzer and run the assay.
-
-
Data Analysis: The Oxygen Consumption Rate (OCR) is measured over time. The basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration can be calculated from the OCR profile after sequential injections.
Western Blotting for Protein Phosphorylation
This method is used to assess the activation of downstream signaling kinases, such as ERK and CREB.[14]
-
Cell Treatment and Lysis:
-
Treat cells (e.g., NG108-15 or U87 MG) with T1AM for various times and concentrations.[14]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (from a parallel blot or after stripping and re-probing the same membrane) to determine the relative phosphorylation level.
Experimental Workflow for Investigating T1AM's Cellular Effects
The following diagram illustrates a logical workflow for characterizing the cellular mechanism of action of T1AM.
Caption: A workflow for T1AM mechanism of action studies.
Conclusion and Future Directions
This compound is a multifaceted signaling molecule with a complex mechanism of action that extends far beyond its interaction with TAAR1. Its ability to engage a range of GPCRs, modulate ion channels, and directly impact mitochondrial function underscores the challenges and opportunities in understanding its physiological role and therapeutic potential. For drug development professionals, the multi-target nature of T1AM presents both a hurdle for achieving target specificity and a potential advantage for treating complex polygenic disorders.
Future research should focus on several key areas:
-
Deorphanizing the physiological effects of T1AM: While many pharmacological effects have been documented, the specific contribution of each molecular target to the overall in vivo response remains to be fully elucidated, particularly through the use of knockout animal models for targets other than TAAR1.
-
Structure-activity relationship (SAR) studies: The development of T1AM analogs with greater selectivity for specific targets will be invaluable for dissecting its complex pharmacology and for developing novel therapeutics with improved side-effect profiles.
-
Human studies: The majority of research has been conducted in rodent models. Translating these findings to human physiology is a critical next step in evaluating the therapeutic relevance of T1AM.
By continuing to unravel the intricate molecular mechanisms of 3-iodothyronamine, the scientific community can pave the way for novel therapeutic strategies targeting the unique biology of this endogenous signaling molecule.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 4. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Multitarget Ligand 3-Iodothyronamine Modulates β-Adrenergic Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Iodothyronamine, a Novel Endogenous Modulator of Transient Receptor Potential Melastatin 8? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Iodothyronamine reduces insulin secretion in vitro via a mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the thyroid hormone derivatives 3-iodothyronamine and thyronamine on rat liver oxidative capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Commentary: 3-Iodothyronamine Reduces Insulin Secretion In Vitro via a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central Effects of 3-Iodothyronamine Reveal a Novel Role for Mitochondrial Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of 3-Iodothyronamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodothyronamine hydrochloride (T1AM), an endogenous biogenic amine, has emerged as a molecule of significant interest in endocrinology and pharmacology. Structurally related to thyroid hormones, T1AM is thought to be a product of their metabolism.[1] However, its physiological effects are often distinct from and sometimes opposite to those of classical thyroid hormones.[2] T1AM is not a ligand for nuclear thyroid hormone receptors but instead exerts its effects through various other signaling pathways, most notably as a potent agonist of the trace amine-associated receptor 1 (TAAR1).[1][3] This technical guide provides an in-depth overview of the physiological role of T1AM, focusing on its mechanisms of action, quantitative physiological effects, and the experimental methodologies used to elucidate its function.
Core Physiological Effects and Mechanisms of Action
T1AM exhibits a wide range of physiological effects, primarily impacting the metabolic, cardiovascular, and neurological systems. Its primary molecular target is TAAR1, a G protein-coupled receptor.[1][3] Activation of TAAR1 by T1AM leads to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] While many of T1AM's effects are attributed to TAAR1 activation, evidence suggests the involvement of other receptors and pathways, contributing to its complex pharmacological profile.
Metabolic Effects
T1AM is a potent modulator of metabolism, generally inducing a hypometabolic state.[5] Systemic administration in rodents leads to a rapid and profound decrease in body temperature and metabolic rate.[6] It influences both glucose and lipid metabolism, favoring fatty acid over glucose catabolism and increasing ketogenesis.[1] T1AM has also been shown to increase blood glucose levels, an effect linked to the inhibition of insulin (B600854) secretion and stimulation of glucagon (B607659) secretion.[1][6]
Cardiovascular Effects
In the cardiovascular system, T1AM exerts negative inotropic and chronotropic effects, leading to a decrease in cardiac output and heart rate.[3] These effects have been observed in both in vivo and ex vivo models, such as the isolated working rat heart.[7] The cardiac actions of T1AM are thought to be mediated, at least in part, through its interaction with the cardiac aminergic system.
Neurological Effects
T1AM acts as a neuromodulator in the central nervous system.[1] Intracerebroventricular administration has been shown to influence learning and memory, modulate sleep and feeding behavior, and decrease the pain threshold.[1] T1AM can also impact dopaminergic signaling through TAAR1-dependent phosphorylation of tyrosine hydroxylase.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the physiological effects of this compound from various experimental studies.
| Parameter | Species/Model | T1AM Dose/Concentration | Effect | Reference |
| Body Temperature | Mouse | 25-100 mg/kg (i.p.) | ~4°C drop in rectal temperature within 30 minutes | [7] |
| Mouse | ED50: 59 µmol/kg | Maximum temperature decrease | [7] | |
| Metabolic Rate | Mouse | 25 mg/kg (i.p.) | ~50% depression of metabolic rate | [6] |
| Blood Glucose | Mouse | Dose-dependent | Maximum of ~320 mg/dL | [6] |
| Glucagon | Mouse | Dose-dependent | ~400 pg/ml (nearly twice control) | [6] |
| Insulin Secretion | Rat INS1823/13 insulinoma cells | Dose-dependent | Prevention of glucose-stimulated insulin release | [6] |
| Cardiac Output | Isolated working rat heart | ED50: 29 µM | Dose-dependent decrease | [7] |
| Heart Rate | Isolated working rat heart | ED50: 83 µM | Dose-dependent decrease | [7] |
| Tyrosine Hydroxylase Phosphorylation (Ser19 & Ser40) | Mouse striatal slices | 1-10 µM | Increased phosphorylation | [8] |
| Exploratory Activity | Mouse | 1.32 and 4 µg/kg (i.c.v.) | Significantly increased | [9] |
| Memory (Passive Avoidance) | Mouse | 1.32 µg/kg (i.c.v.) | Facilitation of memory acquisition and retention | [9] |
| cAMP Production | U-87 MG cells | 0.1 µM | Increased cAMP production | [10] |
| Cell Viability | NG108-15 and U-87 MG cells | Starting from 0.1 µM | Slight but significant cytotoxicity | [10] |
| ERK Phosphorylation | NG108-15 cells | 1 µM | +60% increase | [10] |
| CaMKII Phosphorylation | NG108-15 cells | 10 µM | +50% increase | [10] |
| CREB Phosphorylation | U-87 MG cells | 1 µM | +70% increase | [10] |
| IL-6 Secretion (LPS/TNFα stimulated HMC3 cells) | Human microglial cells | 0.1, 1, and 10 µM | Significant dose-dependent reduction | [11] |
| IL-10 Secretion (LPS/TNFα stimulated HMC3 cells) | Human microglial cells | 0.1, 1, and 10 µM | Significant dose-dependent increase | [11] |
| Binding Affinity (TAAR1) | Species | Value | Reference |
| Potency | Human | Tyramine > β-phenethylamine > dopamine (B1211576) = octopamine (B1677172) (T1AM is a potent agonist) | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Isolated Working Rat Heart Perfusion
This ex vivo model is used to assess the direct cardiac effects of T1AM independent of systemic physiological responses.[12][13][14]
Procedure:
-
Animal Preparation: Adult rats are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion to wash out blood.
-
Switch to Working Mode: The left atrium is then cannulated, and the perfusion is switched to the working mode, where the buffer enters the left atrium and is ejected by the left ventricle through the aorta against a set afterload.
-
Data Acquisition: Cardiac parameters such as heart rate, aortic flow, coronary flow, and cardiac output are continuously monitored and recorded.[12]
-
T1AM Administration: After a stabilization period, T1AM is introduced into the perfusion buffer at various concentrations to determine its effects on cardiac function.
Passive Avoidance Test in Mice
This behavioral test is used to evaluate the effects of T1AM on learning and memory.[15][16][17][18][19]
Procedure:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Phase: A mouse is placed in the light compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.[16]
-
T1AM Administration: T1AM or vehicle is administered to the mice (e.g., intracerebroventricularly) at a specified time before or after the acquisition phase.
-
Retention Test: After a set period (e.g., 24 hours), the mouse is placed back into the light compartment, and the latency to enter the dark compartment is measured.[16] An increased latency is indicative of improved memory of the aversive stimulus.
In Vitro Insulin Secretion Assay (INS-1E Cells)
This assay is used to investigate the direct effects of T1AM on insulin secretion from pancreatic beta cells.[20][21][22]
Procedure:
-
Cell Culture: INS-1E cells are cultured in a suitable medium until they reach the desired confluency.
-
Pre-incubation: The cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.5 mM glucose) for a specified period.
-
Stimulation: The cells are then exposed to a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of different concentrations of T1AM for a defined incubation time.[22]
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling and metabolic pathways associated with this compound.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Using an Isolated Working Rat Heart Model to Test Donor Heart Preservation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The isolated perfused rat heart: a model for studying myocardial hypoxia or ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijbcp.com [ijbcp.com]
- 15. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scantox.com [scantox.com]
- 17. Passive avoidance test [panlab.com]
- 18. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 19. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trace amine–associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Agonistic Profile of 3-Iodothyronamine Hydrochloride at Trace Amine-Associated Receptor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 3-Iodothyronamine hydrochloride (T1AM HCl) and its role as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). T1AM, an endogenous derivative of thyroid hormone, is recognized as the most potent endogenous agonist of TAAR1, a G protein-coupled receptor implicated in a wide array of physiological and neurological processes.[1] This document collates quantitative data on the binding and functional potency of T1AM, details essential experimental protocols for its study, and visualizes the complex signaling networks it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of TAAR1 and the development of novel therapeutics targeting this receptor.
Introduction to 3-Iodothyronamine (T1AM) and TAAR1
3-Iodothyronamine (T1AM) is a naturally occurring biogenic amine, structurally related to thyroid hormones, that has garnered significant interest for its distinct physiological effects, which are often contrary to those of classical thyroid hormones. Unlike thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but instead demonstrates high affinity for the Trace Amine-Associated Receptor 1 (TAAR1).
TAAR1 is a G protein-coupled receptor (GPCR) that is expressed in various tissues, including the brain, particularly in monoaminergic neurons, as well as in peripheral organs like the pancreas and stomach.[2] It is primarily an intracellular receptor, which necessitates that its ligands, such as T1AM, must cross the cell membrane to elicit a response.[2] TAAR1 activation has been shown to modulate dopaminergic, serotonergic, and noradrenergic systems, making it a promising target for the treatment of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders.[3]
Quantitative Analysis of T1AM Agonism at TAAR1
The potency of T1AM as a TAAR1 agonist has been quantified in various in vitro systems. The half-maximal effective concentration (EC50) for T1AM-induced signaling, typically measured as an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), varies across species.
| Species | Receptor | Assay Type | EC50 (nM) | Reference(s) |
| Rat | TAAR1 | cAMP Accumulation | 14 | [4] |
| Human | TAAR1 | cAMP Accumulation | 742.6 | [5] |
| Mouse | TAAR1 | cAMP Accumulation | ~1000 | [4] |
Note: The potency of T1AM can vary depending on the specific experimental conditions and cell lines used.
TAAR1 Signaling Pathways Activated by T1AM
Upon binding of T1AM, TAAR1 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3]
Beyond the Gs/cAMP/PKA pathway, TAAR1 activation by T1AM has been shown to engage other signaling cascades, including:
-
Gq protein coupling: Leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[6]
-
Extracellular signal-regulated kinase (ERK) pathway: TAAR1 activation can lead to the phosphorylation and activation of ERK1/2, a key regulator of cell proliferation, differentiation, and survival.[7]
-
Protein Kinase C (PKC) pathway: TAAR1 signaling can also proceed through PKC activation.[2]
-
Akt/GSK3β pathway: A β-arrestin2-dependent pathway involving the activation of Akt and subsequent inhibition of glycogen (B147801) synthase kinase 3β has also been described.[3]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. flore.unifi.it [flore.unifi.it]
The Biosynthesis of 3-Iodothyronamine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Endogenous Formation, Experimental Protocols, and Signaling Cascades of a Novel Thyroid Hormone Metabolite
Abstract
3-Iodothyronamine (T1AM), an endogenous derivative of thyroid hormone, has garnered significant interest within the scientific community for its unique physiological effects, which are often contrary to those of classical thyroid hormones. This technical guide provides a comprehensive overview of the biosynthesis pathway of T1AM, with a focus on the enzymatic processes, key anatomical sites of production, and the downstream signaling events it triggers. Detailed experimental protocols for the investigation of its biosynthesis and a summary of relevant quantitative data are presented to aid researchers in the fields of endocrinology, pharmacology, and drug development. Furthermore, this guide outlines a method for the chemical synthesis of 3-Iodothyronamine hydrochloride, the salt form commonly utilized in research settings.
Introduction
3-Iodothyronamine (T1AM) is a biogenic amine structurally related to thyroid hormones. It is considered a metabolite of thyroxine (T4) and is formed through a series of deiodination and decarboxylation reactions[1]. Unlike its parent hormones, T1AM does not exert its effects through nuclear thyroid hormone receptors. Instead, it is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor, initiating a cascade of intracellular signaling events[2][3]. The discovery of T1AM has opened new avenues for understanding the complex and multifaceted roles of thyroid hormone metabolism and signaling.
The Biosynthesis Pathway of 3-Iodothyronamine
The formation of T1AM from thyroid hormone precursors is a multi-step enzymatic process. While initially hypothesized to occur systemically, compelling evidence now points to the intestine as a primary site of T1AM biosynthesis, particularly following oral administration of levothyroxine[4][5][6][7].
The proposed biosynthetic pathway involves two key enzymatic transformations:
-
Deiodination: The sequential removal of iodine atoms from the thyronine backbone. This is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (Dio). There are three types of deiodinases (D1, D2, and D3) with varying tissue distribution and substrate specificities.
-
Decarboxylation: The removal of the carboxyl group from the alanine (B10760859) side chain of the thyroid hormone molecule. While initial hypotheses considered aromatic L-amino acid decarboxylase (AADC), recent studies have identified ornithine decarboxylase (ODC) as a key enzyme capable of decarboxylating thyroid hormone precursors[4][5][6][7].
A plausible and evidence-supported pathway for the intestinal biosynthesis of T1AM from T4 is as follows:
-
Thyroxine (T4) is taken up by intestinal cells.
-
T4 undergoes deiodination by intestinal deiodinases to form various intermediates, including 3,5,3'-triiodothyronine (T3) and subsequently 3,5-diiodothyronine (3,5-T2) .
-
3,5-T2 is then decarboxylated by ornithine decarboxylase (ODC) to yield 3,5-diiodothyronamine (T2AM) .
-
Finally, T2AM is further deiodinated to produce 3-Iodothyronamine (T1AM) .
It is important to note that alternative sequences of these reactions may also occur.
Quantitative Data on Biosynthetic Enzymes
The following table summarizes available kinetic data for the key enzymes involved in T1AM biosynthesis.
| Enzyme | Substrate | Product | Km | Vmax | Source |
| Iodothyronine 5'-deiodinase (Type 1) | Thyroxine (T4) | 3,3',5-triiodothyronine (T3) | ~3 µM | 63 pmol/min/mg protein | [6][8] |
| Iodothyronine 5'-deiodinase (Type 1) | 3,3',5'-triiodothyronine (rT3) | 3,3'-diiodothyronine (3,3'-T2) | 0.035 µM (at pH 6.5) | 829 pmol/min/mg protein (at pH 8.0) | [6][8] |
| Ornithine Decarboxylase (ODC) | Ornithine | Putrescine | ~200 µM | ~2 nmol CO2/h/mg protein | [9] |
Note: Specific kinetic parameters for ornithine decarboxylase with 3,5-T2 as a substrate are not yet well-defined in the literature.
T1AM Production in an Ex Vivo Model
Studies using the everted gut sac model have provided quantitative insights into the intestinal production of T1AM from T4.
| Precursor (Substrate) | Incubation Time | Product | Concentration/Amount Detected | Source |
| Thyroxine (T4) | 15 minutes | 3-Iodothyronamine (T1AM) | Dose-dependent increase, quantifiable by LC-MS/MS | [5][10] |
| 3,5-diiodothyronine (3,5-T2) | 15 minutes | 3,5-diiodothyronamine (T2AM) | Formation demonstrated by LC-MS/MS | [6] |
Experimental Protocols
Everted Gut Sac Model for T1AM Biosynthesis
This ex vivo model is instrumental in studying intestinal metabolism and transport of various compounds, including the biosynthesis of T1AM from thyroid hormone precursors.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBB), gassed with 95% O2 / 5% CO2
-
Thyroxine (T4) stock solution
-
Surgical instruments (scissors, forceps)
-
Glass rod for eversion
-
Surgical thread
-
Incubation bath at 37°C
-
Homogenization buffer (e.g., 250 mM sucrose, 20 mM HEPES, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
Procedure:
-
Humanely euthanize the experimental animal (e.g., mouse) and dissect a segment of the small intestine (jejunum).
-
Gently flush the intestinal segment with ice-cold KRBB to remove luminal contents.
-
Carefully evert the intestinal segment using a moistened glass rod, ensuring the mucosal side is facing outwards.
-
Tie one end of the everted segment securely with surgical thread to form a sac.
-
Fill the sac with a precise volume of fresh KRBB.
-
Tie the other end of the sac to seal it.
-
Incubate the everted sac in a bath of KRBB containing the desired concentration of T4 at 37°C with continuous gassing.
-
After the specified incubation period (e.g., 15 minutes), remove the sac from the bath and wash it with fresh KRBB.
-
Blot the sac dry, weigh it, and homogenize the tissue in homogenization buffer on ice.
-
Process the homogenate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of T1AM by LC-MS/MS
This method allows for the sensitive and specific detection and quantification of T1AM in biological samples.
Sample Preparation:
-
To the tissue homogenate, add an internal standard (e.g., deuterated T1AM).
-
Precipitate proteins by adding a cold solvent such as methanol (B129727) or acetone, followed by vortexing and incubation on ice.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120).
-
Mobile Phase A: Water with 0.05% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.05% acetic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition of the protonated molecular ion [M+H]+ of T1AM to its characteristic product ions is monitored.
-
Chemical Synthesis of this compound
The hydrochloride salt of T1AM is often preferred for in vitro and in vivo studies due to its stability and solubility. A general synthetic route is described below, which may require optimization based on laboratory conditions and available starting materials.
General Procedure:
-
Starting Material: A suitable precursor is N-Boc-3-iodotyramine.
-
Coupling Reaction: The precursor is coupled with a protected p-hydroxyphenyl boronic acid derivative via a Suzuki-Miyaura coupling reaction, catalyzed by a palladium catalyst.
-
Deprotection: The protecting groups (e.g., Boc group on the amine and any protecting group on the hydroxyl function) are removed under appropriate acidic or basic conditions.
-
Salt Formation: The resulting free base of 3-Iodothyronamine is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent.
-
Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Signaling Pathways of 3-Iodothyronamine
T1AM exerts its biological effects primarily through the activation of TAAR1. This initiates a signaling cascade that can modulate various cellular processes.
Key Signaling Events:
-
TAAR1 Activation: T1AM binds to and activates TAAR1.
-
G-Protein Coupling: TAAR1 is coupled to Gs and Gq proteins.
-
Downstream Effectors:
-
Gs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA).
-
Gq Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC).
-
-
Further Downstream Targets: Activated PKA and PKC can phosphorylate a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB) and kinases such as extracellular signal-regulated kinase (ERK).
Visualizations
Caption: Proposed intestinal biosynthesis pathway of 3-Iodothyronamine (T1AM) from Thyroxine (T4).
Caption: Experimental workflow for the everted gut sac model to study T1AM biosynthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of ornithine decarboxylase activity by growth and differentiation factors in FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of 3-Iodothyronamine From T4 in Murine Intestinal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Validation of a liquid chromatography-tandem mass spectrometry method to enable quantification of 3-iodothyronamine from serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ornithine decarboxylase activity is associated with proliferation but not with T3-induced differentiation of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3-Iodothyronamine Hydrochloride: A Comprehensive Technical Guide on its Role as a Thyroid Hormone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodothyronamine (T1AM) hydrochloride, an endogenous biogenic amine, has emerged as a fascinating thyroid hormone metabolite with a pharmacological profile often distinctly opposite to that of classical thyroid hormones.[1] Structurally derived from thyroid hormone through decarboxylation and deiodination, T1AM is not a ligand for nuclear thyroid hormone receptors but rather exerts its effects through alternative signaling pathways, primarily as a potent agonist for the trace amine-associated receptor 1 (TAAR1).[1][2] This technical guide provides an in-depth exploration of the biosynthesis, metabolism, signaling cascades, and physiological effects of T1AM, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.
Introduction
Discovered as a naturally occurring derivative of thyroid hormone, 3-iodothyronamine (T1AM) has challenged the traditional understanding of thyroid hormone action.[3] Unlike thyroxine (T4) and triiodothyronine (T3), which primarily regulate metabolism and development through nuclear receptors over hours and days, T1AM elicits rapid, non-genomic responses.[3] Administration of T1AM in preclinical models induces profound physiological changes, including a rapid decrease in body temperature, heart rate, and cardiac output, positioning it as a potential modulator of metabolic and cardiovascular functions.[3][4][5] Its actions are primarily mediated through the G protein-coupled receptor TAAR1, a member of the trace amine-associated receptor family.[1] This guide synthesizes the current knowledge on T1AM, offering a technical overview of its biochemistry, pharmacology, and experimental investigation.
Biosynthesis and Metabolism
The production of T1AM is a multi-step enzymatic process involving the modification of thyroid hormone precursors.
Biosynthesis
While initially hypothesized to be a simple degradation product, evidence now suggests a more specific biosynthetic pathway for T1AM. The primary site for T1AM synthesis from T4 appears to be the intestine. This process involves a series of deiodination and decarboxylation steps. The key enzymes implicated are the deiodinases (DIOs), which remove iodine atoms from the thyronine backbone, and ornithine decarboxylase (ODC), which is capable of decarboxylating thyroid hormones. The intestinal expression of all three deiodinase isoforms and ODC provides the necessary molecular machinery for T1AM formation from orally administered T4.
Metabolism
Once formed, T1AM undergoes several metabolic transformations that contribute to its clearance and the termination of its biological activity. The primary metabolic pathways include:
-
Oxidative deamination: This is a major route for T1AM catabolism, leading to the formation of 3-iodothyroacetic acid (TA1).
-
Deiodination: Further removal of the remaining iodine atom produces thyronamine (B1227456) (T0AM).
-
N-acetylation: The primary amine group can be acetylated.
-
Conjugation: T1AM can be conjugated with sulfate (B86663) or glucuronide for excretion.
These metabolic processes occur in various tissues, with the liver playing a significant role.
Signaling Pathways
T1AM exerts its diverse physiological effects by interacting with specific cellular signaling pathways, most notably through the activation of TAAR1.
TAAR1-Mediated Gs-cAMP Pathway
TAAR1 is a G protein-coupled receptor that, upon activation by T1AM, couples to a stimulatory G protein (Gs). This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
structural similarity of 3-Iodothyronamine to thyroxine
An In-depth Technical Guide to the Structural and Functional Divergence of 3-Iodothyronamine and Thyroxine
Abstract
Thyroxine (T4), the primary hormone secreted by the thyroid gland, and its metabolite, 3-Iodothyronamine (T1AM), represent a fascinating case of structural relationship translating into profound functional divergence. While T1AM is derived from T4 through enzymatic deiodination and decarboxylation, it does not function as a classical thyroid hormone. Instead, it engages entirely different signaling pathways, often eliciting physiological responses that are diametrically opposed to those of thyroxine. This technical guide provides a comprehensive analysis of the structural differences between T4 and T1AM, details their distinct signaling mechanisms, presents comparative quantitative data on their biological activities, and outlines key experimental protocols for their study. This document serves as a core reference for researchers investigating thyroid hormone metabolism, trace amine signaling, and the development of novel therapeutics targeting these pathways.
Structural Analysis: From Prohormone to Trace Amine
The fundamental difference between thyroxine (T4) and 3-iodothyronamine (T1AM) arises from two key metabolic steps: the removal of three iodine atoms and the decarboxylation of the alanine (B10760859) side chain.[1] This transformation converts a classical hormone into a signaling molecule with the characteristics of a trace amine.
The core structure of both molecules is a diphenyl ether backbone derived from two tyrosine residues.[2][3] However, the alterations to the peripheral functional groups and iodine substitutions dramatically change their chemical properties and, consequently, their biological targets. T4 is an acidic amino acid, while the removal of the carboxyl group makes T1AM a primary amine, altering its charge, polarity, and conformational flexibility.[4]
Comparative Structural Data
The following table summarizes the key structural and chemical properties of T4 and T1AM.
| Feature | Thyroxine (T4) | 3-Iodothyronamine (T1AM) | Structural Implication |
| Chemical Formula | C₁₅H₁₁I₄NO₄[2] | C₁₄H₁₄INO | Loss of CO₂, three iodine atoms, and addition of three hydrogen atoms. |
| Core Structure | Thyronine (Iodinated) | Thyronamine (Iodinated) | Shared diphenyl ether backbone.[5] |
| Side Chain | Alanine (-CH₂-CH(NH₂)-COOH) | Ethylamine (-CH₂-CH₂-NH₂) | Decarboxylation removes the acidic carboxyl group, creating a more flexible and basic amine side chain.[1] |
| Iodination | Tetra-iodinated (3, 5, 3', 5')[3] | Mono-iodinated (3)[5] | Reduced steric hindrance and altered electronic properties significantly impact receptor binding affinity. |
| Functional Class | Amino Acid | Primary Amine / Trace Amine | Shift from a classical hormone targeting nuclear receptors to a neuromodulator-like molecule targeting GPCRs. |
Signaling Pathways: A Tale of Two Receptors
The structural divergence between T4 and T1AM dictates their interaction with entirely separate cellular signaling machinery. T4 acts primarily through nuclear receptors to control gene expression, while T1AM activates G protein-coupled receptors (GPCRs) on the cell surface to initiate rapid, non-genomic responses.
Thyroxine (T4) Signaling
Thyroxine is largely considered a prohormone that is converted in peripheral tissues to the more biologically active triiodothyronine (T3) by deiodinase enzymes.[6][7] The effects of thyroid hormones are mediated through two primary pathways:
-
Genomic Pathway: T3 enters the cell and binds to high-affinity nuclear thyroid hormone receptors (TRα and TRβ).[8][9] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on DNA. In the absence of T3, this complex recruits corepressors to inhibit gene transcription. T3 binding induces a conformational change that releases corepressors and recruits coactivators, initiating the transcription of target genes involved in metabolism, growth, and development.[6][10]
-
Non-Genomic Pathway: T4 and T3 can also initiate rapid signaling from the plasma membrane by binding to sites on the integrin αvβ3 receptor.[7][11] This can activate downstream kinase cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and MAPK/ERK pathways.[8][11]
3-Iodothyronamine (T1AM) Signaling
T1AM does not bind to nuclear thyroid hormone receptors.[12] Its biological effects are mediated by a distinct set of receptors, classifying it as a "multi-target" ligand.
-
Primary Pathway (TAAR1): T1AM is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[13][14] Activation of TAAR1 is primarily linked to Gs protein stimulation, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP).[15]
-
Other Targets: T1AM has been shown to interact with other receptors and channels, contributing to its diverse physiological effects. These include β-adrenergic receptors, muscarinic receptors, and transient receptor potential melastatin 8 (TRPM8) channels. In the brain, T1AM can modulate glutamatergic signaling pathways, affecting downstream effectors like CaMKII, PKC, and ERK.[16][17]
Quantitative Data: A Comparison of Biological Activity
The distinct structural properties and signaling targets of T4 and T1AM result in profoundly different, and often opposing, biological effects.
Receptor Binding Affinity
Binding affinity is a key determinant of a ligand's biological action. T3 (the active form of T4) is a high-affinity ligand for nuclear receptors, whereas T1AM shows no significant affinity for these targets but potently activates TAAR1.
| Ligand | Receptor | Binding Affinity (Kd) | Activity |
| Triiodothyronine (T3) | TRα, TRβ | ~0.06 nM[10] | High-affinity binding leads to activation of gene transcription.[10] |
| Thyroxine (T4) | TRα, TRβ | ~0.4 - 4.0 nM | Binds with 2- to 3-fold lower affinity than T3; acts as a prohormone.[18] |
| 3-Iodothyronamine (T1AM) | TRα, TRβ | No significant binding[12] | Biologically inactive at nuclear thyroid receptors. |
| 3-Iodothyronamine (T1AM) | TAAR1 | Potent Agonist | Activates Gs-coupled signaling pathways.[14] |
Comparative Physiological Effects
Administration of T4 (leading to hyperthyroidism) and T1AM in animal models produces contrasting systemic effects.
| Physiological Parameter | Effect of Excess Thyroxine (T4/T3) | Effect of 3-Iodothyronamine (T1AM) |
| Core Body Temperature | Increase (Hyperthermia)[14] | Rapid & Profound Decrease (Hypothermia)[14][19] |
| Heart Rate | Increase (Tachycardia)[14] | Decrease (Bradycardia)[14] |
| Cardiac Output | Increase[14] | Decrease[14][20] |
| Metabolic Rate | Increase[14] | Induces a complex hypometabolic state.[15] |
| Central Nervous System | Critical for development; regulates mood and cognition. | Rapidly enhances memory acquisition and reduces pain threshold.[21] |
Experimental Protocols
Investigating the distinct biology of T4 and T1AM requires specific experimental approaches tailored to their different targets and mechanisms of action.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of a ligand for its receptor.
Objective: To quantify the interaction between a ligand (e.g., T3 or T1AM analog) and a receptor (e.g., TR or TAAR1).
Methodology:
-
Preparation: Isolate cell membranes or nuclear extracts from tissues or cultured cells expressing the receptor of interest (e.g., GH1 cells for TRs, HEK293 cells transfected with TAAR1).[22]
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]T3).
-
Competition: In parallel, perform incubations with the radiolabeled ligand and increasing concentrations of an unlabeled competitor ligand (e.g., unlabeled T3, T4, or T1AM).
-
Separation: Separate receptor-bound from free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to calculate the IC50, which can be converted to the inhibition constant (Ki) and used to determine the dissociation constant (Kd).[10]
References
- 1. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]
- 2. youtube.com [youtube.com]
- 3. Chemistry of Thyroid Hormones [vivo.colostate.edu]
- 4. The many faces of thyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. JCI - Mechanisms of thyroid hormone action [jci.org]
- 10. benchchem.com [benchchem.com]
- 11. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-iodothyronamine (T1AM) effects on glutamatergic postsynaptic signaling pathway [tesidottorato.depositolegale.it]
- 14. researchgate.net [researchgate.net]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. mdpi.com [mdpi.com]
- 17. Central Effects of 3-Iodothyronamine Reveal a Novel Role for Mitochondrial Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thyroxine and 3,5,3'-triiodothyronine bind to the same putative receptor in hepatic nuclei of Rana catesbeiana tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Cardiac actions of thyroid hormone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacological Effects of 3-Iodothyronamine Hydrochloride: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Iodothyronamine (T1AM), an endogenous derivative of thyroid hormones, has emerged as a molecule of significant interest due to its profound and rapid pharmacological effects that are often contrary to those of classical thyroid hormones. Administered in vivo as its hydrochloride salt, T1AM elicits a range of metabolic, cardiovascular, and neurological responses. This technical guide provides a comprehensive overview of the in vivo effects of 3-Iodothyronamine hydrochloride, detailing its quantitative effects, the experimental protocols used to elicit these findings, and the underlying signaling pathways. The primary molecular target for many of T1AM's actions is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor, making T1AM a key tool for probing the physiological roles of this receptor system.[1][2][3] This document is intended to serve as a detailed resource for researchers and professionals in the field of pharmacology and drug development.
Quantitative Pharmacological Data
The in vivo effects of this compound are dose-dependent and vary with the route of administration. The following tables summarize the key quantitative data from studies in rodents.
Metabolic Effects
T1AM significantly impacts energy metabolism, primarily inducing a hypometabolic state and altering glucose homeostasis.
| Parameter | Species | Route of Administration | Dose | Key Observation |
| Body Temperature | Mouse | Intraperitoneal (i.p.) | 25 mg/kg | -2.7 ± 0.4 °C change at 30 min[4][5] |
| Mouse | Intraperitoneal (i.p.) | 50 mg/kg | -6.0 ± 0.4 °C change at 60 min[4][5] | |
| Rat | Intraperitoneal (i.p.) | 50 mg/kg | Body temperature decreased by 3-4 °C[2] | |
| Plasma Glucose | Mouse | Intraperitoneal (i.p.) | 25 mg/kg | Reached a maximum of ~320 mg/dL (~3 times normal) by 3.5 hours post-injection[6] |
| Mouse | Intracerebroventricular (i.c.v.) | 1.32 µg/kg | Rapidly increased plasma glucose in fasting mice[7] | |
| Food Intake | Mouse | Intracerebroventricular (i.c.v.) | 1.32 µg/kg | Anorexic effect in fasting mice[8] |
| Mouse | Intracerebroventricular (i.c.v.) | 20 µg/kg | Orexigenic effect in fasting mice[8] | |
| Metabolic Rate (VO₂) | Mouse | Intraperitoneal (i.p.) | 25 mg/kg | Reversibly depressed metabolic rate by ~50%[6] |
| Respiratory Quotient (RQ) | Mouse & Hamster | Intraperitoneal (i.p.) | 50 mg/kg | Reduction from ~0.9 to ~0.7, indicating a shift from carbohydrate to lipid utilization[9] |
Cardiovascular Effects
T1AM exerts significant, rapid-onset effects on the cardiovascular system, generally characterized by a reduction in cardiac function.
| Parameter | Species | Model | Concentration/Dose | Key Observation |
| Cardiac Output | Rat | Isolated Perfused Heart | 19 µM | 27 ± 5% decrease[10] |
| Rat | Isolated Perfused Heart | 25 µM | 51 ± 3% decrease[10] | |
| Rat | Isolated Perfused Heart | 38 µM | 65 ± 2% decrease[10] | |
| Heart Rate (Bradycardia) | Mouse | In vivo (i.p.) | 50 mg/kg | Rapidly induced bradycardia that lasted ~8 hours[1] |
| Rat | Isolated Perfused Heart | 37 µM (IC₅₀) | Dose-dependent decrease in heart rate[11] | |
| Systolic Blood Pressure | Rat | Isolated Perfused Heart | 38 µM | Immediate decrease in systolic aortic pressure[2] |
Neurological Effects
Central administration of T1AM has been shown to modulate learning, memory, and pain perception.
| Parameter | Species | Route of Administration | Dose | Key Observation |
| Memory Acquisition (Passive Avoidance) | Mouse | Intracerebroventricular (i.c.v.) | 0.4, 1.32, 4 µg/kg | Dose-dependent improvement in learning capacity.[12] |
| Pain Threshold (Hot Plate Test) | Mouse | Intracerebroventricular (i.c.v.) | 0.13, 0.4, 1.32, 4 µg/kg | Dose-dependent decrease in pain threshold (hyperalgesia).[12] |
| Exploratory Activity (Hole-board test) | Mouse | Intracerebroventricular (i.c.v.) | 1.32 and 4 µg/kg | Significantly increased exploratory activity.[8] |
| ERK Phosphorylation (pERK) | Mouse | Intracerebroventricular (i.c.v.) | 0.044, 0.13 µg/kg | Activated ERK in various brain regions at doses lower than those effective on behavior. |
Experimental Protocols
The following section details the methodologies for key in vivo experiments cited in the study of this compound's pharmacological effects.
Animal Models and Drug Administration
-
Animal Models: Studies are predominantly conducted in male mice (e.g., C57BL/6J, mean weight 23 ± 3 g) and rats (e.g., Sprague-Dawley).[2][12]
-
This compound Preparation: For intraperitoneal (i.p.) injection, T1AM-HCl is typically dissolved in a vehicle such as 60% dimethyl sulfoxide (B87167) (DMSO) and 40% physiological saline (pH 7.4).[2] For intracerebroventricular (i.c.v.) injection, T1AM-HCl is dissolved in a suitable vehicle for central administration.
-
Intraperitoneal (i.p.) Administration: A single bolus injection is administered into the peritoneal cavity of the animal. Doses typically range from 25 to 100 mg/kg for metabolic and cardiovascular studies.[2]
-
Intracerebroventricular (i.c.v.) Administration: Under light anesthesia, a specific volume (e.g., 10 µL for mice) of the T1AM-HCl solution is injected directly into a cerebral ventricle.[12] This method is used for assessing central neurological effects at much lower doses (in the µg/kg range).
Behavioral Assays
-
Hot Plate Test (Pain Threshold):
-
A hot plate apparatus is maintained at a constant temperature (e.g., 51.5 ± 1°C).[12]
-
Mice are individually placed on the hot plate 30 minutes after i.c.v. injection of T1AM-HCl or vehicle.[12]
-
The latency to the first sign of nociception (e.g., flinching or jumping of a hind paw) is recorded.[12]
-
A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.[12]
-
-
Passive Avoidance Test (Learning and Memory):
-
A two-compartment apparatus with a light and a dark chamber is used.[13][14][15]
-
During the acquisition phase, a mouse is placed in the light compartment. Upon entering the dark compartment, a mild, brief electrical foot-shock is delivered.[14][15]
-
In the retention test, typically 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.[14][16]
-
An increased latency to enter the dark compartment is indicative of improved learning and memory.[15]
-
Physiological and Biochemical Measurements
-
Body Temperature: Rectal temperature is measured at baseline and at various time points post-injection using a digital thermometer.[2]
-
Cardiovascular Parameters: In anesthetized animals or using radiotelemetry, heart rate and blood pressure can be continuously monitored. In ex vivo preparations like the isolated perfused working rat heart, cardiac output, heart rate, and aortic pressure are measured following perfusion with T1AM-HCl.[1][10]
-
Plasma Glucose: Blood samples are collected (e.g., from the tail vein) at specified intervals after T1AM-HCl administration, and glucose levels are measured using a glucometer.[6]
-
Western Blot for ERK Phosphorylation:
-
At a designated time after T1AM-HCl administration (e.g., 30 minutes post-i.c.v. injection), animals are euthanized, and brain regions of interest (e.g., hippocampus, frontal cortex) are dissected.[12]
-
Tissue lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[17][18]
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and subsequently with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[17]
-
To normalize the data, the membrane is stripped and re-probed with an antibody for total ERK.[17][19]
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many of 3-Iodothyronamine's effects is the activation of the Trace Amine-Associated Receptor 1 (TAAR1).
TAAR1 Signaling Pathway
Activation of TAAR1 by T1AM primarily leads to the stimulation of the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA).[20][21] Downstream of PKA, the ERK/MAPK pathway can be activated.[20] There is also evidence for TAAR1 signaling through the Akt pathway.[22]
General In Vivo Experimental Workflow
The study of T1AM's in vivo effects follows a structured workflow, from hypothesis generation to data analysis and interpretation.
Conclusion
This compound is a powerful pharmacological tool with a unique profile of in vivo effects, including the induction of a hypometabolic state, negative chronotropic and inotropic cardiac effects, and modulation of neurological functions such as learning and pain perception. Its actions are primarily mediated through the trace amine-associated receptor 1, making it an invaluable compound for elucidating the physiological and pathophysiological roles of this receptor system. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted pharmacology of T1AM and its potential therapeutic applications. Further research is warranted to fully understand its long-term effects and its potential for clinical translation in areas such as neuroprotection and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 4. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Frontiers | Central Effects of 3-Iodothyronamine Reveal a Novel Role for Mitochondrial Monoamine Oxidases [frontiersin.org]
- 8. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Iodothyronamine: a novel hormone controlling the balance between glucose and lipid utilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 16. Passive avoidance (step-down test) [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Hypothermic Effects of 3-Iodothyronamine (T1AM) Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodothyronamine (T1AM) hydrochloride, an endogenous derivative of thyroid hormone, has garnered significant attention for its profound physiological effects, most notably its ability to induce a rapid and significant decrease in core body temperature. This technical guide provides a comprehensive overview of the current understanding of T1AM's effects on thermoregulation. It consolidates quantitative data from key preclinical studies, details the experimental protocols utilized to elicit and measure these effects, and visually elucidates the complex signaling pathways implicated in T1AM-induced hypothermia. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of T1AM and its analogs.
Introduction
3-Iodothyronamine (T1AM) is a biogenic amine derived from the metabolism of thyroid hormones.[1] Unlike its precursors, T3 and T4, T1AM does not bind to nuclear thyroid hormone receptors but instead interacts with a variety of other cellular targets, leading to a unique pharmacological profile.[1] One of the most striking in vivo effects of T1AM administration is a rapid, dose-dependent, and reversible hypothermia.[2] This has led to investigations into its potential as a therapeutic agent for conditions that may benefit from induced hypothermia, such as stroke and other ischemic injuries. This guide will delve into the quantitative aspects of T1AM's effects on body temperature, the methodologies used to study these effects, and the current understanding of its mechanism of action.
Quantitative Effects of T1AM on Body Temperature
The administration of T1AM has been consistently shown to induce a significant drop in core body temperature in various animal models. The magnitude and duration of this hypothermic effect are dose-dependent. The following tables summarize the quantitative data from key studies.
Table 1: Effect of Intraperitoneal (i.p.) T1AM Administration on Body Temperature in Mice
| Species/Strain | Dose (mg/kg) | Maximum Temperature Change (°C) | Time to Maximum Effect | Baseline Temperature (°C) | Reference(s) |
| C57BL/6J (Male) | 25 | -2.7 ± 0.4 | 30 min | 36.3 ± 0.7 | [2][3] |
| C57BL/6J (Male) | 50 | -6.0 ± 0.4 | 60 min | 36.3 ± 0.7 | [2][3] |
| C57BL/6J (Male) | 100 | > -6.0 (lethality observed) | < 4 hours | ~37 | |
| TAAR1 KO (Male) | 25 | -3.0 ± 0.2 | 30 min | 36.2 ± 0.7 | [2] |
| TAAR1 KO (Male) | 50 | -5.6 ± 1.0 | 60 min | 36.2 ± 0.7 | [2][3] |
Table 2: Effect of Intraperitoneal (i.p.) T1AM Administration on Body Temperature in Rats
| Species/Strain | Dose (mg/kg) | Maximum Temperature Change (°C) | Time to Maximum Effect | Duration of Effect | Reference(s) |
| Sprague-Dawley | 50 | ~ -3 to -4 | Not specified | Returns to baseline after 6-7 hours | [4] |
Experimental Protocols
The following sections detail the common methodologies employed in the investigation of T1AM's effects on body temperature.
Animal Models
-
Species: Primarily mice (e.g., C57BL/6J) and rats (e.g., Sprague-Dawley) are used.[4]
-
Genetic Models: Trace Amine-Associated Receptor 1 (TAAR1) knockout (KO) mice have been instrumental in investigating the role of this receptor in T1AM's effects.[2][3]
-
Housing and Acclimation: Animals are typically housed in a controlled environment with a standard light-dark cycle and allowed to acclimatize to the experimental conditions before any procedures.
Drug Preparation and Administration
-
Compound: 3-Iodothyronamine hydrochloride is dissolved in a suitable vehicle. A common vehicle is a mixture of dimethyl sulfoxide (B87167) (DMSO) and physiological saline.[4]
-
Route of Administration: Intraperitoneal (i.p.) injection is the most frequently used route for systemic administration.[4] Intracerebroventricular (i.c.v.) injections have been used to investigate the central effects of T1AM.[5]
Body Temperature Measurement
-
Method: Rectal temperature is the most common method for measuring core body temperature in rodents.[6][4] This is typically done using a digital thermometer with a flexible probe.
-
Procedure:
-
The animal is gently restrained.
-
The thermometer probe, lubricated with a suitable substance, is inserted into the rectum to a consistent depth (e.g., 2 cm).
-
The temperature is recorded once the reading stabilizes.
-
-
Frequency: Baseline temperature is measured before drug administration. Post-injection measurements are taken at regular intervals (e.g., every 15-30 minutes for the first few hours, then less frequently) to capture the time-course of the temperature change.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the in vivo effects of T1AM on body temperature.
Signaling Pathways in T1AM-Induced Hypothermia
The precise molecular mechanisms underlying T1AM-induced hypothermia are complex and appear to involve multiple signaling pathways and receptor systems. While initially thought to be primarily mediated by the Trace Amine-Associated Receptor 1 (TAAR1), subsequent research has revealed a more intricate picture.
The Role of TAAR1
T1AM is a potent agonist of TAAR1.[3] Activation of TAAR1 is known to stimulate the production of cyclic AMP (cAMP).[3] However, studies using TAAR1 knockout mice have shown that these animals still experience a profound hypothermic response to T1AM, indicating that TAAR1 is not essential for this particular effect.[2][7]
Central vs. Peripheral Mechanisms
Evidence suggests that T1AM's thermoregulatory effects are mediated through central mechanisms. Intracerebroventricular administration of T1AM can replicate the hypothermic effect, leading to peripheral vasodilation and subsequent heat loss, particularly from the tail surface.[4][5] This centrally mediated response, which also involves hypomotility and a lack of brown adipose tissue activation, is more accurately described as anapyrexia (a regulated lowering of the body's temperature set-point) rather than hypothermia.[4][5] This action is thought to occur through neuronal activation in the hypothalamus.[5]
Involvement of Other Receptors
-
α2A-Adrenergic Receptor: T1AM has been shown to interact with the α2A-adrenergic receptor. However, the direct role of this interaction in the hypothermic response is still under investigation.
-
Transient Receptor Potential (TRP) Channels: T1AM has been identified as a modulator of TRP channels, particularly TRPM8 (the "cold" receptor) and TRPV1 (the "heat" receptor).[8] T1AM can activate TRPM8, which may contribute to the sensation of cold and subsequent physiological responses.[8] Furthermore, TRPM8 activation by T1AM has been shown to inhibit TRPV1 activity.[8]
Signaling Pathway Visualization
The following diagrams illustrate the proposed signaling pathways involved in T1AM's effects on thermoregulation.
Conclusion and Future Directions
This compound is a potent inducer of hypothermia, an effect that is dose-dependent and centrally mediated. While the precise signaling cascade is still being fully elucidated, it is clear that the mechanism is complex, involving multiple receptor systems beyond TAAR1, including adrenergic receptors and TRP channels. The ability of T1AM to lower the thermoregulatory set-point without triggering a compensatory shivering response makes it a particularly interesting candidate for therapeutic hypothermia.
Future research should focus on further dissecting the central neuronal circuits and downstream signaling pathways activated by T1AM. Identifying the primary receptor(s) responsible for the hypothermic effect is a critical next step for the development of more specific and potent analogs with improved therapeutic profiles. A deeper understanding of the interplay between the central and peripheral actions of T1AM will be crucial for translating its profound physiological effects into clinical applications.
References
- 1. Thyronamine induces TRPM8 channel activation in human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-Iodothyronamine Induces Tail Vasodilation Through Central Action in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Iodothyronamine, a Novel Endogenous Modulator of Transient Receptor Potential Melastatin 8? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neurological Effects of 3-Iodothyronamine Hydrochloride Administration
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Iodothyronamine (T1AM), an endogenous derivative of thyroid hormones, has emerged as a potent neuromodulator with a wide spectrum of effects on the central nervous system. Unlike classical thyroid hormones that act primarily through nuclear receptors, T1AM exerts rapid, non-genomic effects by interacting with membrane-bound receptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1). Administration of T1AM hydrochloride (T1AM-HCl) in preclinical models has been shown to significantly impact cognition, pain perception, locomotor activity, and body temperature. Furthermore, its primary metabolite, 3-iodothyroacetic acid (TA1), contributes to its biological activity, often through distinct pathways involving the histaminergic system. This technical guide provides an in-depth overview of the neurological effects of T1AM administration, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining the experimental protocols used to elicit these findings. The information is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of T1AM and related compounds for neurological and psychiatric disorders.
Introduction
3-Iodothyronamine (T1AM) is a biogenic amine derived from the metabolism of thyroid hormones.[1][2][3] It is considered an active metabolite that functions as a chemical messenger, distinct from T3 and T4.[4] T1AM has been detected in various mammalian tissues, including the brain, and is recognized as the most potent endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[2][3][5][6] Its administration elicits rapid and profound physiological responses, positioning T1AM as a significant modulator of neurological function.[1][7][8] The study of T1AM's effects is crucial for understanding a novel signaling system linked to thyroid hormone metabolism and for exploring new therapeutic avenues for neurodegenerative diseases, cognitive dysfunction, and other CNS disorders.[5][8][9]
Signaling Pathways of 3-Iodothyronamine
The neurological effects of T1AM are mediated through a complex interplay of receptor activation, downstream signaling cascades, and the activity of its metabolites.
Primary TAAR1-Mediated Signaling
The principal target of T1AM is TAAR1.[2][5] T1AM binds to TAAR1 with nanomolar affinity, initiating a signaling cascade.[2][3] TAAR1 is primarily coupled to a Gαs protein, and its activation by T1AM leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[5] This increase in cAMP can subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB and ion channels, modulating neuronal activity and plasticity.[10]
In addition to the canonical Gαs pathway, TAAR1 signaling can also involve G-protein independent pathways, such as those mediated by β-arrestin2, which can engage the protein kinase B (AKT)/glycogen synthase kinase 3 (GSK3β) signaling cascade.[5]
Role of the Metabolite 3-Iodothyroacetic Acid (TA1)
A crucial aspect of T1AM's pharmacology is its metabolism. T1AM is oxidized by mitochondrial monoamine oxidases (MAO), particularly MAO-A, to form 3-iodothyroacetic acid (TA1).[5][11] Importantly, many of the central effects of T1AM, including its impact on learning and pain, are significantly reduced or abolished by pretreatment with a MAO inhibitor like clorgyline.[5][7][8] This indicates that TA1 is not an inactive metabolite but an active compound that mediates a substantial portion of T1AM's neurological effects.[5] Evidence suggests that TA1's actions are often mediated through the histaminergic system.[1][12]
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on 3-iodothyronamine and its neurological and metabolic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-iodothyronamine (T1AM) effects on glutamatergic postsynaptic signaling pathway [tesidottorato.depositolegale.it]
- 5. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Thyronamines (TAMs) to the Brain: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism [mdpi.com]
- 10. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The 3-iodothyronamine (T1AM) and the 3-iodothyroacetic acid (TA1) indicate a novel connection with the histamine system for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cardiac Effects of 3-Iodothyronamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodothyronamine hydrochloride (T1AM), an endogenous biogenic amine derived from thyroid hormone, has emerged as a molecule of significant interest in cardiovascular research. Unlike its parent thyroid hormones, T1AM elicits a unique pharmacological profile, notably characterized by negative inotropic and chronotropic effects on the heart. These properties, coupled with its potential role in cardioprotection, position T1AM as a compelling subject for investigation in the context of cardiac physiology and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the cardiac effects of T1AM, detailing the experimental methodologies used to elucidate its mechanisms of action and summarizing the key quantitative findings.
Core Physiological Effects
Administration of T1AM induces rapid and pronounced effects on the cardiovascular system. In vivo studies in mice have demonstrated that T1AM can induce bradycardia and a significant decrease in cardiac output and systolic blood pressure.[1] These effects are dose-dependent and reversible.[2][3] The negative inotropic (decreased contractility) and chronotropic (decreased heart rate) actions of T1AM have been consistently observed across various experimental models, including isolated working rat hearts and individual cardiomyocytes.[2][4][5]
Quantitative Data on Cardiac Effects
The following tables summarize the key quantitative data from studies investigating the cardiac effects of T1AM.
Table 1: Dose-Dependent Effect of T1AM on Cardiac Output in Isolated Working Rat Heart
| T1AM Concentration (µM) | Decrease in Cardiac Output (%) |
| 19 | 27 ± 5 |
| 25 | 51 ± 3 |
| 38 | 65 ± 2 |
Data from Chiellini et al., 2007.[2][3]
Table 2: Effects of T1AM on Cardiac Parameters in Different Experimental Models
| Parameter | Experimental Model | T1AM Concentration | Observed Effect | Reference |
| Heart Rate | In vivo (mice) | 50 mg/kg (i.p.) | Rapidly induces bradycardia | --INVALID-LINK-- |
| Cardiac Output | Ex vivo (isolated working rat heart) | 19-38 µM | Dose-dependent decrease | Chiellini et al., 2007 |
| Systolic Blood Pressure | In vivo (mice) | Not specified | Decrease | --INVALID-LINK-- |
| Calcium Transient Amplitude | In vitro (adult rat cardiomyocytes) | 20 µM | Decrease | Ghelardoni et al., 2009 |
| Action Potential Duration (APD90) | In vitro (adult rat cardiomyocytes) | 20 µM | Increase (from 84 ± 16 to 157 ± 29 msec) | --INVALID-LINK-- |
| Cell Viability (Hypoxia/Reoxygenation) | In vitro (AC-16 cells) | < 6.67 µM | Increased cell viability | --INVALID-LINK-- |
| Myocardial Infarct Size | In vivo (rats, ischemia/reperfusion) | 50 mg/kg | Decrease | --INVALID-LINK-- |
Key Signaling Pathways
The cardiac effects of T1AM are mediated through a complex interplay of signaling pathways. The primary receptor implicated is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[2][3][5] However, evidence suggests that other mechanisms are also involved, particularly concerning calcium and potassium homeostasis and cell survival pathways.
TAAR1 Signaling
Activation of TAAR1 by T1AM in some cell types leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6] However, in the heart, the role of cAMP is less clear, with some studies reporting no change in tissue cAMP levels following T1AM perfusion.[2][3] This suggests that TAAR1 may couple to different signaling cascades in cardiomyocytes or that other receptors are involved.
TAAR1 signaling cascade initiated by T1AM.
Modulation of Ion Homeostasis
A significant component of T1AM's negative inotropic effect is its modulation of intracellular calcium (Ca²⁺) and potassium (K⁺) homeostasis.[1][4][7] T1AM has been shown to decrease the amplitude and duration of the Ca²⁺ transient in cardiomyocytes.[4][7] This is attributed to an increased diastolic leak of Ca²⁺ from the sarcoplasmic reticulum (SR) through the ryanodine (B192298) receptor (RyR), leading to a diminished SR Ca²⁺ pool available for release during excitation-contraction coupling.[4][7] Additionally, T1AM inhibits the transient outward potassium current (Ito) and the inward rectifier potassium current (IK1), which contributes to an increased action potential duration.[4][7]
T1AM's modulation of cardiac ion homeostasis.
Cardioprotective Signaling Pathways
In the context of ischemia-reperfusion injury, T1AM has demonstrated cardioprotective effects by inhibiting apoptosis.[8] This is mediated, at least in part, through the Akt/FoxO1 signaling pathway.[8][9] T1AM treatment has been shown to decrease the phosphorylation of Akt and FoxO1, leading to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[8] More recent evidence also points to the involvement of the MEK/ERK pathway in the direct myocardial cellular actions of T1AM.[10]
Cardioprotective signaling pathways of T1AM.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the cardiac effects of T1AM.
Isolated Working Rat Heart Preparation (Langendorff)
This ex vivo model allows for the assessment of cardiac function independent of systemic influences.
Workflow:
Workflow for isolated working heart experiments.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and the hearts are rapidly excised.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Perfusion: The heart is perfused with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at a constant temperature (37°C) and pressure.
-
Instrumentation: A pressure transducer is placed in the left ventricle to measure cardiac contractile function. Heart rate is derived from the pressure signal.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) before experimental interventions.
-
T1AM Administration: T1AM hydrochloride is dissolved in the perfusion buffer to achieve the desired final concentrations (e.g., 19, 25, 38 µM).
-
Data Acquisition: Cardiac parameters are continuously recorded before, during, and after T1AM administration.
Cardiomyocyte Isolation and Patch-Clamp Electrophysiology
This in vitro technique allows for the study of ion channel activity in single heart cells.
Methodology:
-
Isolation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using collagenase and protease.
-
Cell Culture: Isolated cardiomyocytes are plated on laminin-coated coverslips.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Specific ion currents (e.g., ICa,L, Ito, IK1) are elicited by applying voltage-clamp protocols.
-
T1AM Application: T1AM is applied to the bath solution at the desired concentration (e.g., 20 µM).
-
Data Analysis: The effects of T1AM on the amplitude and kinetics of the recorded ion currents are analyzed.
Measurement of Intracellular Calcium Transients
This method visualizes the changes in intracellular Ca²⁺ concentration during cardiomyocyte contraction.
Methodology:
-
Cell Loading: Isolated cardiomyocytes are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Imaging: Cells are imaged using a confocal microscope or a fluorescence imaging system.
-
Stimulation: Cardiomyocytes are electrically stimulated to elicit contractions and associated Ca²⁺ transients.
-
T1AM Treatment: T1AM is added to the superfusion solution.
-
Data Analysis: The amplitude, duration, and decay kinetics of the Ca²⁺ transients are measured and compared before and after T1AM application.
Hypoxia/Reoxygenation Model in H9c2 Cardiomyocytes
This in vitro model mimics the conditions of myocardial ischemia-reperfusion injury.
Methodology:
-
Cell Culture: H9c2 rat heart myoblasts are cultured to confluence.
-
Hypoxia: The cells are subjected to a hypoxic environment (e.g., 1% O₂) in a glucose-free medium for a specified duration (e.g., 4-6 hours).
-
Reoxygenation: The medium is replaced with normal oxygenated and glucose-containing medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 12-24 hours).
-
T1AM Treatment: T1AM is added to the culture medium at different concentrations either before hypoxia or during reoxygenation.
-
Assessment of Cell Viability and Apoptosis: Cell viability is assessed using assays such as MTT or CCK-8. Apoptosis is quantified using methods like TUNEL staining or flow cytometry for Annexin V.
Western Blotting for Phosphotyrosine and Signaling Proteins
This technique is used to detect changes in protein phosphorylation, a key event in many signaling pathways.
Methodology:
-
Tissue/Cell Lysis: Heart tissue or cardiomyocytes are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphotyrosine or other target proteins (e.g., Akt, p-Akt, FoxO1, p-FoxO1, ERK, p-ERK).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for TAAR Subtypes
This method is used to determine the expression of TAAR subtype mRNA in cardiac tissue.
Methodology:
-
RNA Extraction: Total RNA is extracted from rat ventricular tissue.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification using specific primers for different TAAR subtypes (e.g., TAAR1, TAAR2, TAAR3, TAAR4, TAAR8a).
-
Gel Electrophoresis: The PCR products are separated on an agarose (B213101) gel and visualized by ethidium (B1194527) bromide staining. The identity of the bands is confirmed by sequencing.
Conclusion
This compound exerts significant and rapid effects on the heart, primarily characterized by negative inotropy and chronotropy. Its mechanisms of action are multifaceted, involving the TAAR1 receptor, modulation of crucial ion channels, and activation of cardioprotective signaling pathways. The potential for T1AM to protect the heart from ischemia-reperfusion injury makes it a particularly promising area for further research and potential therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this intriguing endogenous molecule and its role in cardiovascular physiology and pathophysiology.
References
- 1. Isolation, Culture, and Functional Characterization of Adult Mouse Cardiomyoctyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved procedure for isolating adult mouse cardiomyocytes for epicardial activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. T1AM Attenuates the Hypoxia/Reoxygenation-Induced Necroptosis of H9C2 Cardiomyocytes via RIPK1/RIPK3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PhosphoTyrosine Western Blotting protocol v1 [protocols.io]
The Role of 3-Iodothyronamine Hydrochloride in Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodothyronamine hydrochloride (T1AM), an endogenous biogenic amine structurally related to thyroid hormones, has emerged as a potent modulator of energy metabolism. Unlike thyroid hormones, which are classically associated with increased metabolic rate, T1AM induces a unique hypometabolic state characterized by a rapid decrease in body temperature and a shift in substrate utilization from carbohydrates to lipids. This guide provides a comprehensive overview of the metabolic effects of T1AM, detailing its impact on key physiological parameters, the underlying signaling pathways, and the experimental protocols used to elucidate its function. This document is intended to serve as a technical resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction to 3-Iodothyronamine (T1AM)
3-Iodothyronamine is a naturally occurring derivative of thyroid hormone, though its physiological actions are markedly different and often opposite to those of triiodothyronine (T3) and thyroxine (T4)[1][2]. While not a ligand for nuclear thyroid hormone receptors, T1AM is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR)[1][3]. Its discovery has opened new avenues for understanding the complex regulation of energy homeostasis and has positioned T1AM and its analogs as potential therapeutic agents for metabolic disorders[4][5].
Effects of T1AM on Energy Metabolism
Systemic administration of T1AM in animal models elicits a series of profound and rapid metabolic changes. These effects are dose-dependent and highlight a coordinated shift in whole-body energy expenditure and substrate preference.
Core Body Temperature and Metabolic Rate
One of the most striking effects of T1AM is the induction of a rapid and significant dose-dependent decrease in core body temperature[2][6][7]. This hypothermic effect is coupled with a reduction in metabolic rate, as measured by oxygen consumption (VO2)[8][9].
Substrate Utilization: A Shift to Lipid Oxidation
T1AM administration leads to a dramatic shift in fuel preference, favoring the oxidation of lipids over carbohydrates. This is evidenced by a significant decrease in the respiratory exchange ratio (RER), which is the ratio of carbon dioxide produced to oxygen consumed (VCO2/VO2). An RER value approaching 0.7 indicates a primary reliance on fat as an energy source, while a value of 1.0 signifies carbohydrate utilization[8][10][11]. This shift is further supported by observations of ketonuria and a reduction in body fat with T1AM treatment[1][8].
Glucose and Lipid Homeostasis
T1AM significantly impacts glucose and lipid metabolism. It has been shown to induce hyperglycemia, an effect attributed to both increased glucagon (B607659) secretion and inhibition of insulin (B600854) release[1][9][12]. In hepatocytes, T1AM promotes gluconeogenesis and ketogenesis[1][7]. Furthermore, T1AM has demonstrated lipolytic effects in adipocytes[12][13].
Quantitative Data Summary
The following tables summarize the quantitative effects of T1AM on key metabolic parameters as reported in various preclinical studies.
Table 1: Effects of T1AM on Core Body Temperature and Oxygen Consumption
| Species | Dose (mg/kg, i.p.) | Change in Body Temperature (°C) | Change in Oxygen Consumption (VO2) | Reference |
| Mouse (C57BL/6J) | 25 | ↓ ~10 | ↓ ~50% from control | [9] |
| Mouse (C57BL/6J) | 50 | ↓ from ~37 to ~31 | ↓ | [7] |
| Djungarian Hamster | 50 | ↓ | Rapid decrease | [8] |
Table 2: Effects of T1AM on Respiratory Exchange Ratio (RER)
| Species | Dose (mg/kg, i.p.) | Baseline RER | RER after T1AM | Reference |
| Mouse (C57BL/6) | 50 | ~0.83 | ~0.71 | [10] |
| Djungarian Hamster | 50 | ~0.90 | ~0.70 | [8] |
| Siberian Hamster | Single dose | 0.90 | ~0.7 | [11] |
Table 3: Effects of T1AM on Plasma Glucose and Hormones
| Species | Dose | Change in Plasma Glucose | Change in Plasma Insulin | Change in Plasma Glucagon | Reference | |---|---|---|---|---| | Mouse | 50 mg/kg, i.p. | ↑ ~2.5-fold | ↓ | ↑ |[7] | | Mouse | 25 mg/kg, i.p. | ↑ to ~320 mg/dL | - | ↑ ~400 pg/ml |[1] | | Rat | 0.5 mg/kg, i.c.v. | ↑ | ↓ (tendency) | ↑ |[13] |
Signaling Pathways of T1AM in Energy Metabolism
The metabolic effects of T1AM are mediated through a complex interplay of signaling pathways, primarily initiated by the activation of TAAR1. However, evidence also points to the involvement of other receptors and intracellular targets.
TAAR1-Mediated Signaling
As the primary receptor for T1AM, TAAR1 activation in various tissues initiates a cascade of intracellular events. TAAR1 is a Gs-coupled GPCR, and its activation by T1AM leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets to modulate cellular metabolism[1][3][13].
AMPK and Sirtuin Pathways
Recent studies have implicated the AMP-activated protein kinase (AMPK) and sirtuin pathways in mediating the metabolic reprogramming induced by T1AM. AMPK, a key cellular energy sensor, is activated by T1AM, leading to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. This promotes a shift towards fatty acid oxidation[12]. T1AM has also been shown to modulate the expression of sirtuins, such as SIRT1 and SIRT4, which are important regulators of mitochondrial function and glucose and lipid metabolism[14].
Mitochondrial Effects
T1AM can directly affect mitochondrial function. Studies have shown that T1AM can reduce mitochondrial oxygen consumption and increase the production of reactive oxygen species (ROS) by partially inhibiting Complex III of the electron transport chain[15][16]. At lower concentrations, T1AM has also been reported to interact with F0F1-ATP synthase[7].
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the metabolic effects of T1AM.
In Vivo Administration of T1AM in Mice
Objective: To administer a precise dose of T1AM hydrochloride to mice for the study of its systemic metabolic effects.
Materials:
-
This compound (T1AM) powder
-
Vehicle solution (e.g., sterile saline, 0.9% NaCl)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
Alcohol swabs
-
Animal scale
Procedure:
-
Preparation of T1AM Solution:
-
Calculate the required amount of T1AM based on the desired dose (e.g., 10-50 mg/kg) and the number and weight of the mice.
-
Dissolve the T1AM powder in the vehicle solution. Gentle warming and vortexing may be required to ensure complete dissolution. The final concentration should be calculated to allow for an appropriate injection volume (typically 5-10 mL/kg).
-
Prepare a fresh solution for each experiment.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately to determine the precise injection volume.
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing).
-
Disinfect the injection site in the lower right quadrant of the abdomen with an alcohol swab to minimize the risk of infection.
-
Insert the needle at a 15-30 degree angle into the intraperitoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or the bladder.
-
Inject the calculated volume of the T1AM solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Measurement of Metabolic Rate by Indirect Calorimetry
Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure in T1AM-treated mice.
Equipment:
-
Indirect calorimetry system with metabolic cages (e.g., TSE PhenoMaster, Sable Systems Promethion)
-
Computer with data acquisition and analysis software
Procedure:
-
System Calibration: Calibrate the O2 and CO2 sensors according to the manufacturer's instructions using standard gas mixtures.
-
Animal Acclimatization:
-
Individually house mice in the metabolic cages with free access to food and water.
-
Allow for an acclimatization period of at least 24 hours before the start of the experiment for the animals to adjust to the new environment.
-
-
Experimental Protocol:
-
Following acclimatization, administer T1AM or vehicle as described in Protocol 5.1.
-
Immediately return the mice to the metabolic cages.
-
Begin data recording, measuring VO2 and VCO2 at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 24 hours).
-
-
Data Analysis:
-
The software will calculate RER (VCO2/VO2) and energy expenditure using established formulas (e.g., the Weir equation).
-
Analyze the data to determine the effects of T1AM on these parameters over time, comparing the T1AM-treated group to the vehicle control group.
-
In Vitro TAAR1 Activation Assay (cAMP Measurement)
Objective: To determine the ability of T1AM to activate TAAR1 and stimulate cAMP production in a cell-based assay.
Materials:
-
Cell line expressing TAAR1 (e.g., HEK293-TAAR1)
-
Cell culture medium and supplements
-
T1AM hydrochloride
-
Forskolin (positive control)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Multi-well plates (e.g., 96-well)
-
Plate reader
Procedure:
-
Cell Culture: Culture the TAAR1-expressing cells according to standard protocols. Seed the cells into multi-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of T1AM in assay buffer.
-
Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of T1AM, a positive control (e.g., forskolin), and a vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the T1AM concentration.
-
Calculate the EC50 value, which represents the concentration of T1AM that produces 50% of the maximal response.
-
Conclusion and Future Directions
This compound is a fascinating endogenous molecule with profound effects on energy metabolism, largely opposing those of classical thyroid hormones. Its ability to induce a hypometabolic state and shift fuel utilization towards lipids makes it and its analogs promising candidates for the development of novel therapeutics for metabolic diseases such as obesity and type 2 diabetes. The primary mechanism of action involves the activation of TAAR1, but a growing body of evidence suggests a more complex signaling network involving AMPK, sirtuins, and direct mitochondrial interactions.
Future research should focus on further elucidating the precise molecular mechanisms underlying T1AM's effects, including the identification of all its cellular targets and the downstream signaling pathways. Translating the findings from preclinical models to the human context will be crucial. Clinical studies are needed to evaluate the safety, tolerability, and efficacy of T1AM or its analogs in humans. A deeper understanding of the biosynthesis, metabolism, and physiological regulation of endogenous T1AM will also be essential to fully comprehend its role in health and disease. The continued exploration of T1AM's biology holds significant promise for advancing our understanding of metabolic regulation and for the development of innovative therapeutic strategies.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. How to monitor breathing in laboratory rodents: a review of the current methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 7. Mitochondrial F0F1-ATP synthase is a molecular target of 3-iodothyronamine, an endogenous metabolite of thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. 3-Iodothyronamine and 3,5,3'-triiodo-L-thyronine reduce SIRT1 protein expression in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mousephenotype.org [web.mousephenotype.org]
- 11. Indirect Calorimetry to Assess Energy Balance in Mice: Measurement and Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.vt.edu [research.vt.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. taylorandfrancis.com [taylorandfrancis.com]
The Enigmatic Gateway: A Technical Guide to the Cellular Uptake and Transport of Thyronamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyronamines, endogenous derivatives of thyroid hormones, have emerged as fascinating signaling molecules with physiological effects often antagonistic to their hormonal precursors. 3-Iodothyronamine (T1AM) and thyronamine (B1227456) (T0AM) are the most studied of this class, demonstrating profound impacts on metabolism, cardiac function, and neurological processes.[1] A critical determinant of their biological activity is their ability to traverse the cell membrane to engage with intracellular targets or be cleared from tissues. This technical guide provides an in-depth exploration of the current understanding of the cellular uptake and transport mechanisms governing thyronamine disposition, details the experimental protocols used in this field of study, and visualizes the key signaling pathways initiated upon their cellular entry.
Cellular Uptake Mechanisms: An Unfolding Story
The precise identity of the transporters responsible for the cellular uptake of thyronamines remains an active area of investigation. Evidence suggests a carrier-mediated process that is specific, saturable, and inhibitable, rather than simple passive diffusion.[2] This transport is notably independent of sodium and chloride ions but is influenced by pH. While the definitive transporters are yet to be fully elucidated, several candidates from the Solute Carrier (SLC) superfamily have been implicated.
Potential Transporters
-
Plasma Membrane Monoamine Transporter (PMAT/SLC29A4): PMAT is a low-affinity, high-capacity transporter of monoamines like serotonin (B10506) and dopamine.[3][4] Given the structural similarity of thyronamines to monoamines, PMAT is a plausible candidate for their transport. PMAT-mediated transport is electrogenic and can be driven by the membrane potential.[3][4]
-
Organic Cation Transporter 3 (OCT3/SLC22A3): OCT3 is another polyspecific transporter known to handle a wide range of organic cations, including monoamine neurotransmitters.[5][6][7] Its broad substrate specificity and expression in various tissues make it a potential transporter for thyronamines.[6][7]
-
Efflux Transporters: The disposition of intracellular thyronamines is likely influenced by efflux transporters. The Multidrug and Toxin Extrusion Protein 1 (MATE1/SLC47A1) is a key player in the efflux of organic cations and could potentially transport thyronamines out of cells, particularly in excretory organs like the liver and kidneys.[1][8][9][10]
It is noteworthy that while T1AM can inhibit several thyroid hormone transporters, it is not a substrate for them. This distinction is crucial for understanding its unique pharmacological profile.
Quantitative Data on Thyronamine Transport
Quantitative data on the transport kinetics of thyronamines are sparse, reflecting the nascent stage of this research area. The majority of available data focuses on the inhibitory effects of T1AM on thyroid hormone transporters.
| Transporter | Ligand | Parameter | Value (µM) | Cell System |
| OATP1A2 | T1AM | IC50 (for T3 transport) | 0.27 | COS-1 |
| OATP1A2 | T1AM | IC50 (for T4 transport) | 2.1 | COS-1 |
| OATP1C1 | T1AM | IC50 (for T4 transport) | 4.8 | COS-1 |
| MCT8 | T1AM | IC50 (for T3 transport) | 95 | COS-1 |
| MCT8 | T1AM | IC50 (for T4 transport) | 31 | COS-1 |
| OATP1B3 | T1AM | IC50 | No effect | COS-1 |
| MCT10 | T1AM | IC50 | No effect | COS-1 |
Table 1: Inhibitory concentrations (IC50) of T1AM on thyroid hormone transporters. Data extracted from studies on transfected COS-1 cells.[11][12]
Experimental Protocols
A variety of in vitro techniques are employed to investigate the cellular transport of thyronamines and their subsequent signaling.
Radiolabeled Ligand Uptake Assay
This is a foundational method to quantify the uptake of a substance into cells.
Objective: To measure the rate of uptake of radiolabeled thyronamines (e.g., [¹²⁵I]T1AM) into cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, COS-1, or primary astrocytes) in 24- or 96-well plates and grow to near confluence.[13]
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[13]
-
Inhibitor Incubation (Optional): To characterize the transporters involved, pre-incubate a subset of wells with known transporter inhibitors for 30 minutes.
-
Initiation of Uptake: Add the assay buffer containing the radiolabeled thyronamine to each well to start the uptake.[13]
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells multiple times with ice-cold assay buffer.[13]
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.2 M NaOH).[13] Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying concentrations of the radiolabeled substrate.
LC-MS/MS-Based Uptake and Metabolism Assay
This method allows for the simultaneous quantification of the parent thyronamine and its metabolites within the cell.
Objective: To measure the intracellular concentration of thyronamines and their catabolites.
Methodology:
-
Cell Culture and Treatment: Culture cells as described above. Treat the cells with the desired concentration of unlabeled thyronamine for a specific duration.[14][15]
-
Sample Collection: At the end of the incubation, collect both the cell culture medium and the cell lysate.[14][15]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the thyronamines and their metabolites from the biological matrix.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer. Develop a specific multiple reaction monitoring (MRM) method for the parent compound and its expected metabolites.
-
Quantification: Quantify the analytes by comparing their peak areas to those of a standard curve prepared with known concentrations of the compounds.
In Vitro Blood-Brain Barrier Transport Assay
This assay assesses the ability of thyronamines to cross the blood-brain barrier.
Objective: To determine the permeability of thyronamines across a cellular model of the blood-brain barrier.
Methodology:
-
Establishment of the BBB Model: Co-culture brain endothelial cells with astrocytes and pericytes on a Transwell insert to form a tight monolayer.[16][17][18] The integrity of the barrier can be assessed by measuring the trans-endothelial electrical resistance (TEER) and the permeability to fluorescent markers like FITC-dextran.[16][18]
-
Transport Experiment: Add the thyronamine to the apical (blood side) chamber of the Transwell. At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of the thyronamine in the basolateral samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the barrier.
Signaling Pathways Activated by Thyronamines
Upon entering the cell or binding to cell surface receptors, thyronamines, particularly T1AM, activate the Trace Amine-Associated Receptor 1 (TAAR1).[19] TAAR1 is a G protein-coupled receptor that initiates a cascade of intracellular signaling events.
Gs-cAMP-PKA Signaling Pathway
This is the canonical signaling pathway activated by TAAR1.
Caption: TAAR1 Gs-cAMP-PKA signaling pathway.
Activation of TAAR1 by thyronamines leads to the coupling of the Gs alpha subunit, which in turn activates adenylyl cyclase.[19] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[20][21][22]
β-Arrestin Signaling Pathway
TAAR1 can also signal through a G protein-independent pathway involving β-arrestin.
Caption: TAAR1 β-arrestin signaling pathway.
Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of TAAR1. This phosphorylation creates a binding site for β-arrestin. The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[21][23]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating thyronamine uptake and its effect on a specific signaling pathway.
Caption: Experimental workflow for thyronamine uptake and signaling.
Conclusion
The study of cellular uptake and transport of thyronamines is a rapidly evolving field. While the precise molecular machinery governing their entry into cells is not yet fully defined, the involvement of polyspecific cation transporters like PMAT and OCT3 is strongly suggested. The primary intracellular receptor, TAAR1, and its downstream signaling pathways through Gs-cAMP-PKA and β-arrestin are well-characterized, providing a framework for understanding the cellular actions of these intriguing molecules. The experimental protocols detailed in this guide offer robust methods for researchers to further investigate the transport and signaling of thyronamines, paving the way for a deeper understanding of their physiological roles and therapeutic potential. Future research will undoubtedly focus on the definitive identification of thyronamine transporters, the elucidation of their transport kinetics, and the exploration of their tissue-specific transport mechanisms.
References
- 1. Importance of the multidrug and toxin extrusion MATE/SLC47A family to pharmacokinetics, pharmacodynamics/toxicodynamics and pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plasma membrane monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Genetic and epigenetic regulation of the organic cation transporter 3, SLC22A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLC22A3 - Wikipedia [en.wikipedia.org]
- 6. OCT3 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Organic Cation Transporter 3 (Slc22a3) Is Implicated in Salt-Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug and toxin extrusion protein 1 - Wikipedia [en.wikipedia.org]
- 9. Multidrug and toxin extrusion proteins (MATE/SLC47); role in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multidrug and toxin extrusion family SLC47: physiological, pharmacokinetic and toxicokinetic importance of MATE1 and MATE2-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Delivery of Thyronamines (TAMs) to the Brain: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro human brain barrier models for studying thyroid hormone transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TAAR1 - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Iodothyronamine Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodothyronamine (T1AM) is an endogenous metabolite of thyroid hormone that has garnered significant interest in the scientific community for its unique physiological effects, which are often contrary to those of classical thyroid hormones. It is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor, initiating a cascade of downstream signaling events.[1][2] The synthesis of 3-Iodothyronamine hydrochloride (T1AM HCl) is crucial for enabling further research into its biological functions and therapeutic potential. This document provides a detailed protocol for a highly efficient chemical synthesis of T1AM HCl, adapted from a method developed by Kim et al. (2011), which significantly improves upon previous synthetic routes.[2] Also included are details on the primary signaling pathway of T1AM and relevant characterization data.
Introduction
3-Iodothyronamine is a naturally occurring biogenic amine derived from the enzymatic deiodination and decarboxylation of thyroxine (T4).[2] Unlike thyroid hormones, which primarily act through nuclear receptors to regulate gene expression, T1AM exerts rapid, non-genomic effects. Administration of T1AM in animal models has been shown to induce profound hypothermia and bradycardia within minutes.[1][2] These effects are primarily mediated through its interaction with TAAR1, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling pathway is a key area of investigation for understanding the diverse physiological roles of T1AM.
The synthesis of T1AM is essential for the continued exploration of its pharmacology and potential therapeutic applications, which may include the induction of a hibernation-like state for medical purposes such as organ transplantation and emergency care for stroke or hypoxic events.[2] The following protocol describes an efficient, multi-step synthesis of this compound with a significantly improved overall yield compared to conventional methods.[2]
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a five-step process starting from 4-methoxy-3-nitrophenylacetonitrile. The key steps involve an ether linkage formation under sonication, a Sandmeyer reaction to introduce the iodine, demethylation, reduction of the nitrile and nitro groups, and a final deprotection to yield the hydrochloride salt.
Synthesis Workflow Diagram
Figure 1. Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-((4-cyanophenyl)oxy)-3-nitrophenylacetonitrile (6) [2]
-
To a solution of 4-hydroxybenzonitrile and 4-fluoro-3-nitrophenylacetonitrile in dimethyl sulfoxide (B87167) (DMSO), add cesium carbonate (Cs2CO3).
-
Place the reaction mixture in an ultrasonic bath and sonicate at 58 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield compound (6).
Step 2: Synthesis of 4-((4-cyanophenyl)oxy)-3-iodophenylacetonitrile (7) [2]
-
Dissolve compound (6) in ethyl acetate and add palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 6 hours to reduce the nitro group to an amine.
-
Filter the catalyst and concentrate the filtrate.
-
Dissolve the resulting aniline (B41778) derivative in a mixture of sulfuric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite (B80452) (NaNO2) in water dropwise to form the diazonium salt.
-
Add a solution of potassium iodide (KI) in water and allow the mixture to stir at room temperature overnight.
-
Extract the product with ethyl acetate, wash with sodium thiosulfate (B1220275) solution and brine, dry, and concentrate.
-
Purify by column chromatography to obtain the iodo compound (7).
Step 3: Synthesis of 4-((4-hydroxyphenyl)oxy)-3-iodophenylacetonitrile (8) [2]
-
Dissolve compound (7) in anhydrous dichloromethane (B109758) (CH2Cl2) and cool to -78 °C.
-
Add a solution of boron tribromide (BBr3) in CH2Cl2 dropwise.
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Carefully quench the reaction with methanol (B129727), followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the demethylated compound (8).
Step 4: Synthesis of tert-butyl (2-(4-((4-hydroxyphenyl)oxy)-3-iodophenyl)ethyl)carbamate (9) [2]
-
Dissolve compound (8) in anhydrous methanol and cool to 0 °C.
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and nickel(II) chloride (NiCl2).
-
Add sodium borohydride (B1222165) (NaBH4) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours. This step reduces the nitrile to a primary amine, which is then protected with a Boc group.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography to obtain the Boc-protected amine (9).
Step 5: Synthesis of this compound (10) [2]
-
Dissolve the Boc-protected compound (9) in ethyl acetate.
-
Add a 2 M solution of hydrochloric acid in ethyl acetate.
-
Stir the mixture at room temperature overnight to effect deprotection.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethyl acetate and dry under vacuum to yield this compound (10) as a solid.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | 4-((4-cyanophenyl)oxy)-3-nitrophenylacetonitrile (6) | 4-Hydroxybenzonitrile, 4-Fluoro-3-nitrophenylacetonitrile | Cs2CO3, DMSO, Sonication | 78 | [2] |
| 2 | 4-((4-cyanophenyl)oxy)-3-iodophenylacetonitrile (7) | Compound (6) | 1. Pd/C, H2; 2. NaNO2, H2SO4; 3. KI | 88 | [2] |
| 3 | 4-((4-hydroxyphenyl)oxy)-3-iodophenylacetonitrile (8) | Compound (7) | BBr3, CH2Cl2 | 89 | [2] |
| 4 | tert-butyl (2-(4-((4-hydroxyphenyl)oxy)-3-iodophenyl)ethyl)carbamate (9) | Compound (8) | (Boc)2O, NiCl2, NaBH4 | 84 | [2] |
| 5 | This compound (10) | Compound (9) | 2 M HCl in Ethyl Acetate | 92 | [2] |
| Overall | This compound (10) | ~40 | [2] |
T1AM Signaling Pathway
3-Iodothyronamine primarily signals through the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor. The activation of TAAR1 by T1AM initiates a signaling cascade that is central to its physiological effects.
TAAR1 Signaling Pathway Diagram
Figure 2. T1AM activation of the TAAR1 signaling pathway.
Upon binding of T1AM to TAAR1, the receptor couples to a stimulatory G protein (Gs). This activation leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to the observed physiological responses.[1]
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product. The spectra should be consistent with the structure of 4-[4-(2-aminoethyl)-2-iodophenoxy]-phenol hydrochloride.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The expected m/z for the free base (C14H14INO2) is approximately 355.0069.
-
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) is recommended to assess the purity of the final compound. Commercial suppliers often report purities of ≥95%.
-
Conclusion
This document provides a comprehensive guide for the synthesis of this compound for research purposes. The detailed, high-yield synthetic protocol, along with an overview of the primary signaling pathway and necessary characterization methods, should serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development. The availability of a reliable synthetic route for T1AM HCl is paramount for advancing our understanding of this intriguing endogenous molecule and its potential as a therapeutic agent.
References
Analytical Methods for the Detection of 3-Iodothyronamine Hydrochloride
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
3-Iodothyronamine (T1AM), an endogenous derivative of thyroid hormone, has garnered significant interest in the scientific community for its distinct physiological effects, which are often contrary to those of classic thyroid hormones.[1][2] Accurate and sensitive detection of T1AM in biological matrices is crucial for understanding its physiological role, pharmacokinetics, and potential as a therapeutic agent. This document provides detailed application notes and protocols for the analytical detection of 3-Iodothyronamine hydrochloride (T1AM HCl), primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive method.
I. Overview of Analytical Techniques
The quantification of T1AM in biological samples presents challenges due to its low endogenous concentrations and potential for binding to proteins.[3][4] While immunoassays have been developed, LC-MS/MS is generally considered the gold standard for its superior specificity and accuracy.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the quantification of T1AM. It involves the separation of T1AM from other components in a sample using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.[5][6][7]
II. Quantitative Data Summary
The following table summarizes the quantitative data from various validated LC-MS/MS methods for the detection of T1AM in different biological matrices. This allows for a direct comparison of the performance of different methodologies.
| Matrix | Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity Range | Recovery (%) | Reference |
| Mouse Serum | LC-MS/MS | 3:1 (S/N ratio) | 10:1 (S/N ratio), within 20% precision and accuracy | 0.05 - 40 µM | Not explicitly stated | [5] |
| Human Serum | HPLC-MS/MS | ~35 fmol/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Cell Culture Media (DMEM/F12) | LC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [8] |
| Mouse Brain | LC-MS/MS | Not explicitly stated | Not explicitly stated | 0.35 - 150 pg/µL | Not explicitly stated | [9] |
| Human Serum | ID-GC/MS | 100 pg | Not explicitly stated | 0.6 - 7.3 ng/mL | 100 ± 1.5% | [10] |
| Human Serum | ID-LC/MS/MS | 18 pg | Not explicitly stated | Not explicitly stated | 100 ± 1.5% | [10] |
Note: The performance characteristics of analytical methods can vary based on the specific instrumentation, reagents, and laboratory conditions. The values presented here are for comparative purposes.
III. Experimental Protocols
This section provides detailed protocols for the key experiments involved in the detection of T1AM using LC-MS/MS.
A. Protocol 1: T1AM Extraction and Quantification from Rodent Serum using LC-MS/MS
This protocol is adapted from methodologies described for the analysis of T1AM and its metabolites in mouse serum.[5]
1. Materials and Reagents:
-
3-Iodothyronamine (T1AM) standard
-
Deuterated T1AM (d4-T1AM) as an internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Commercial mouse serum (for calibration standards)
-
0.22 µm centrifugal filters
2. Sample Preparation:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking commercial mouse serum with known concentrations of T1AM (e.g., 0.05, 0.1, 0.25, 0.5, 1, 2.5, 5, 10, and 40 µM).
-
Internal Standard Addition: To 40 µL of serum sample or calibration standard, add 10 µL of the internal standard mix (containing d4-T1AM).
-
Protein Precipitation: Add 50 µL of ice-cold methanol to each sample. Vortex and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 5 °C.
-
Filtration: Filter the supernatant using 0.22 µm centrifugal filters.
-
Sample Transfer: Transfer the filtered supernatant to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: Poroshell 120 C18 column (e.g., 2.1 × 100 mm).
-
Mobile Phase A: Water with 0.05% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.05% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-14 min: 10% to 45% B
-
14-15 min: 45% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 10% B
-
19-22 min: Hold at 10% B
-
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for T1AM and d4-T1AM.
-
4. Data Analysis:
-
Quantify T1AM concentrations in the samples by constructing a calibration curve using the peak area ratios of T1AM to the internal standard (d4-T1AM).
B. Protocol 2: T1AM Extraction from Tissue Homogenates
This protocol is based on methods for analyzing T1AM in various mouse tissues.[5]
1. Materials and Reagents:
-
As in Protocol 1.
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.0).
-
Motorized dounce homogenizer.
2. Sample Preparation:
-
Homogenization: Weigh the tissue and add sodium acetate buffer (e.g., 1 mL per 1 gram of tissue). Homogenize the tissue using a motorized dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Internal Standard Addition: To 50 µL of the tissue supernatant, add 10 µL of the internal standard mix.
-
Protein Precipitation: Add 50 µL of ice-cold methanol, vortex, and incubate on ice for 20 minutes.
-
Centrifugation and Filtration: Proceed with centrifugation and filtration as described in Protocol 1.
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the LC-MS/MS and data analysis steps as outlined in Protocol 1.
IV. Signaling Pathways and Experimental Workflows
A. T1AM Signaling Pathways
3-Iodothyronamine is known to interact with several receptors and signaling pathways, with the Trace Amine-Associated Receptor 1 (TAAR1) being a primary target.[11][12] Its activation can lead to the modulation of various downstream signaling cascades.
Caption: Simplified signaling pathways of 3-Iodothyronamine (T1AM).
B. Experimental Workflow for T1AM Quantification
The following diagram illustrates a typical experimental workflow for the quantification of T1AM in biological samples using LC-MS/MS.
Caption: General experimental workflow for T1AM quantification.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Isotope dilution-gas chromatography/mass spectrometry and liquid chromatography/electrospray ionization-tandem mass spectrometry for the determination of triiodo-L-thyronine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Iodothyronamine (T1AM) and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodothyronamine (T1AM), an endogenous derivative of thyroid hormone, and its metabolites are gaining significant interest as neuromodulators and metabolic regulators.[1][2] Accurate and sensitive quantification of these compounds is crucial for understanding their physiological roles and therapeutic potential. This application note describes a robust and sensitive method for the simultaneous measurement of T1AM and its key metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocols for sample preparation and analysis are suitable for both preclinical and clinical research.
Introduction
T1AM, a biogenic amine derived from the decarboxylation and deiodination of thyroid hormones, exerts a range of physiological effects, including regulation of body temperature, cardiac function, and neurological processes.[3] Its primary metabolite, 3-iodothyroacetic acid (TA1), is formed through oxidative deamination and may also contribute to the overall pharmacological profile of T1AM.[3] Other identified metabolites include thyronamine (B1227456) (T0AM), acetylated T1AM (Ac-T1AM), sulfated T1AM (S-T1AM), and T1AM-glucuronide.[4] Given their low endogenous concentrations and diverse physicochemical properties, highly sensitive and specific analytical methods are required for their accurate quantification. LC-MS/MS offers the necessary selectivity and sensitivity for this purpose.[4][5]
Experimental Workflow
The general workflow for the analysis of T1AM and its metabolites involves sample preparation to extract the analytes and remove interfering substances, followed by chromatographic separation and detection by tandem mass spectrometry.
Signaling Pathway of T1AM
T1AM is known to interact with Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[2] This interaction can initiate downstream signaling cascades involving adenylyl cyclase (AC) and subsequent production of cyclic AMP (cAMP). This can lead to the activation of protein kinase A (PKA) and the phosphorylation of transcription factors like cAMP response element-binding protein (CREB).[2] Additionally, T1AM signaling can involve other pathways such as the Akt/FoxO1 pathway, which plays a role in cell survival and metabolism.[6]
Protocols
Protocol 1: Analysis of T1AM and Metabolites in Serum
This protocol is adapted from methodologies developed for the quantitative analysis of thyroid hormones and their metabolites in serum.[4][5]
1. Sample Preparation
-
To 200 µL of serum sample, calibrator, or quality control, add 20 µL of internal standard (ISTD) mixture containing deuterated analogs (e.g., d4-T1AM, d4-T0AM, d4-TA1).
-
Vortex briefly.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Thermo Scientific™ Vanquish™ HPLC system or equivalent[5] |
| Column | Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm[5] |
| Mobile Phase A | Water with 0.1% Acetic Acid[5] |
| Mobile Phase B | Methanol with 0.1% Acetic Acid[5] |
| Gradient | A linear gradient tailored to separate the analytes of interest. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. A total run time of approximately 6-10 minutes is common.[5][7] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 - 20 µL |
| MS System | Thermo Scientific™ TSQ Quantiva™ Triple Quadrupole Mass Spectrometer or equivalent[5] |
| Ionization | Heated Electrospray Ionization (HESI), positive and negative modes[4][5] |
| Scan Type | Selected Reaction Monitoring (SRM) |
3. SRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| T1AM | User Defined | User Defined | Positive |
| T0AM | User Defined | User Defined | Positive |
| Ac-T1AM | User Defined | User Defined | Positive |
| S-T1AM | User Defined | User Defined | Positive |
| TA1 | User Defined | User Defined | Negative |
| TA0 | User Defined | User Defined | Negative |
| d4-T1AM (ISTD) | User Defined | User Defined | Positive |
| d4-T0AM (ISTD) | User Defined | User Defined | Positive |
| d4-TA1 (ISTD) | User Defined | User Defined | Negative |
| Note: Specific m/z values for precursor and product ions need to be optimized for the specific instrument used. |
Protocol 2: Analysis of T1AM and Metabolites in Cell Culture Media
This protocol is based on a validated method for quantifying thyroid hormone metabolites from cell culture samples.[7][8]
1. Sample Preparation
-
To 400 µL of cell culture medium (e.g., DMEM/F12 without phenol (B47542) red), add 10 µL of ISTD solution (e.g., ²H₄-T₁AM).
-
Acidify with 5 µL of 30% HCl.
-
Vortex for 15 seconds and incubate for 30 minutes at 37°C in the dark.
-
Perform liquid-liquid extraction by adding 1 mL of 30:70 (v/v) 2-propanol/tert-butyl methyl ether (TBME).
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube.
-
Repeat the extraction with another 1 mL of the extraction solvent.
-
Combine the organic phases and evaporate to dryness at 45°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.
-
Centrifuge at 14,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC system or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm or similar |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[7] |
| Gradient | A suitable gradient to resolve the analytes over a 10-minute run time.[7] |
| Flow Rate | 0.9 mL/min[7] |
| Injection Volume | 20 µL[7] |
| MS System | Sciex QTRAP 6500 or equivalent |
| Ionization | Electrospray Ionization (ESI), positive mode[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of T1AM and its metabolites.
| Parameter | Serum Analysis | Cell Culture Media Analysis |
| Linearity (R²) | >0.98[5] | 0.991 - 0.999[7][8] |
| Lower Limit of Quantification (LLOQ) | pg/mL levels[5] | 0.078 - 0.234 nM[7][8] |
| Dynamic Range | 1 pg/mL to 10,000 pg/mL[5] | 0.12 - 120 nM[7][8] |
| Precision (CV%) | < 10%[5] | Intra- and Inter-day precision available[8] |
| Accuracy | Within acceptable limits | Within acceptable limits[8] |
Conclusion
The described LC-MS/MS methods provide the necessary sensitivity and selectivity for the reliable quantification of T1AM and its metabolites in complex biological matrices. These protocols can be readily adapted and validated for specific research needs, facilitating a deeper understanding of the roles these compounds play in health and disease. Careful optimization of sample preparation and mass spectrometry parameters is essential for achieving high-quality data.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-iodothyronamine (T1AM) effects on glutamatergic postsynaptic signaling pathway [tesidottorato.depositolegale.it]
- 3. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Thyroid Hormone Metabolite 3-Iodothyronamine (T1AM) Alleviates Hypoxia/Reoxygenation-Induced Cardiac Myocyte Apoptosis via Akt/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 3-Iodothyronamine Hydrochloride (T1AM)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Iodothyronamine (T1AM) is an endogenous biogenic amine structurally related to thyroid hormones. It is considered a rapid modulator of metabolism and behavior, acting through various cellular targets, including the trace amine-associated receptor 1 (TAAR1). Unlike thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but elicits rapid, non-genomic effects. These application notes provide detailed protocols for the in vivo administration of T1AM hydrochloride in rodent models, summarize key quantitative data from published studies, and visualize associated signaling pathways and experimental workflows.
Data Presentation: Summary of In Vivo Administration and Effects
The following tables summarize quantitative data from key studies on the in vivo effects of 3-Iodothyronamine hydrochloride administration in mice.
Table 1: Intracerebroventricular (i.c.v.) Administration of T1AM in Mice
| Dosage (µg/kg) | Key Effects Observed | Time Point of Measurement | Reference |
| 0.04, 0.132 | Increased pERK levels in the brain | Not Specified | [1] |
| 0.13, 0.4, 1.32 | Decreased pain threshold (Hot Plate Test) | 30 minutes post-injection | [1][2] |
| 0.13, 0.4, 1.32 | Increased plasma glycaemia | 30 minutes post-injection | [1] |
| 1.32, 4 | Increased exploratory activity (Hole-Board Test) | 30 minutes post-injection | [1] |
| 1.32 | Produced hypophagia and hyperglycaemia in fasted mice | Not Specified | [1] |
Table 2: Intraperitoneal (i.p.) Administration of T1AM in Mice
| Dosage (mg/kg) | Key Effects Observed | Time Point of Measurement | Reference |
| 25, 50, 100 | Significant decrease in rectal temperature | Up to 4 hours post-injection | [3] |
| 50 | Transient decrease in body temperature | Not Specified | [4] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration in Mice
This protocol is adapted from studies investigating the central effects of T1AM on behavior and metabolism.[1][2]
Materials:
-
This compound (T1AM)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (vehicle)
-
Hamilton syringe
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Male CD1 mice (20-30 g)
Procedure:
-
Preparation of T1AM Solution: Dissolve T1AM hydrochloride in the chosen vehicle to achieve the desired final concentrations (e.g., for dosages of 0.13, 0.4, 1.32, and 4 µg/kg). The injection volume is typically low (e.g., 1-5 µL) to avoid excessive pressure changes in the brain.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic.
-
Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic frame. Surgically expose the skull and drill a small hole over the target injection site (e.g., the lateral ventricle).
-
Injection: Slowly infuse the T1AM solution or vehicle into the lateral ventricle using a Hamilton syringe.
-
Post-Injection: After injection, slowly withdraw the needle, suture the incision, and allow the animal to recover from anesthesia.
-
Behavioral/Physiological Testing: Conduct behavioral tests (e.g., passive avoidance, hot plate) or physiological measurements (e.g., blood glucose) at specified time points post-injection (e.g., 30 minutes).[1][2]
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
This protocol is based on studies examining the systemic metabolic effects of T1AM.[3]
Materials:
-
This compound (T1AM)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles (e.g., 25-27 gauge)
-
Male C57BL/6J mice
Procedure:
-
Preparation of T1AM Solution: Dissolve T1AM hydrochloride in the vehicle to achieve the desired concentrations for the target dosages (e.g., 25, 50, 100 mg/kg).
-
Injection: Administer the T1AM solution or vehicle via intraperitoneal injection. Ensure proper restraint of the animal to avoid injury.
-
Monitoring: Monitor the animals for physiological changes at various time points post-injection. For example, rectal temperature can be measured immediately before injection (baseline) and at regular intervals (e.g., every 30-60 minutes) for up to 4 hours.[3]
Mandatory Visualizations
Signaling Pathway of 3-Iodothyronamine (T1AM)
Caption: T1AM signaling cascade via TAAR1 activation.
Experimental Workflow for In Vivo T1AM Administration
Caption: General workflow for in vivo T1AM studies.
References
- 1. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Iodothyronamine Hydrochloride (T1AM HCl) in Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Iodothyronamine (T1AM) is an endogenous biogenic amine derived from thyroid hormone metabolism.[1] It has garnered significant interest for its potent and rapid pharmacological effects, which are often distinct from those of classical thyroid hormones.[1] T1AM has been shown to modulate metabolism, behavior, and cardiovascular function in rodents, making it a compound of interest for therapeutic applications.[2] These application notes provide a comprehensive overview of T1AM hydrochloride dosage and administration in mouse studies, along with detailed experimental protocols and pathway diagrams to guide researchers in their experimental design.
Data Presentation: T1AM HCl Dosage and Administration in Mice
The following tables summarize the quantitative data from various mouse studies, categorized by the route of administration.
Table 1: Intraperitoneal (i.p.) Administration of T1AM HCl in Mice
| Dosage | Mouse Strain | Duration | Key Observed Effects | Reference |
| 10 mg/kg/day | CD-1 (female) | 8 days | Increased lipid utilization, significant weight loss without reduced food intake, increased circulating 3-Hydroxybutyrate.[2][3] | Haviland et al.[2] |
| 10 and 25 mg/kg/day | CD-1 (female) | 4 and 7 days | Dose-dependent weight loss, increased lipolysis. The 25 mg/kg dose acted as a master regulator of glucose and lipid metabolism. | Sabatasso et al.[4] |
| 25-100 mg/kg | Not Specified | Acute (single dose) | Approximately 4°C drop in rectal temperature within 30 minutes.[2] | Scanlan et al.[2] |
| 31 mg/kg/day | Not Specified | 14 days | Reduced food intake. | Hettinger et al. |
| 50 mg/kg | Not Specified | Acute (single dose) | Decreased oxygen consumption, shift towards lipid utilization, bradycardia, decreased cardiac output, and systolic blood pressure.[2] | Scanlan et al., Braulke et al.[2] |
Table 2: Intracerebroventricular (i.c.v.) Administration of T1AM HCl in Mice
| Dosage | Mouse Strain | Duration | Key Observed Effects | Reference |
| 0.13, 0.4, 1.32, 4 µg/kg | Male | Acute (single dose) | Dose-dependent improvement in learning capacity, decreased pain threshold, increased exploratory activity, and raised plasma glycemia.[5][6][7] | Manni et al.[5][6] |
| 1.3 µg/kg | Not Specified | Acute (in fasted mice) | Hypophagia and increased plasma glucose. | Manni et al. |
| 1.32 and 4 µg/kg | Not Specified | Acute (single dose) | Increased exploratory activity.[8] | Manni et al.[8] |
| Higher doses (unspecified) | Not Specified | Acute (in fasted mice) | Hyperphagia without raising plasma glycemia. | Manni et al. |
| 1.3 and 20 µg/kg | Not Specified | Acute (in fasted mice) | Reduced hypothalamic c-fos activation.[9] | Manni et al.[9] |
Experimental Protocols
Protocol 1: Acute Metabolic Effects of Intraperitoneal T1AM HCl Administration
Objective: To assess the acute effects of a high dose of T1AM HCl on body temperature and metabolism in mice.
Materials:
-
3-Iodothyronamine hydrochloride (T1AM HCl)
-
Sterile saline solution (0.9% NaCl)
-
Mouse strain (e.g., C57BL/6 or CD-1)
-
Rectal thermometer for mice
-
Metabolic cages for measuring oxygen consumption (VO2) and respiratory quotient (RQ)
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
T1AM HCl Preparation: Dissolve T1AM HCl in sterile saline to the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse, prepare a solution for a 1.25 mg injection volume).
-
Baseline Measurements: Record the baseline rectal temperature and place the mice in metabolic cages to measure baseline VO2 and RQ for at least 30 minutes.
-
Administration: Administer a single intraperitoneal (i.p.) injection of T1AM HCl (e.g., 50 mg/kg) or vehicle (saline).
-
Post-Injection Monitoring:
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-injection.
-
Continuously monitor VO2 and RQ in the metabolic cages for at least 2 hours post-injection.
-
-
Data Analysis: Compare the changes in body temperature, VO2, and RQ between the T1AM-treated and vehicle-treated groups. A significant drop in body temperature and RQ (towards 0.7) would indicate T1AM-induced hypothermia and a shift to lipid metabolism.[2]
Protocol 2: Chronic Effects of Low-Dose T1AM HCl on Weight Management
Objective: To evaluate the effect of chronic, low-dose T1AM HCl administration on body weight and food intake in diet-induced obese mice.
Materials:
-
This compound (T1AM HCl)
-
Sterile saline solution (0.9% NaCl)
-
Diet-induced obese mice (e.g., C57BL/6 on a high-fat diet for 8-12 weeks)
-
Metabolic cages with food and water dispensers
-
Analytical balance
Procedure:
-
Animal Model: Induce obesity in mice by feeding a high-fat diet for an appropriate duration.
-
T1AM HCl Preparation: Prepare a stock solution of T1AM HCl in sterile saline for daily administration (e.g., 10 mg/kg/day).
-
Baseline Measurements: Acclimate the obese mice to individual housing in metabolic cages. Record baseline body weight and daily food and water intake for 3-5 days.
-
Chronic Administration: Administer daily i.p. injections of T1AM HCl (10 mg/kg) or vehicle for the duration of the study (e.g., 8 days).[2]
-
Daily Monitoring: Record body weight and food intake daily throughout the treatment period.
-
Post-Treatment Monitoring: After the treatment period, continue to monitor body weight for at least two weeks to assess for any rebound weight gain.[3]
-
Data Analysis: Analyze the changes in body weight and food consumption over time between the T1AM-treated and vehicle-treated groups.
Protocol 3: Neurobehavioral Effects of Intracerebroventricular T1AM HCl Administration
Objective: To assess the effects of centrally administered T1AM HCl on learning and memory in mice using the passive avoidance test.
Materials:
-
This compound (T1AM HCl)
-
Artificial cerebrospinal fluid (aCSF) for vehicle
-
Male mice (as used in the cited study)[5]
-
Stereotaxic apparatus for i.c.v. injections
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, the latter equipped with an electric grid floor)
-
Standard surgical tools
Procedure:
-
Surgical Preparation: Anesthetize the mice and place them in a stereotaxic frame. Perform a craniotomy to implant a guide cannula directed towards a lateral ventricle. Allow for a recovery period of at least one week.
-
T1AM HCl Preparation: Dissolve T1AM HCl in aCSF to the desired concentrations (e.g., for doses of 0.13, 0.4, 1.32, and 4 µg/kg).[5]
-
Passive Avoidance - Training Session:
-
Place a mouse in the light compartment of the passive avoidance apparatus.
-
When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Administration: Immediately after the training session, administer the prepared T1AM HCl solution or vehicle via the implanted cannula (i.c.v.).
-
Passive Avoidance - Testing Session:
-
24 hours after the training and injection, place the mouse back into the light compartment.
-
Record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). An increased latency indicates improved memory retention.
-
-
Data Analysis: Compare the step-through latencies during the testing session between the different T1AM dosage groups and the vehicle control group.
Signaling Pathways and Experimental Workflows
Diagram 1: T1AM Signaling and Metabolic Effects
Caption: T1AM signaling pathways leading to metabolic and neurobehavioral effects.
Diagram 2: Experimental Workflow for Chronic T1AM Study
Caption: Workflow for a chronic study on T1AM's effects on weight management.
Diagram 3: Logical Relationship of T1AM Dose and Effects
Caption: Relationship between T1AM dosage, administration route, and observed effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. NMR-based metabolomics and breath studies show lipid and protein catabolism during low dose chronic T1AM treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Reprogramming by 3-Iodothyronamine (T1AM): A New Perspective to Reverse Obesity through Co-Regulation of Sirtuin 4 and 6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [tib.eu]
- 8. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Iodothyronamine: a modulator of the hypothalamus-pancreas-thyroid axes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Iodothyronamine Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodothyronamine hydrochloride (T1AM) is an endogenous biogenic amine, structurally related to thyroid hormones, that has emerged as a significant neuromodulator in the central nervous system.[1][2] Unlike thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but instead interacts with specific G protein-coupled receptors, primarily the trace amine-associated receptor 1 (TAAR1).[1][3] Its ability to cross the blood-brain barrier and elicit a range of neurological effects at low concentrations makes it a compelling molecule for neuroscience research.[4] This document provides detailed application notes and protocols for the use of T1AM in a research setting, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
T1AM's primary molecular target is TAAR1 , a G protein-coupled receptor that it activates with nanomolar affinity.[1][5] Activation of TAAR1 is coupled to a Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5] This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase II (CaMKII).[5]
Beyond TAAR1, T1AM has been shown to interact with other receptors, including the α2A-adrenergic receptors, albeit with lower affinity.[1][2] It also exhibits effects on monoamine transporters, inhibiting the uptake of dopamine (B1211576) and serotonin.[6] In the brain, T1AM can be metabolized by mitochondrial monoamine oxidases (MAO) to 3-iodothyroacetic acid (TA1), which may also possess biological activity.[7] This multifaceted pharmacology contributes to its diverse effects on neurotransmitter systems, including the dopaminergic, noradrenergic, and histaminergic circuits.[1][2]
Data Presentation
Receptor Binding and Functional Activity
| Parameter | Receptor/Transporter | Species | Value | Reference |
| EC50 (cAMP production) | TAAR1 | Rat | 14 nM | [1] |
| EC50 (cAMP production) | TAAR1 | Mouse | 112 nM | [1] |
| IC50 (Dopamine Uptake) | DAT | Mouse (Wild-Type) | 1.4 ± 0.5 µM | [6] |
| IC50 (Dopamine Uptake) | DAT | Mouse (TAAR1 KO) | 1.2 ± 0.4 µM | [6] |
| IC50 (Serotonin Uptake) | SERT | Mouse (Wild-Type) | 4.5 ± 0.6 µM | [6] |
| IC50 (Serotonin Uptake) | SERT | Mouse (TAAR1 KO) | 4.7 ± 1.1 µM | [6] |
| IC50 ([3H]CFT Binding) | DAT | Mouse (Wild-Type Striatal Synaptosomes) | 0.72-0.81 µM | [6] |
In Vivo Dosages and Effects in Rodents
| Administration Route | Dose | Species | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 50 mg/kg | Mouse | Profound hypothermia (approx. -6.0°C change) | [6][8] |
| Intraperitoneal (i.p.) | 25 mg/kg | Mouse | Significant hypothermia (approx. -2.8°C change) | [6][8] |
| Intracerebroventricular (i.c.v.) | 1.32 - 4 µg/kg | Mouse | Pro-learning and anti-amnestic responses | [1][3] |
| Intracerebroventricular (i.c.v.) | 0.13 µg/kg | Mouse | Hyperglycemia | [9] |
| Intracerebroventricular (i.c.v.) | 1.3 µg/kg (fasting) | Mouse | Hypophagia and increased plasma glucose | [10] |
| Intracerebroventricular (i.c.v.) | >1.3 µg/kg (fasting) | Mouse | Hyperphagia without affecting plasma glycemia | [10] |
| Intracerebroventricular (i.c.v.) | 0.4, 1.32, 4 µg/kg | Mouse | Increased exploratory activity (hole-board test) | [9] |
| Intracerebroventricular (i.c.v.) | 0.13 - 4 µg/kg | Mouse | Reduced pain threshold (hot plate test) | [9] |
Signaling Pathways and Experimental Workflows
Caption: T1AM signaling through the TAAR1 receptor.
Caption: General workflow for in vivo T1AM studies.
Caption: General workflow for in vitro T1AM studies.
Experimental Protocols
Protocol 1: In Vivo Administration of T1AM in Mice
Objective: To assess the central effects of T1AM on physiology and behavior in mice.
Materials:
-
This compound (T1AM)
-
Vehicle (e.g., sterile 0.9% saline, DMSO)
-
Male C57BL/6J mice (or other appropriate strain)
-
Injection syringes and needles (appropriate gauge for i.p. or i.c.v. injection)
-
Anesthetic (for i.c.v. surgery)
-
Stereotaxic apparatus (for i.c.v. surgery)
Procedure:
-
T1AM Solution Preparation:
-
Dissolve T1AM hydrochloride in the chosen vehicle to the desired stock concentration.
-
For intraperitoneal (i.p.) injections, saline is a common vehicle. For intracerebroventricular (i.c.v.) injections, artificial cerebrospinal fluid or saline can be used. Ensure the final concentration of any solvent like DMSO is minimal and non-toxic.
-
Prepare fresh solutions on the day of the experiment.
-
-
Animal Handling and Acclimation:
-
House mice under standard laboratory conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow mice to acclimate to the facility for at least one week before any experimental procedures.
-
Handle mice daily for several days prior to the experiment to reduce stress.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse.
-
Inject the prepared T1AM solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection volume is typically 5-10 µL/g of body weight.
-
-
Intracerebroventricular (i.c.v.) Injection:
-
This requires stereotaxic surgery to implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle). This should be performed under anesthesia several days before the experiment to allow for recovery.
-
On the day of the experiment, gently restrain the conscious mouse and inject the T1AM solution through the guide cannula using an injection cannula connected to a microsyringe pump.
-
A typical injection volume is 1-5 µL, administered slowly over several minutes.[9]
-
-
-
Post-Administration Monitoring and Behavioral Testing:
-
Immediately after administration, place the mouse in the appropriate testing apparatus or home cage for observation.
-
Thermoregulation: Measure rectal temperature at baseline and at set time points post-injection (e.g., 30, 60, 120, 240 minutes).[8]
-
Locomotor and Exploratory Activity (Hole-Board Test): 30 minutes post-i.c.v. injection, place the mouse on the hole-board platform and record movements and hole explorations for a set duration (e.g., 10 minutes).[9]
-
Nociception (Hot Plate Test): 30 minutes post-i.c.v. injection, place the mouse on a hot plate set to a specific temperature (e.g., 51.5 ± 1°C) and measure the latency to a nociceptive response (e.g., paw licking, jumping).[9] A cut-off time (e.g., 45 seconds) should be used to prevent tissue damage.[9]
-
Learning and Memory (Passive Avoidance Test): This multi-day paradigm involves a training session, T1AM administration, and retention tests at later time points (e.g., 1 and 24 hours post-injection) to assess memory consolidation and retrieval.[3]
-
Protocol 2: In Vitro Analysis of T1AM in Neuronal Cell Lines
Objective: To investigate the cellular and molecular effects of T1AM on neuronal cells.
Materials:
-
Neuronal cell lines (e.g., NG108-15 mouse neuroblastoma x rat glioma hybrid; U-87 MG human glioblastoma)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary components.[11]
-
This compound (T1AM)
-
Vehicle (e.g., DMSO)
-
Assay kits for cAMP measurement (e.g., ELISA) and cell viability (e.g., MTT).[11]
-
Reagents and equipment for Western blotting.
Procedure:
-
Cell Culture:
-
Culture cells in appropriate flasks or plates in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculture cells before they reach confluence.
-
For experiments, seed cells into multi-well plates at a suitable density and allow them to adhere overnight.
-
-
T1AM Treatment:
-
Prepare a stock solution of T1AM in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the T1AM stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).[11]
-
Replace the existing medium in the cell culture plates with the T1AM-containing medium or vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 4, 24 hours).[11]
-
-
Functional Assays:
-
cAMP Concentration Assay:
-
After treatment (e.g., 24 hours), lyse the cells and stop phosphodiesterase activity (e.g., by adding 0.1 M HCl).[11]
-
Measure the cAMP concentration in the cell lysates using a commercial ELISA kit according to the manufacturer's instructions.[11]
-
Normalize cAMP levels to the total protein concentration in the lysate.[11]
-
-
Cell Viability (MTT Assay):
-
After treatment (e.g., 24 hours), add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[11]
-
Express results as a percentage of the vehicle-treated control.[11]
-
-
Protein Phosphorylation Analysis (Western Blot):
-
After treatment, lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-ERK, total ERK, p-CREB).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensities to determine the change in protein phosphorylation.
-
-
Conclusion
This compound is a versatile tool for probing the function of the central nervous system. Its potent activation of TAAR1 and subsequent modulation of key neurotransmitter systems provide a unique avenue for investigating neuronal signaling, synaptic plasticity, and complex behaviors. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments to further elucidate the roles of T1AM in both normal brain function and neuropathological conditions. Careful consideration of dosage, administration route, and experimental model is crucial for obtaining meaningful and reproducible results.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 6. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central Effects of 3-Iodothyronamine Reveal a Novel Role for Mitochondrial Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Iodothyronamine Hydrochloride in Metabolic Disorder Studies
Introduction
3-Iodothyronamine hydrochloride (T1AM HCl) is an endogenous biogenic amine, structurally related to thyroid hormones, that has emerged as a significant modulator of energy metabolism.[1] Unlike thyroid hormones, which typically increase metabolic rate, T1AM can induce a hypometabolic state, characterized by a rapid decrease in body temperature and heart rate.[2][3] It is not a ligand for nuclear thyroid hormone receptors but acts as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[1][4] These properties make T1AM a valuable pharmacological tool for researchers, scientists, and drug development professionals studying metabolic disorders such as obesity and diabetes.[5] Systemic administration of T1AM has been shown to shift metabolism from glucose to fatty acid catabolism, promote ketogenesis, and increase blood glucose, highlighting its potential role in regulating energy homeostasis.[1][4]
Mechanism of Action & Signaling Pathways
T1AM exerts its effects through multiple molecular targets and signaling cascades. Its primary and most well-characterized interaction is with TAAR1. However, its pleiotropic effects suggest the involvement of additional pathways.
-
TAAR1-Mediated Signaling: As the most potent endogenous agonist for TAAR1, T1AM binding initiates a Gαs protein-coupled signaling cascade.[6][7] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, mediating various cellular responses.[6]
-
PI3K-AKT-mTOR Pathway Inhibition: T1AM has been shown to induce autophagy by inhibiting the PI3K-AKT-mTOR signaling pathway.[7] By decreasing the phosphorylation of AKT, T1AM can lead to the de-inhibition of mTOR's negative regulators, ultimately suppressing mTOR activity and promoting the initiation of autophagy.[7]
-
Calcium Signaling Modulation: T1AM can induce an increase in intracellular calcium ([Ca²⁺]i) by activating the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a mechanism that appears to be independent of GPCRs.[8] This influx of calcium can influence a wide range of cellular processes, including neurotransmission and metabolic regulation.[8]
-
Mitochondrial Effects: T1AM has been observed to target mitochondria, where it can modulate the activity of the F0F1-ATP synthase and inhibit mitochondrial respiration, which may contribute to its hypothermic effects.[3][4]
Data on T1AM Effects in Metabolic Studies
The following tables summarize quantitative data from key in vivo and in vitro studies investigating the metabolic effects of T1AM.
Table 1: Summary of In Vivo Metabolic Effects of T1AM Administration
| Animal Model | T1AM Dosage | Route | Duration | Key Metabolic Effects | Reference(s) |
|---|---|---|---|---|---|
| Mice | 50 mg/kg | i.p. | Acute (single dose) | Rapidly increased plasma glucose (2.5-fold), decreased insulin, increased glucagon. | [3] |
| Mice | 0.5 mg/kg (1.28 µmol/Kg) | i.c.v. | Acute (single dose) | Increased plasma glucose and glucagon. | [4] |
| Diet-induced obese mice | 10 mg/kg/day | i.p. | 8 days | Shifted fuel utilization towards lipid oxidation. | [2] |
| Mice | 10 mg/kg/day | i.p. | 7 days | 10% body weight loss. | [9] |
| Mice | 25 mg/kg/day | i.p. | 7 days | 18% body weight loss; increased ketone bodies in the liver. | [9] |
| Djungarian hamster & Mice | 50 mg/kg | i.p. | Acute (single dose) | Rapid reduction of respiratory quotient (RQ) from ~0.9 to 0.7. |[3] |
Table 2: Summary of In Vitro Metabolic Effects of T1AM
| Experimental Model | T1AM Concentration | Duration | Key Metabolic Effects | Reference(s) |
|---|---|---|---|---|
| Hepatic cell lines & Perfused rat liver | 0.5 - 1 µM | N/A | Stimulated gluconeogenesis and ketone body production. | [1][4] |
| Hepatic cell lines & Perfused rat liver | EC₅₀ = 0.8 µM | N/A | Gluconeogenetic effect. | [3] |
| Hepatic cell lines & Perfused rat liver | EC₅₀ = 1.1 µM | N/A | Ketone body production. | [3] |
| NG 108-15 & U-87 MG cells | 0.1 - 10 µM | 4 hours | Dose-dependent effects on glucose consumption. | [10][11] |
| HEK cells expressing TAAR1 | EC₅₀ = 14 nM (rat) | N/A | Induced cAMP production. | [4] |
| HEK cells expressing TAAR1 | EC₅₀ = 112 nM (mouse) | N/A | Induced cAMP production. |[4] |
Experimental Protocols
Safety and Handling Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.[12][13]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.[12][14]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, protected from light. For long-term storage of stock solutions, aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[13]
Preparation of T1AM Hydrochloride Stock Solutions
The solubility of T1AM HCl allows for the preparation of concentrated stock solutions in various solvents.
-
Solvents: T1AM HCl is soluble in DMF (up to 50 mg/mL), DMSO (up to 30 mg/mL), and Ethanol (up to 25 mg/mL).[16] For cell culture experiments, DMSO is a common choice. For in vivo studies, the final vehicle should be biocompatible.
-
Procedure for a 10 mM Stock in DMSO:
-
Weigh out the required amount of T1AM HCl (Formula Weight: 391.6 g/mol ) in a sterile microcentrifuge tube.[16]
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 3.916 mg of T1AM HCl in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[15] Note: The final concentration of DMSO in cell culture media should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol: In Vitro Analysis of T1AM on Cellular Metabolism
This protocol provides a framework for studying T1AM's effects on cell lines relevant to metabolic research, such as hepatoma (e.g., HepG2), glioblastoma (e.g., U-87 MG), or neuroblastoma cell lines.[11]
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 7. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Reprogramming by 3-Iodothyronamine (T1AM): A New Perspective to Reverse Obesity through Co-Regulation of Sirtuin 4 and 6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lgcstandards.com [lgcstandards.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
Therapeutic Applications of 3-Iodothyronamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodothyronamine hydrochloride (T1AM) is an endogenous biogenic amine, a metabolite of thyroid hormone that has garnered significant interest for its diverse and potent physiological effects. Unlike thyroid hormones, which typically increase metabolic rate, T1AM induces a state of hypometabolism, characterized by a rapid decrease in body temperature and heart rate.[1][2][3] These unique properties position T1AM as a promising therapeutic candidate for a range of conditions, including ischemic injury, particularly stroke, congestive heart failure, and certain neurological and metabolic disorders.[1][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its effects primarily through the activation of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[1][6][7] T1AM is the most potent known endogenous agonist for TAAR1.[6] Activation of TAAR1 by T1AM leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][8] However, some of its physiological effects, such as the profound hypothermia, appear to be independent of TAAR1, suggesting the involvement of other cellular targets and pathways.[3][9][10] T1AM has also been shown to interact with other receptor systems, including β-adrenergic and muscarinic acetylcholine (B1216132) receptors, and can modulate various downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[11][12][13]
Therapeutic Potential
The unique pharmacological profile of this compound has opened avenues for several potential therapeutic applications:
-
Neuroprotection: The most prominent therapeutic application of T1AM is in neuroprotection, particularly against ischemic brain injury like stroke.[4] Its ability to induce rapid and profound hypothermia is a key mechanism behind this protective effect.[5]
-
Cardioprotection: T1AM has demonstrated negative inotropic and chronotropic effects on the heart, suggesting its potential in conditions like congestive heart failure where reducing cardiac workload is beneficial.[1][14]
-
Metabolic Disorders: T1AM influences energy metabolism, shifting substrate utilization from glucose to lipids, which could be relevant for treating metabolic syndrome and obesity.[5][15]
-
Neurological and Psychiatric Disorders: Through its interaction with TAAR1 and modulation of monoaminergic systems, T1AM may have applications in treating various neurological and psychiatric conditions.[8][16]
-
Memory Enhancement: Studies in animal models suggest that T1AM can facilitate memory acquisition and retention.[8][17]
Data Presentation
Table 1: In Vivo Effects of this compound in Rodents
| Parameter | Species | Dose | Route of Administration | Effect | Reference |
| Body Temperature | Mouse | 25 mg/kg | i.p. | ↓ 2.7 ± 0.4 °C (max change at 30 min) | [3][10] |
| Mouse | 50 mg/kg | i.p. | ↓ 6.0 ± 0.4 °C (max change at 60 min) | [3][10] | |
| Heart Rate | Mouse | 50 mg/kg | i.p. | Profound bradycardia | [2][18] |
| Memory | Mouse | 1.32 and 4 µg·kg⁻¹ | i.c.v. | Improved learning capacity | [17] |
| Pain Threshold | Mouse | 1.32 and 4 µg·kg⁻¹ | i.c.v. | Decreased pain threshold | [17] |
Table 2: In Vitro Effects of this compound
| Parameter | Preparation | Concentration | Effect | Reference |
| Cardiac Output | Isolated working rat heart | 19 µM | ↓ 27 ± 5% | [14] |
| 25 µM | ↓ 51 ± 3% | [14] | ||
| 38 µM | ↓ 65 ± 2% | [14] | ||
| cAMP Production | HEK293 cells expressing TAAR1 | 10 µM | Increased cAMP accumulation | [9] |
| ERK Phosphorylation | NG108-15 cells | 1 µM | ↑ pERK/ERK by 60% | [12] |
| U87 MG cells | 1 µM | ↑ pCREB/CREB by 70% | [12] |
Experimental Protocols
Protocol 1: Induction of Hypothermia in Mice
Objective: To induce and monitor hypothermia in mice following the administration of this compound.
Materials:
-
This compound (T1AM)
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Rectal thermometer or implantable telemetry system
-
Heating pad (optional, for hypothermia-blocked control group)
Procedure:
-
Preparation of T1AM Solution: Dissolve T1AM in the chosen vehicle to the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 12.5 mg/mL).
-
Animal Handling: Acclimatize mice to the experimental room for at least 1 hour before the experiment.
-
Baseline Temperature Measurement: Measure the baseline rectal temperature of each mouse.
-
Administration of T1AM: Administer T1AM or vehicle via intraperitoneal (i.p.) injection at a volume of 100 µL.[1]
-
Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., every 15-30 minutes) for up to 6 hours post-injection.[1]
-
Hypothermia-Blocked Control (Optional): For studies investigating the hypothermia-dependent effects of T1AM, place a separate group of T1AM-treated mice on a heating pad. Adjust the heating pad to maintain their body temperature at the same level as the vehicle-injected animals.[1]
Protocol 2: Isolated Langendorff Heart Perfusion
Objective: To assess the direct effects of this compound on cardiac function in an ex vivo setting.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound (T1AM)
-
Adult male Wistar rats
-
Pressure transducer and data acquisition system
Procedure:
-
System Preparation: Prepare the Langendorff apparatus and equilibrate the Krebs-Henseleit buffer to 37°C, gassed with 95% O₂ / 5% CO₂.
-
Heart Isolation: Anesthetize the rat and quickly excise the heart, placing it in ice-cold buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the Krebs-Henseleit buffer.
-
Equilibration: Allow the heart to equilibrate for a stabilization period (e.g., 15-20 minutes) until a stable heart rate and pressure are achieved.
-
T1AM Perfusion: Introduce T1AM into the perfusion buffer at the desired final concentrations (e.g., 19, 25, 38 µM).
-
Data Recording: Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.
-
Washout: After the treatment period, perfuse the heart with T1AM-free buffer to observe any reversal of effects.
Protocol 3: Western Blot for ERK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of ERK in cultured cells.
Materials:
-
Cell line of interest (e.g., NG108-15 or U-87 MG cells)
-
This compound (T1AM)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of T1AM (e.g., 0.1-10 µM) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Visualizations
Caption: T1AM signaling pathway via TAAR1.
Caption: In vivo hypothermia study workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thyroxine derivatives, thyronamine and 3-iodothyronamine, induce transient hypothermia and marked neuroprotection against stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Inverse Agonistic Action of 3-Iodothyronamine at the Human Trace Amine-Associated Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scantox.com [scantox.com]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. researchgate.net [researchgate.net]
- 16. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N- and O-Acetylated 3-Iodothyronamines Have No Metabolic or Thermogenic Effects in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPCR Signaling with 3-Iodothyronamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodothyronamine hydrochloride (T1AM) is an endogenous biogenic amine, a metabolite of thyroid hormone that has emerged as a significant modulator of G protein-coupled receptor (GPCR) signaling.[1][2] Unlike classical thyroid hormones that primarily act on nuclear receptors, T1AM exerts rapid, non-genomic effects by interacting with a variety of GPCRs.[3][4] Notably, its physiological effects, which include the induction of profound hypothermia and bradycardia, are often contrary to those of thyroid hormones.[1][4]
Initially identified as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), further research has revealed that T1AM is a multi-target ligand, interacting with several other aminergic GPCRs.[5][6] The effects of T1AM are still observed in TAAR1 knockout mice, providing strong evidence for its engagement with other receptor systems.[5][7] This pleiotropic activity makes T1AM a valuable pharmacological tool for dissecting the complexities of GPCR signaling and exploring novel therapeutic avenues.
These application notes provide a comprehensive overview of the GPCR targets of T1AM, associated signaling pathways, and detailed protocols for key experiments to investigate its effects.
GPCR Targets and Signaling Pathways of 3-Iodothyronamine
T1AM interacts with a range of GPCRs, often exhibiting biased agonism or allosteric modulation. This complex pharmacology underlines its potential for fine-tuning specific cellular responses.[7]
Key GPCR Targets:
-
Trace Amine-Associated Receptor 1 (TAAR1): T1AM is a high-affinity agonist for TAAR1.[6][8] Activation of TAAR1 primarily leads to the stimulation of the Gαs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[9] This signaling cascade can influence neurotransmitter systems, including dopamine.[8]
-
β-Adrenergic Receptor 2 (ADRB2): T1AM acts as a positive allosteric modulator at ADRB2.[5][7] It enhances the Gs/adenylyl cyclase signaling induced by orthosteric agonists like isoprenaline.[5] This modulation can also influence intracellular calcium levels.[5]
-
Serotonin Receptor 1b (5-HT1b): At the 5-HT1b receptor, T1AM functions as a biased agonist.[7] It stimulates Gαi/o signaling, leading to the inhibition of adenylyl cyclase, but does not activate the phospholipase C (PLC) pathway that is typically engaged by the endogenous ligand, serotonin.[10]
-
α2A-Adrenergic Receptor (ADRA2A): Similar to its action on 5-HT1b, T1AM is a biased agonist at ADRA2A.[3][7]
-
Trace Amine-Associated Receptor 5 (TAAR5): T1AM has been shown to act as an inverse agonist at the human TAAR5, reducing basal inositol (B14025) phosphate (B84403) (IP3) formation.[11]
The diverse interactions of T1AM highlight its role as a modulator of the aminergic system.
Quantitative Data Summary
The following table summarizes the known quantitative parameters of T1AM's interaction with its GPCR targets.
| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |
| TAAR1 | Rat | cAMP Accumulation | EC50 | 14 nM | [12] |
| TAAR1 | Mouse | cAMP Accumulation | EC50 | 112 nM | [12] |
| TAAR5 | Human | IP3 Formation | EC50 | 4.4 ± 0.9 µM | [11] |
Signaling Pathway Diagrams
Caption: T1AM activation of TAAR1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Iodothyronamine | C14H14INO2 | CID 9950514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Iodothyronamine (T(1)AM): a new chapter of thyroid hormone endocrinology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Multitarget Ligand 3-Iodothyronamine Modulates β-Adrenergic Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-iodothyronamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 9. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Iodothyronamine Hydrochloride in Models of Hypothyroidism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodothyronamine hydrochloride (T1AM-HCl) is an endogenous derivative of thyroid hormone that has garnered significant interest for its unique physiological effects, which are often opposite to those of classical thyroid hormones like thyroxine (T4) and triiodothyronine (T3).[1][2] In contrast to the hypermetabolic effects of T3 and T4, T1AM administration in rodents leads to a rapid and profound reduction in body temperature, heart rate, and overall metabolism.[1][3] These characteristics make T1AM a compelling molecule for investigation in the context of hypothyroidism, a condition characterized by a deficiency in thyroid hormone production and a consequent slowing of metabolic processes.[4][5]
These application notes provide a comprehensive overview of the use of T1AM-HCl in preclinical models of hypothyroidism. They are intended to guide researchers in designing and executing experiments to explore the therapeutic potential and mechanisms of action of T1AM and related compounds.
Mechanism of Action
T1AM exerts its effects primarily through the activation of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor.[6][7] Unlike thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors.[8] Activation of TAAR1 by T1AM initiates a signaling cascade, often leading to the production of cyclic AMP (camp).[6][7] However, some of T1AM's effects, such as the induction of hypothermia, may be independent of TAAR1, suggesting the involvement of other molecular targets.[9][10]
The signaling pathways activated by T1AM are complex and can vary depending on the tissue and cellular context. In addition to TAAR1, T1AM has been shown to interact with other receptors and transporters, including adrenergic receptors.[1][8]
Key Physiological Effects in Hypothyroid Models
While research on T1AM in hypothyroidism is ongoing, existing studies and the known physiological effects of T1AM suggest several potential applications. In a mouse model of pharmacological hypothyroidism, T1AM, when combined with levothyroxine (L-T4), showed effects on memory and hippocampal neurogenesis.[8]
Data Presentation
The following tables summarize quantitative data from a study by Manni et al. (2023) investigating the effects of T1AM in a mouse model of hypothyroidism induced by methimazole (B1676384) (MMI) and potassium perchlorate (B79767) (KClO4).
Table 1: Effects of T1AM on Body Weight in Hypothyroid Mice
| Treatment Group | Initial Body Weight (g, Mean ± SEM) | Final Body Weight (g, Mean ± SEM) |
| Euthyroid | 21.38 ± 0.45 | 25.88 ± 0.46 |
| Hypothyroid | 22.48 ± 0.18 | 23.89 ± 0.18 |
| Hypothyroid + L-T4 | 22.30 ± 0.20 | 25.50 ± 0.30 |
| Hypothyroid + L-T4 + T1AM | 22.10 ± 0.25 | 25.80 ± 0.40 |
| Hypothyroid + T1AM | 22.50 ± 0.30 | 24.10 ± 0.35 |
Source: Adapted from Manni et al., 2023.[8][11]
Table 2: Effects of T1AM on Memory Performance (Novel Object Recognition Test) in Hypothyroid Mice
| Treatment Group | Discrimination Index (DI, Mean ± SEM) |
| Euthyroid | 0.29 ± 0.06 |
| Hypothyroid | 0.02 ± 0.09 |
| Hypothyroid + L-T4 | 0.27 ± 0.08 |
| Hypothyroid + L-T4 + T1AM | 0.34 ± 0.08 |
| Hypothyroid + T1AM | -0.01 ± 0.10 |
Source: Adapted from Manni et al., 2023.[8]
Table 3: Effects of T1AM on Hippocampal Neurogenesis (DCX+ Cell Count) in Hypothyroid Mice
| Treatment Group | DCX+ Cell Count (Mean ± SEM) | Percent Change from Hypothyroid |
| Euthyroid | 293.4 ± 25.21 | +25% |
| Hypothyroid | 234.6 ± 18.78 | 0% |
| Hypothyroid + L-T4 | 341.5 ± 12.62 | +45.58% |
| Hypothyroid + L-T4 + T1AM | 376.2 ± 20.91 | +60.44% |
| Hypothyroid + T1AM | 306.8 ± 52.82 | +30.78% |
Source: Adapted from Manni et al., 2023.[8]
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Rodents
A reliable animal model of hypothyroidism is crucial for studying the effects of T1AM. Chemical induction using goitrogens is a common and effective method.[5][12]
Materials:
-
Methimazole (MMI) or Propylthiouracil (B1679721) (PTU)[12][13][14]
-
Drinking water
-
Animal balance
-
Appropriate rodent housing
Procedure (Administration in Drinking Water):
-
Preparation of Goitrogen Solution:
-
Administration:
-
House the animals in standard conditions with ad libitum access to food and the goitrogen-containing drinking water.
-
Ensure the medicated water is the sole source of hydration for the duration of the induction period.[12]
-
Prepare fresh solutions regularly and protect them from light if the compound is light-sensitive.[12]
-
-
Induction Period:
-
The time required to induce hypothyroidism typically ranges from 3 to 4 weeks.[5]
-
-
Confirmation of Hypothyroidism:
-
Monitor key physiological parameters such as body weight, which may show a reduced rate of gain.[5][12]
-
At the end of the induction period, collect blood samples for biochemical analysis.
-
Measure serum levels of T3, T4, and Thyroid-Stimulating Hormone (TSH). A significant decrease in T3 and T4 and a concurrent increase in TSH confirm the hypothyroid state.[5][12]
-
Protocol 2: Administration of this compound (T1AM-HCl)
Materials:
-
This compound (T1AM-HCl)
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles for injection (if applicable)
-
Oral gavage tubes (if applicable)
Procedure (Systemic Administration):
-
Preparation of T1AM-HCl Solution:
-
Dissolve T1AM-HCl in the chosen vehicle to the desired concentration. The dosage will depend on the specific research question. For example, in studies investigating neurogenesis, a dose of 1.5 mg/kg has been used.[8]
-
-
Administration Route:
-
Intraperitoneal (i.p.) injection: This is a common route for systemic administration in rodents.
-
Oral gavage: This method allows for precise oral dosing.
-
The choice of administration route should be consistent throughout the experiment.
-
-
Treatment Period:
-
The duration of T1AM-HCl treatment will vary based on the experimental design. It can range from a single acute dose to chronic daily administration over several weeks.[8]
-
-
Monitoring:
-
Throughout the treatment period, monitor the animals for any changes in behavior, body weight, and other relevant physiological parameters.
-
Protocol 3: Biochemical Assays for Thyroid Function
Materials:
-
Blood collection tubes (e.g., with EDTA or serum separators)
-
Centrifuge
-
ELISA or RIA kits for T3, T4, and TSH
-
Spectrophotometer or other appropriate plate reader
Procedure:
-
Blood Collection:
-
Collect blood samples from the animals at baseline (before induction), after the hypothyroidism induction period, and at the end of the T1AM-HCl treatment period.
-
Common blood collection sites in rodents include the tail vein, saphenous vein, or cardiac puncture (as a terminal procedure).
-
-
Sample Processing:
-
Process the blood samples to obtain serum or plasma according to the requirements of the assay kits. This typically involves centrifugation to separate the cellular components.
-
-
Hormone Level Analysis:
-
Use commercially available and validated ELISA or RIA kits to quantify the concentrations of T3, T4, and TSH in the serum or plasma samples.[15]
-
Follow the manufacturer's instructions for the specific assay kit being used.
-
-
Data Analysis:
-
Compare the hormone levels between the different treatment groups to assess the induction of hypothyroidism and the effects of T1AM-HCl treatment.
-
Visualizations
Caption: T1AM signaling through the TAAR1 receptor.
Caption: Workflow for studying T1AM in hypothyroid models.
Caption: Logical relationship of T1AM action in hypothyroidism.
References
- 1. 3-Iodothyronamine (T(1)AM): a new chapter of thyroid hormone endocrinology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond classical thyroid hormone. 3-iodothyronamine and the trace amine-associated receptor 1 in the cross-talk between thyroid and brain [tesidottorato.depositolegale.it]
- 5. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]
- 6. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 8. Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism [mdpi.com]
- 9. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Induction of experimental thyroid dysfunction in rats with implantable pellets of thyroxine or propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijmsdh.org [ijmsdh.org]
Application Notes and Protocols for Experimental Design in 3-Iodothyronamine (T1AM) Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodothyronamine (T1AM) is an endogenous biogenic amine, structurally related to thyroid hormones, that elicits a unique pharmacological profile, often contrary to the classical effects of T3 and T4.[1] It is a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor, but also interacts with other targets, including adrenergic receptors and monoamine transporters.[2][3] T1AM's diverse physiological effects, including rapid induction of hypothermia, bradycardia, and significant metabolic shifts, make it a compound of high interest for therapeutic applications ranging from metabolic disorders to neuroprotection.[4][5]
These application notes provide a comprehensive guide for researchers designing in vitro and in vivo studies to investigate the pharmacology and therapeutic potential of 3-Iodothyronamine hydrochloride. Detailed protocols for key experiments are provided to ensure robust and reproducible data generation.
Data Presentation: Quantitative Summary
For ease of comparison, the following tables summarize key quantitative data for 3-Iodothyronamine (T1AM) from the literature.
Table 1: Receptor Activation and Binding Affinity of 3-Iodothyronamine (T1AM)
| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |
| TAAR1 | Rat | cAMP Production | EC₅₀ | 14 nM | [2] |
| TAAR1 | Mouse | cAMP Production | EC₅₀ | 112 nM | [2] |
| TAAR5 | Human | IP₃ Formation | EC₅₀ (Inverse Agonist) | 4.4 µM | [6] |
| Ventricular Tissue | Rat | Radioligand Binding ([¹²⁵I]T1AM) | K_d | 5 µM | [1] |
| α2A Adrenergic Receptor | - | Gi/o Activation | - | Agonist | [7] |
| β-Adrenergic Receptors | - | Signaling Modulation | - | Modulator | [8] |
Table 2: In Vivo Dose-Response Effects of 3-Iodothyronamine (T1AM) in Mice
| Effect | Dosage | Route of Administration | Observation | Reference(s) |
| Body Temperature | 25 mg/kg | i.p. | ~ -2.7°C change at 30 min | [9] |
| Body Temperature | 50 mg/kg | i.p. | ~ -6.0°C change at 60 min | [9] |
| Body Weight | 10 mg/kg/day for 7 days | i.p. | 10% body weight loss | [10] |
| Body Weight | 25 mg/kg/day for 7 days | i.p. | 18% body weight loss | [10] |
| Heart Rate | 50 mg/kg | i.p. | Rapidly induces bradycardia | [3] |
| Learning & Memory | 1.32 and 4 µg/kg | i.c.v. | Increased exploratory activity | [11] |
Table 3: In Vitro Effects of 3-Iodothyronamine (T1AM)
| Cell Line | Concentration | Duration | Observation | Reference(s) |
| XTC.UC1 (human thyrocyte) | 1-1000 nM | Acute | Dose-dependent decrease in spare respiratory capacity | [12] |
| PCCl3 (rat thyrocyte) | 10 and 100 nM | 6 hours | Decreased mRNA levels of genes for thyroid hormone synthesis | [12] |
| NG108-15 & U-87 MG | 0.1 µM | 24 hours | Slight cytotoxic action | [13] |
| HMC3 (human microglia) | 0.1, 1, and 10 µM | 24 hours | Dose-dependent reduction of IL-6 levels | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: T1AM primary signaling pathway via TAAR1 activation.
Caption: General workflow for in vitro T1AM studies.
Caption: General workflow for in vivo T1AM studies.
Experimental Protocols
Protocol 1: In Vitro TAAR1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing TAAR1
-
Radioligand (e.g., [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine)
-
This compound
-
Non-labeled competing ligand (for non-specific binding)
-
Binding Buffer: 20 mM HEPES-NaOH (pH 7.4), 10 mM MgCl₂, 2 mM CaCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Scintillation fluid
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-TAAR1 cells to confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Homogenize cell pellets in 20 volumes of ice-cold lysis buffer (e.g., 20 mM HEPES-NaOH, 10 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 30 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.[15]
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
20 µL of various concentrations of this compound (or vehicle for total binding, or a high concentration of a known TAAR1 ligand for non-specific binding).
-
180 µL of binding buffer.
-
300 µL of radioligand at a concentration close to its Kd.
-
500 µL of membrane preparation (final protein concentration typically 10-50 µ g/well ).
-
-
Incubate the plate for 60-90 minutes at 4°C or 37°C with gentle agitation.[15][16]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of T1AM by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Protocol 2: In Vitro cAMP Functional Assay
Objective: To determine the functional potency (EC₅₀) of this compound in activating TAAR1-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing TAAR1
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well plates
Procedure:
-
Cell Plating:
-
Seed HEK293-TAAR1 cells in a 96- or 384-well plate at a density that allows for optimal signal detection (typically 5,000-20,000 cells per well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Wash the cells once with serum-free medium or assay buffer.
-
Add fresh medium/buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., forskolin).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the log concentration of T1AM and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 3: In Vivo Metabolic Rate Measurement in Mice
Objective: To assess the effect of this compound on the metabolic rate of mice using indirect calorimetry.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound
-
Sterile saline (vehicle)
-
Indirect calorimetry system (e.g., Oxymax or similar)
-
Metabolic cages
Procedure:
-
Animal Acclimatization:
-
Drug Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer the desired dose of T1AM (or vehicle) via intraperitoneal (i.p.) injection.
-
-
Indirect Calorimetry Measurement:
-
Immediately place the mice back into the metabolic cages.
-
Monitor oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), and energy expenditure for a specified period (e.g., 4-24 hours).[11][19]
-
The system should also monitor locomotor activity and food/water intake.
-
-
Data Analysis:
-
Analyze the data for changes in VO₂, VCO₂, RER, and energy expenditure over time, comparing the T1AM-treated group to the vehicle-treated group.
-
Normalize energy expenditure data to body weight or lean body mass. Analysis of covariance (ANCOVA) is the recommended statistical method to account for differences in body size.[13]
-
Protocol 4: In Vivo Cardiovascular and Body Temperature Monitoring in Mice
Objective: To measure the effects of this compound on heart rate, and body temperature in conscious, freely moving mice.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Sterile saline (vehicle)
-
Implantable telemetry devices for measuring heart rate and body temperature
-
Surgical tools for implantation
-
Data acquisition system for telemetry
Procedure:
-
Telemetry Implantation:
-
Surgically implant telemetry devices in the peritoneal cavity of the mice under anesthesia, following the manufacturer's instructions.
-
Allow the mice to recover from surgery for at least one week.
-
-
Acclimatization and Baseline Recording:
-
House the mice individually in their home cages placed on the telemetry receivers.
-
Record baseline heart rate and body temperature for at least 24 hours before drug administration.
-
-
Drug Administration:
-
Administer the desired dose of T1AM (or vehicle) via i.p. injection.
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the data for changes in heart rate and body temperature from baseline and compare the responses between the T1AM and vehicle groups.
-
Protocol 5: Western Blot Analysis of T1AM-Induced Signaling
Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins (e.g., ERK, Akt, CREB) in vitro or ex vivo.
Materials:
-
Cultured cells or tissue samples from T1AM-treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of the proteins of interest
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.[14]
-
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rbm.iqvia.com [rbm.iqvia.com]
- 6. Inverse agonistic action of 3-iodothyronamine at the human trace amine-associated receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-iodothyronamine differentially modulates α-2A-adrenergic receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multitarget Ligand 3-Iodothyronamine Modulates β-Adrenergic Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. genecards.org [genecards.org]
- 11. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of restraint and injection methods on heart rate and body temperature in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of 3-Iodothyronamine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodothyronamine hydrochloride (T1AM), an endogenous derivative of thyroid hormone, has emerged as a molecule of significant interest due to its diverse physiological effects, which are often distinct from or opposite to those of classical thyroid hormones.[1][2] T1AM is a multi-target ligand, interacting with G protein-coupled receptors (GPCRs) and influencing mitochondrial function.[3][4] Its primary known target is the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR that, upon activation, primarily couples to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[3][5] Additionally, T1AM has been shown to modulate signaling of other GPCRs, including β-adrenergic and α2A-adrenergic receptors, and to impact cellular energy metabolism by affecting mitochondrial respiration.[1][3][6][7]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described methods are essential for researchers investigating the pharmacological profile of T1AM and for professionals in drug development exploring its therapeutic potential.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its cellular effects through several key signaling pathways:
-
Trace Amine-Associated Receptor 1 (TAAR1) Signaling: As a potent agonist of TAAR1, T1AM stimulates the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[3][5] This pathway is a primary mechanism for many of T1AM's observed effects.
-
Adrenergic Receptor Modulation: T1AM can modulate the function of adrenergic receptors. It has been shown to interact with β-adrenergic receptors, potentially influencing their signaling cascades.[3] Furthermore, it exhibits complex interactions with the α2A-adrenergic receptor, where it can act as an agonist for the Gi/o pathway while antagonizing norepinephrine-induced MAPK activation.[6]
-
Calcium Mobilization: T1AM has been observed to induce an increase in intracellular calcium ([Ca2+]i).[3] This effect may be linked to its interaction with various GPCRs and transient receptor potential (TRP) channels, such as TRPM8.[8]
-
Mitochondrial Respiration: T1AM can directly affect mitochondrial function, leading to a decrease in oxygen consumption and ATP production.[1][4][7] This action is independent of its effects on plasma membrane receptors and points to an intracellular site of action.
Below are diagrams illustrating these key signaling pathways and the general workflows for the assays described in this document.
Caption: Overview of 3-Iodothyronamine (T1AM) signaling pathways.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cAMP, a key second messenger in the TAAR1 signaling pathway.
Principle: T1AM binding to TAAR1 activates Gs-coupled signaling, leading to an increase in intracellular cAMP. This change can be measured using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays (e.g., CRE-luciferase).[3][9][10]
Caption: General workflow for a cAMP accumulation assay.
Protocol: cAMP ELISA
-
Cell Culture:
-
Culture HEK293 cells stably or transiently expressing human TAAR1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (if applicable).
-
Seed cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of T1AM in serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
-
Assay Procedure:
-
Wash the cells once with warm PBS.
-
Add the T1AM dilutions to the respective wells. Include a vehicle control and a positive control (e.g., forskolin).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP ELISA kit.
-
Measure the cAMP concentration using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration against the log of the T1AM concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation:
| Compound | EC50 (nM) | Emax (% of Forskolin) |
| 3-Iodothyronamine HCl | 10 - 100 | 80 - 100 |
| Isoproterenol (control) | 1 - 10 | 100 |
Note: EC50 and Emax values are cell-line and assay-dependent and should be determined empirically.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, which can be triggered by T1AM through various GPCRs and ion channels.
Principle: T1AM can induce an increase in intracellular calcium by activating Gq-coupled receptors or other signaling pathways that lead to the release of calcium from intracellular stores (e.g., the endoplasmic reticulum) or influx from the extracellular space.[11][12][13][14] This is monitored using fluorescent calcium indicators like Fluo-4 AM or Fura-2 AM.[11][12][13]
Caption: General workflow for a calcium mobilization assay.
Protocol: Fluo-4 AM Calcium Assay
-
Cell Culture:
-
Use a cell line known to respond to T1AM with a calcium signal (e.g., certain neuroblastoma or epithelial cell lines).
-
Seed cells at an appropriate density in a black, clear-bottom 96-well plate to form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-5 µM) and an equal volume of Pluronic F-127 (0.02% final concentration) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells 2-3 times with warm assay buffer to remove extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Inject the T1AM dilutions and immediately begin recording the fluorescence signal every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0).
-
Plot the peak fluorescence response against the log of the T1AM concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation:
| Compound | EC50 (µM) | Peak Fluorescence (Fold Change over Baseline) |
| 3-Iodothyronamine HCl | 1 - 10 | 2.0 - 4.0 |
| ATP (control) | 0.1 - 1 | 3.0 - 5.0 |
Note: EC50 and peak response values are cell-line and assay-dependent.
Mitochondrial Respiration Assay
This assay assesses the impact of T1AM on mitochondrial function by measuring the oxygen consumption rate (OCR).
Principle: T1AM has been shown to inhibit mitochondrial respiration, likely by acting on Complex III of the electron transport chain.[7] The Seahorse XF Analyzer is a common platform for measuring real-time cellular OCR.[4]
Caption: General workflow for a mitochondrial respiration assay.
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Culture:
-
Seed cells (e.g., HepG2, C2C12 myotubes) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, remove the culture medium from the cells and wash with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine).
-
Add fresh assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with T1AM and the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
-
Assay Procedure:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant with the cell plate.
-
Run the assay, which involves sequential injections of T1AM, oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken between each injection.
-
-
Data Analysis:
-
The Seahorse XF software calculates OCR at baseline and after each compound injection.
-
Key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration, can be determined.
-
Compare these parameters between vehicle-treated and T1AM-treated cells.
-
Data Presentation:
| Treatment | Basal OCR (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) |
| Vehicle Control | 100 ± 10 | 75 ± 8 | 200 ± 15 |
| 10 µM T1AM HCl | 70 ± 9 | 50 ± 7 | 130 ± 12 |
Note: Values are representative and will vary based on cell type and experimental conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cellular activities of this compound. By employing these cell-based assays, researchers can effectively characterize the potency and efficacy of T1AM at its key molecular targets, elucidate its complex signaling mechanisms, and assess its impact on cellular metabolism. This information is crucial for advancing our understanding of T1AM's physiological roles and for the development of novel therapeutics targeting the pathways it modulates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 3-Iodothyronamine (T(1)AM): a new chapter of thyroid hormone endocrinology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multitarget Ligand 3-Iodothyronamine Modulates β-Adrenergic Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodothyronamine reduces insulin secretion in vitro via a mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. 3-iodothyronamine differentially modulates α-2A-adrenergic receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the thyroid hormone derivatives 3-iodothyronamine and thyronamine on rat liver oxidative capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Iodothyronamine Activates a Set of Membrane Proteins in Murine Hypothalamic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Utilizing Knockout Mice to Investigate the Effects of 3-Iodothyronamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Iodothyronamine hydrochloride (T1AM HCl) is an endogenous derivative of thyroid hormone that has garnered significant interest for its profound physiological effects, which are distinct from classical thyroid hormones. T1AM acts as a potent modulator of metabolism and neurological functions. Knockout mouse models, particularly those targeting the Trace Amine-Associated Receptor 1 (TAAR1), have been instrumental in dissecting the molecular mechanisms underlying T1AM's actions. These models allow for the differentiation between receptor-dependent and independent effects, providing crucial insights for basic research and therapeutic development.
This document provides detailed application notes and experimental protocols for studying the effects of T1AM HCl using knockout mice, with a focus on the TAAR1 knockout model.
Data Presentation: Quantitative Effects of 3-Iodothyronamine in Wild-Type vs. TAAR1 Knockout Mice
The following tables summarize key quantitative data from studies comparing the effects of T1AM in wild-type (WT) and TAAR1 knockout (KO) mice.
Table 1: Metabolic Effects of 3-Iodothyronamine HCl
| Parameter | Mouse Model | T1AM HCl Dose & Route | Observed Effect | Reference |
| Body Temperature | WT | 25 mg/kg, i.p. | -2.7 ± 0.4 °C change at 30 min | [1][2] |
| Body Temperature | TAAR1 KO | 25 mg/kg, i.p. | -3.0 ± 0.2 °C change at 30 min | [1][2] |
| Body Temperature | WT | 50 mg/kg, i.p. | -6.0 ± 0.4 °C change at 60 min | [1][2] |
| Body Temperature | TAAR1 KO | 50 mg/kg, i.p. | -5.6 ± 1.0 °C change at 60 min | [1][2] |
Table 2: Neurological & Behavioral Effects of 3-Iodothyronamine HCl
| Parameter | Mouse Model | T1AM HCl Dose & Route | Observed Effect | Reference |
| Striatal Dopamine (B1211576) Release | WT | 10 µM (slice application) | Significant increase in evoked dopamine release | [3] |
| Striatal Dopamine Release | TAAR1 KO | 10 µM (slice application) | Significantly blunted increase in evoked dopamine release | [3] |
| Tyrosine Hydroxylase (TH) Phosphorylation (Ser19 & Ser40) | WT | 10 µM (slice application) | Enhanced phosphorylation | [3] |
| Tyrosine Hydroxylase (TH) Phosphorylation (Ser19 & Ser40) | TAAR1 KO | 10 µM (slice application) | No significant effect | [3] |
| L-DOPA Accumulation | WT | 10 µM (slice application) | Increased L-DOPA accumulation | [3] |
| L-DOPA Accumulation | TAAR1 KO | 10 µM (slice application) | No significant effect | [3] |
| Locomotor Activity | Rodents | Low doses | No effect | [4] |
| Locomotor Activity | Rodents | High doses | Hypolocomotion | [4] |
| Memory | WT | Not specified | Facilitation of memory acquisition and retention | [5] |
Experimental Protocols
Animal Models: TAAR1 Knockout Mice
-
Generation and Validation: TAAR1 knockout mice can be generated by targeted deletion of the Taar1 gene in embryonic stem cells.[6] The coding sequence of Taar1 is typically replaced with a reporter gene, such as LacZ, and a selection cassette, like NeoR.[6] Successful gene replacement should be confirmed through PCR genotyping of genomic DNA and RT-PCR analysis of brain tissue to ensure the absence of Taar1 transcripts.[6] It is crucial to maintain the knockout line on a pure genetic background (e.g., C57BL/6) to minimize variability in behavioral and physiological readouts.[6] Commercial vendors also provide validated TAAR1 knockout models.[7]
Administration of 3-Iodothyronamine HCl
-
Intracerebroventricular (ICV) Injection: This method is used for direct central administration of T1AM.
-
Anesthetize the mouse (e.g., with isoflurane (B1672236) or sodium pentobarbital).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The injection coordinates for the lateral ventricle are typically: AP -0.5 mm, ML ±1.0 mm, and DV -2.0 to -2.5 mm from the skull surface.
-
Drill a small burr hole at the target coordinates.
-
Slowly inject the desired volume of T1AM HCl solution (e.g., 1-5 µL) over a period of 1-2 minutes using a Hamilton syringe.
-
Leave the needle in place for an additional 1-2 minutes to prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Allow the animal to recover in a warmed cage.
-
Behavioral Assays
-
Passive Avoidance Test (for learning and memory):
-
The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Training: Place the mouse in the light compartment. After a brief habituation period, open the door. When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds).
-
Testing (e.g., 24 hours later): Place the mouse back in the light compartment and open the door. Record the latency to enter the dark compartment. An increased latency indicates successful learning and memory of the aversive stimulus.
-
-
Hot Plate Test (for pain threshold):
-
The apparatus consists of a heated plate maintained at a constant temperature (e.g., 52-55°C).
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as paw licking, flicking, or jumping.
-
Record the latency to the first response and immediately remove the mouse from the plate to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) should be established.
-
-
Hole-Board Test (for exploratory activity and anxiety):
-
The apparatus is a square board with a number of equidistant holes (e.g., 4 or 16).
-
Place the mouse in the center of the board.
-
Over a set period (e.g., 5-10 minutes), record the number of head dips into the holes and the total distance traveled (locomotor activity).
-
A decrease in head-dipping behavior can be indicative of anxiety, while an increase may suggest enhanced curiosity or exploration.
-
Molecular and Biochemical Analyses
-
Western Blot for Protein Phosphorylation:
-
Tissue Lysis: Rapidly dissect the brain region of interest (e.g., striatum, hippocampus) and homogenize in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) and a primary antibody for the total protein as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Densitometrically measure the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualization of Pathways and Workflows
Signaling Pathways of 3-Iodothyronamine
Caption: T1AM signaling involves both TAAR1-dependent and -independent pathways.
Experimental Workflow: T1AM Effects in WT vs. TAAR1 KO Mice
Caption: Workflow for studying T1AM effects in knockout mice.
References
- 1. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 5. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taar1 | Taconic Biosciences [taconic.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of Endogenous 3-Iodothyronamine (T1AM)
Welcome to the technical support center for the quantification of endogenous 3-Iodothyronamine hydrochloride (T1AM HCl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are there significant discrepancies in reported endogenous T1AM concentrations between different analytical methods?
A1: Substantial variations in reported T1AM levels, often orders of magnitude apart, exist primarily between immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] Immunoassays have reported serum concentrations in the nanomolar range, while LC-MS/MS methods typically yield results in the picomolar range.[2][4]
This discrepancy is thought to arise from:
-
Covalent Modifications: Endogenous T1AM can be covalently modified in vivo, forming metabolites such as O-sulfonates, N-acetylates, and glucuronides.[1][3] Immunoassay antibodies may cross-react with these modified forms, leading to an overestimation of the parent T1AM concentration.[1]
-
Protein Binding: A significant portion of circulating T1AM is bound to proteins like ApoB100.[2] Sample preparation methods for LC-MS/MS that involve deproteinization might remove this bound fraction, leading to an underestimation of the total T1AM concentration.[2]
Q2: What are the major metabolites of T1AM that I should be aware of?
A2: T1AM undergoes extensive metabolism in vivo. The primary identified metabolites include:
-
O-sulfonate-T1AM (S-T1AM) [1]
-
N-acetyl-T1AM (Ac-T1AM) [1]
-
T1AM-glucuronide [1]
-
3-Iodothyroacetic acid (TA1) , formed by oxidative deamination.[1][5]
These metabolites can be present in concentrations greater than unmodified T1AM and should be considered when developing analytical methods to obtain a complete picture of T1AM disposition.[1][3]
Q3: How stable is T1AM in biological samples and what precautions should I take?
A3: T1AM is unstable in biological matrices, particularly in the presence of serum. In fetal bovine serum (FBS)-containing buffers, T1AM has a short half-life of 6-17 minutes.[6] This instability can lead to significant underestimation of its concentration. To mitigate degradation, the following precautions are recommended:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Store samples at -80°C.[1]
-
Protein Denaturation: For in vitro experiments where T1AM is spiked into media, protein denaturation can abolish its degradation.[6]
-
Use of Inhibitors: The degradation can be partly reduced by inhibitors of semicarbazide-sensitive amine oxidase (SSAO), such as semicarbazide.[4][6]
Troubleshooting Guides
Problem 1: Low or No Recovery of T1AM During Sample Extraction
| Possible Cause | Troubleshooting Step |
| Protein Binding: T1AM binds to plasma and tissue proteins. Standard protein precipitation methods may co-precipitate T1AM.[2][6] | Consider extraction methods that disrupt protein binding more effectively. Liquid-liquid extraction has been used with success.[6][7] Evaluate different organic solvents and pH conditions to optimize the release of T1AM from proteins. |
| Analyte Instability: T1AM degrades rapidly in biological matrices.[6] | Minimize the time between sample collection and extraction. Keep samples on ice throughout the procedure. Consider the addition of enzyme inhibitors to the collection tubes if enzymatic degradation is suspected.[6] |
| Inappropriate Extraction Method: The chosen extraction method may not be suitable for the physicochemical properties of T1AM. | A common liquid-liquid extraction procedure involves spiking the sample with an internal standard, adding NaCl, and extracting with an organic solvent.[5] Optimization of the solvent system is crucial. |
Problem 2: Inaccurate Quantification and High Variability in LC-MS/MS Results
| Possible Cause | Troubleshooting Step |
| Inappropriate Internal Standard: Deuterated T1AM (d4-T1AM) exhibits different degradation kinetics than endogenous T1AM, leading to inaccurate quantification.[6] | Use a stable isotope-labeled internal standard with properties as close as possible to the analyte. 13C6-T1AM has been proposed as a more suitable internal standard due to its comparable pharmacodynamic properties to endogenous T1AM.[8] |
| Matrix Effects: Co-eluting endogenous compounds from the biological matrix can cause ion suppression or enhancement, affecting the accuracy of quantification.[9] | Optimize the chromatographic separation to separate T1AM from interfering matrix components.[7] Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). Perform matrix effect studies by comparing the response of T1AM in solvent versus a post-extraction spiked matrix sample. |
| Low Abundance: Endogenous T1AM is present at very low concentrations (pmol/g or pmol/mL), which may be below the limit of quantification (LLOQ) of the instrument.[2][5] | Increase the sample volume and concentrate the extract.[2] Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum sensitivity for T1AM transitions.[1] |
Quantitative Data Summary
Table 1: Reported Endogenous Concentrations of 3-Iodothyronamine (T1AM)
| Biological Matrix | Analytical Method | Reported Concentration | Reference |
| Human Serum | LC-MS/MS | ~0.219 pmol/mL (0.219 nM) | [2] |
| Human Serum | Immunoassay | 14-66 nmol/L (14-66 nM) | [2] |
| Rat Tissues | LC-MS/MS | 0.3–93 pmol/g | [5] |
| Mouse Liver | LC-MS/MS | 2.20 ± 0.49 pmol/g | [8] |
Table 2: Performance of an LC-MS/MS Method for T1AM Quantification in Mouse Liver
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 0.04 ng/g | [8] |
| Method Quantification Limit (MQL) | 0.09 ng/g | [8] |
| Spike-Recovery | 85.4% - 94.3% | [8] |
| Intra-day Variation (CV) | 8.45% - 11.2% | [8] |
| Inter-day Variation (CV) | 3.58% - 5.73% | [8] |
Experimental Protocols
Key Experiment: Sample Preparation for LC-MS/MS Analysis of T1AM in Serum
This protocol is a generalized representation based on methodologies described in the literature.[1][5][7]
-
Internal Standard Spiking: To 40-100 µL of serum, add a known amount of a suitable internal standard (e.g., 13C6-T1AM or d4-T1AM).[1][8]
-
Protein Precipitation/Disruption:
-
Add a protein precipitating agent like ice-cold methanol (B129727) or acetonitrile.[1]
-
Alternatively, for liquid-liquid extraction, add a salt solution (e.g., NaCl) to disrupt protein binding.[5]
-
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.[1]
-
Extraction:
-
For Protein Precipitation: Collect the supernatant.
-
For Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol), vortex, and centrifuge to separate the layers. Collect the organic layer.
-
-
Evaporation and Reconstitution: Evaporate the collected supernatant/organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[1]
Visualizations
Caption: General workflow for the quantification of T1AM.
References
- 1. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 3-Iodothyronamine Hydrochloride (T1AM HCl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Iodothyronamine hydrochloride (T1AM HCl) solutions during their experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving T1AM HCl?
T1AM HCl exhibits solubility in various organic solvents and aqueous solutions. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1] |
| Ethanol (B145695) | 25 mg/mL | [1] |
| Water | 10 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 mg/mL | [1] |
2. What are the optimal storage conditions for solid T1AM HCl?
For long-term stability, solid T1AM HCl should be stored at -20°C, where it can remain stable for at least four years.[1] Alternative short-term storage can be at 4°C.[2] It is crucial to store the solid compound in a sealed container, away from moisture and light.
3. How should I store T1AM HCl stock solutions?
The stability of T1AM HCl in solution is dependent on the solvent and storage temperature. To minimize degradation, it is recommended to:
| Solvent | Storage Temperature | Storage Duration | Reference |
| DMSO | -80°C | Up to 6 months | [3] |
| DMSO | -20°C | Up to 1 month | [3] |
Important Considerations:
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
-
Protection from Light and Moisture: Solutions should be stored in tightly sealed, light-protected containers.
-
Anhydrous Solvents: When using solvents like DMSO, which are hygroscopic, it is best to use a newly opened bottle of anhydrous solvent to minimize the introduction of water that could affect stability.
4. My T1AM HCl solution has changed color. Is it still usable?
A change in the color of a T1AM HCl solution, such as turning yellow or brown, is a visual indicator of potential degradation. It is strongly recommended to discard any discolored solutions and prepare a fresh stock from solid material to ensure the accuracy and reproducibility of your experimental results.
5. I am observing inconsistent results in my cell-based assays. Could the stability of T1AM HCl be a factor?
Yes, inconsistent results in biological assays can be a significant indicator of T1AM HCl degradation. T1AM has been reported to be unstable in the presence of biological components like fetal bovine serum (FBS), which can lead to a rapid decrease in the effective concentration of the compound. If you are using T1AM HCl in cell culture media, it is advisable to prepare fresh dilutions from a stock solution immediately before each experiment.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Biological Media
Symptom: Diminished or inconsistent biological effects of T1AM HCl in cell culture experiments over short periods.
Potential Cause: T1AM is susceptible to oxidative deamination by monoamine oxidases (MAOs) present in serum and cells, converting it to the less active metabolite, 3-iodothyroacetic acid (TA1). It can also bind to proteins in the media, reducing its free concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of T1AM HCl in your cell culture medium immediately before adding them to your cells.
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of T1AM HCl with your cells to minimize degradation.
-
Consider Serum-Free Media: If your experimental design allows, consider conducting experiments in serum-free or low-serum media to reduce enzymatic degradation.
-
Use of MAO Inhibitors: In specific mechanistic studies, the inclusion of a broad-spectrum monoamine oxidase inhibitor could help to dissect the effects of T1AM from its metabolites. However, this should be done with caution as it can have off-target effects.
Issue 2: Precipitation of T1AM HCl in Aqueous Buffers
Symptom: The appearance of a precipitate after diluting a concentrated T1AM HCl stock solution (e.g., in DMSO) into an aqueous buffer.
Potential Cause: T1AM HCl has lower solubility in neutral aqueous solutions like PBS compared to organic solvents.[1] Diluting a concentrated stock can lead to the compound crashing out of solution if its solubility limit is exceeded.
Troubleshooting Steps:
-
Pre-warm Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the T1AM HCl stock solution can help to increase its solubility.
-
Increase Final Volume: Dilute the stock solution into a larger volume of aqueous buffer to ensure the final concentration is well below the solubility limit.
-
Vortex During Dilution: Add the stock solution to the aqueous buffer while vortexing to promote rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
Consider a Co-solvent: If permissible for your experiment, including a small percentage of an organic solvent like ethanol in your final aqueous solution can improve the solubility of T1AM HCl.
Experimental Protocols
Protocol 1: Forced Degradation Study of T1AM HCl
This protocol outlines a forced degradation study to identify the potential degradation products and pathways of T1AM HCl under various stress conditions.
Materials:
-
T1AM HCl
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of T1AM HCl in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid T1AM HCl in an oven at 60°C for 48 hours. Dissolve the stressed solid in methanol to a final concentration of 0.5 mg/mL.
-
Photodegradation: Expose a 0.1 mg/mL solution of T1AM HCl in methanol to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV or LC-MS/MS.
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a starting point for developing an HPLC-UV method to quantify T1AM HCl and monitor its stability over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Acetonitrile).
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Curve Preparation: Prepare a series of T1AM HCl standards of known concentrations in the mobile phase.
-
Sample Preparation: Prepare your T1AM HCl solution in the desired solvent and at the desired concentration. At specified time points, take an aliquot of the solution and dilute it with the mobile phase to a concentration that falls within the range of your standard curve.
-
Injection and Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Determine the peak area of T1AM HCl in your samples and calculate the concentration using the standard curve. The percentage of T1AM HCl remaining at each time point can be calculated relative to the initial concentration.
Signaling Pathway
T1AM is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[4] Activation of TAAR1 by T1AM leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] This signaling cascade can influence various downstream cellular processes.
References
Technical Support Center: Optimizing 3-Iodothyronamine Hydrochloride (T1AM HCl) Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodothyronamine hydrochloride (T1AM HCl) in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Preparation and Handling
Question: How should I dissolve and store this compound?
Answer: Proper dissolution and storage are critical for experimental success. T1AM HCl is soluble in several organic solvents but has very low solubility in aqueous solutions like PBS.[1]
-
Dissolution: For in vivo studies, it is recommended to first prepare a concentrated stock solution in an organic solvent. DMSO is a common choice, with a solubility of up to 30 mg/mL.[1] DMF (50 mg/mL) and Ethanol (25 mg/mL) are also viable options.[1] For cell culture experiments, a stock in DMSO is often prepared.[2] To aid dissolution, gentle warming or sonication can be used.
-
Storage:
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[1]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[2][3] Always protect from moisture and light.[2][3]
-
Question: My T1AM HCl solution appears cloudy or has precipitated after dilution in my aqueous vehicle for in vivo injection. What should I do?
Answer: This is a common issue due to the low aqueous solubility of T1AM HCl.[1] Here are several troubleshooting steps:
-
Vehicle Composition: Consider using a vehicle with a co-solvent. For intraperitoneal (i.p.) injections, a common vehicle is a mixture of DMSO, Tween 80 (or Cremophor EL), and saline. A typical ratio might be 5-10% DMSO, 5-10% Tween 80, and the remainder saline. The final concentration of the organic solvent should be kept low to minimize toxicity.
-
pH Adjustment: The hydrochloride salt of T1AM suggests that solubility may be pH-dependent. However, physiological compatibility limits significant pH alterations. Ensure your final vehicle pH is within a physiologically acceptable range (typically 7.2-7.4).
-
Sonication: Briefly sonicate the final diluted solution before injection to help redissolve any precipitate.
-
Fresh Preparation: Prepare the final injection solution immediately before use to minimize the time for precipitation to occur.
In Vivo Administration and Dosing
Question: What is a typical dose range and administration route for T1AM HCl in mice?
Answer: The dose and route depend on the intended biological question.
-
Intraperitoneal (i.p.) Injection: This is a common systemic administration route. Doses ranging from 25 to 100 mg/kg have been used in mice to induce hypothermia.[4] An ED50 for this effect was estimated at 59 µmol/kg.[5] Note that higher doses (e.g., 100 mg/kg) have been reported to be lethal in some studies.[4][5]
-
Intracerebroventricular (i.c.v.) Injection: For investigating central nervous system effects, direct administration into the brain is employed. Much lower doses are used, typically in the µg/kg range (e.g., 0.13 to 4 µg/kg), to study effects on memory, pain threshold, and feeding behavior.[6][7][8]
Question: I am observing high variability or unexpected off-target effects in my in vivo experiments. What could be the cause?
Answer: High variability can stem from several factors related to T1AM's pharmacology:
-
Rapid Metabolism: T1AM has a short half-life in vivo due to rapid metabolism, primarily through oxidative deamination to 3-iodothyroacetic acid (TA1).[6][9] Other metabolic pathways include N-acetylation, sulfation, and glucuronidation.[10] This rapid clearance can lead to variable exposure. The use of metabolic inhibitors, such as the MAO inhibitor clorgyline, has been shown to increase the systemic bioavailability of T1AM.[8]
-
U-Shaped Dose-Response: T1AM often exhibits inverted U-shaped dose-response curves. This means that increasing the dose beyond a certain point may lead to a diminished or opposite effect. This could be due to receptor desensitization or engagement of different targets at higher concentrations. Careful dose-response studies are crucial.
-
Multiple Targets: While T1AM is a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1)[5][11], it can interact with other receptors, including α2A-adrenergic receptors, and other proteins.[7] These off-target interactions could contribute to a complex physiological response.
Pharmacokinetics and Analysis
Question: How can I measure the concentration of T1AM and its metabolites in biological samples?
Answer: The gold standard for quantifying T1AM and its metabolites in tissues and serum is High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS).[6][7][12] This method offers the required sensitivity and specificity to distinguish T1AM from its structurally related metabolites.[9][10] Immunoassays have also been used, but discrepancies in concentrations have been reported, potentially due to cross-reactivity with covalently modified T1AM metabolites.[9][10]
Question: What are the major metabolites of T1AM I should consider monitoring?
Answer: In vivo, T1AM is converted into several metabolites. The major product of oxidative deamination is 3-iodothyroacetic acid (TA1).[9] Other significant metabolites that have been identified in mouse serum include O-sulfonate-T1AM, N-acetyl-T1AM, and T1AM-glucuronide.[10] Notably, some metabolites like TA1 may also be biologically active, contributing to the overall pharmacological effects observed.[13]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 25-30 mg/mL | [1][2] |
| DMF | 50 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
| Methanol | Soluble | [14] |
| PBS (pH 7.2) | 0.1 mg/mL | [1] |
Table 2: In Vivo Dosing Regimens for T1AM in Mice
| Administration Route | Dose Range | Observed Effects | Reference(s) |
| Intraperitoneal (i.p.) | 25 - 100 mg/kg | Hypothermia, Bradycardia | [4][5] |
| Intracerebroventricular (i.c.v.) | 0.13 - 4 µg/kg | Facilitation of memory, Reduced pain threshold | [6] |
| Intracerebroventricular (i.c.v.) | 1.3 - 26 µg/kg | Hypophagia, Hyperglycemia, Reduced plasma fT3 | [8] |
Experimental Protocols
Protocol 1: Preparation of T1AM HCl for Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween 80 (or Cremophor EL)
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes and syringes
-
-
Stock Solution Preparation (e.g., 20 mg/mL):
-
Under sterile conditions, weigh the required amount of T1AM HCl powder.
-
Add the appropriate volume of sterile DMSO to achieve a 20 mg/mL concentration.
-
Vortex thoroughly. If necessary, sonicate briefly in a water bath until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Working Solution Preparation (e.g., for a 25 mg/kg dose in a 25g mouse with 100 µL injection volume):
-
Calculation:
-
Dose per mouse: 25 mg/kg * 0.025 kg = 0.625 mg
-
Concentration needed: 0.625 mg / 0.1 mL = 6.25 mg/mL
-
-
Vehicle Preparation: Prepare a vehicle mixture of 10% DMSO, 10% Tween 80, and 80% Saline. For 1 mL of vehicle, this would be 100 µL DMSO, 100 µL Tween 80, and 800 µL Saline.
-
Final Dilution:
-
Calculate the volume of stock solution needed. For 1 mL of final solution at 6.25 mg/mL, you would need: (6.25 mg/mL / 20 mg/mL) * 1000 µL = 312.5 µL of stock.
-
Calculate the volume of vehicle needed: 1000 µL - 312.5 µL = 687.5 µL.
-
Add 687.5 µL of the prepared vehicle to a sterile tube.
-
Slowly add 312.5 µL of the T1AM HCl stock solution while vortexing to prevent precipitation.
-
The final solution will have a higher DMSO concentration than the vehicle alone; recalculate if a precise final solvent concentration is critical. Alternatively, prepare the final solution by adding the stock to the individual vehicle components.
-
-
Prepare this working solution fresh, immediately before administration.
-
-
Administration:
-
Administer the calculated volume (e.g., 100 µL) to the mouse via intraperitoneal injection.
-
Visualizations
Caption: T1AM activates the TAAR1 signaling cascade.
Caption: Workflow for T1AM in vivo experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Delivery of Thyronamines (TAMs) to the Brain: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usbio.net [usbio.net]
Technical Support Center: 3-Iodothyronamine Hydrochloride (T1AM HCl)
<_ _>
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome the off-target effects of 3-Iodothyronamine hydrochloride (T1AM HCl) during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of T1AM?
A1: The primary and most well-characterized molecular target of 3-Iodothyronamine (T1AM) is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1][2][3] T1AM is the most potent endogenous agonist discovered for TAAR1 to date.[1] Activation of TAAR1 by T1AM typically leads to the stimulation of the Gs/adenylyl cyclase signaling pathway, resulting in the production of cyclic AMP (cAMP).[1][4][5]
Q2: What are the known off-target effects of T1AM?
A2: T1AM is a multi-target compound that interacts with several proteins other than TAAR1, leading to a range of off-target effects.[6] Notably, some physiological responses to T1AM, such as hypothermia, persist even in TAAR1 knockout mice, strongly indicating the involvement of other targets.[4][5][7][8]
Key off-target interactions include:
-
Adrenergic Receptors: T1AM acts on α2A-adrenergic receptors (ADRA2A), where it can function as a biased agonist, and on β2-adrenergic receptors (ADRB2) as a positive allosteric modulator.[8][9][10]
-
Serotonin (B10506) Receptors: It has been shown to be a biased agonist at the serotonin 1B receptor (5-HT1b).[8]
-
Muscarinic Receptors: T1AM can act as a weak antagonist at the muscarinic M3 receptor.[8]
-
Mitochondrial Proteins: T1AM can directly interact with mitochondrial components, such as F0F1-ATP synthase and Complex III of the electron transport chain, affecting mitochondrial respiration and ATP production.[9][11]
-
Monoamine Transporters: T1AM can inhibit dopamine (B1211576) and norepinephrine (B1679862) plasma membrane transporters, as well as vesicular monoamine transporters.[12]
Q3: Why do my experimental results with T1AM show a U-shaped dose-response curve?
A3: Inverted U-shaped dose-response curves are frequently observed with T1AM and can be attributed to several factors.[13] One explanation is that as the concentration of T1AM increases, it may recruit different sets of molecular targets that mediate opposing physiological effects.[13] Alternatively, higher doses could lead to rapid desensitization of its primary target, TAAR1.[13] Understanding the affinity and potency of T1AM at its various on- and off-target sites is crucial for interpreting these complex dose-response relationships.
Q4: I am observing cytotoxicity in my cell culture experiments with T1AM. What could be the cause?
A4: While T1AM is used in a variety of cellular models, some studies have reported slight cytotoxic effects at concentrations as low as 0.1 µM, which may be linked to a decrease in oxidative metabolism.[14] This cytotoxicity could be related to its off-target effects on mitochondria, where it can impair the electron transport chain and reduce ATP production.[11] It is recommended to perform a dose-response curve for cytotoxicity in your specific cell line using an appropriate assay (e.g., MTT or LDH) to determine the optimal non-toxic concentration range for your experiments.
Troubleshooting Guides
Issue 1: Differentiating TAAR1-mediated effects from off-target effects.
Problem: It is challenging to ascertain whether an observed physiological or cellular response to T1AM is mediated by its primary target, TAAR1, or by one of its numerous off-target interactions.
Solutions:
| Experimental Approach | Detailed Protocol | Expected Outcome |
| Use of TAAR1 Knockout (KO) Models | Conduct parallel experiments in wild-type (WT) and TAAR1 KO animals or cell lines. Administer T1AM and the vehicle control to both groups and measure the endpoint of interest. | If the effect of T1AM is abolished or significantly reduced in the KO model compared to the WT, it is likely mediated by TAAR1. If the effect persists, it is indicative of an off-target mechanism.[4][7][8] |
| Pharmacological Blockade with a TAAR1 Antagonist | Pre-treat the experimental system (cells or animals) with a selective TAAR1 antagonist (e.g., EPPTB) before administering T1AM. A vehicle control for the antagonist should also be included. | Blockade of the T1AM-induced effect by the antagonist suggests TAAR1 involvement. No change in the effect points towards an off-target action. |
| Cell Lines with Differential Receptor Expression | Utilize cell lines that endogenously express one of the potential off-target receptors (e.g., ADRA2A) but not TAAR1. Conversely, use a cell line engineered to express only TAAR1. | This allows for the characterization of T1AM's effects at a specific receptor in isolation, helping to deconvolute its complex pharmacology. |
| Competitive Binding Assays | Perform radioligand binding assays using membranes from cells expressing TAAR1 or a potential off-target receptor. Assess the ability of T1AM to displace a known high-affinity radiolabeled ligand for that receptor. | These assays will provide quantitative data (Ki values) on the binding affinity of T1AM for different receptors, helping to predict which targets are likely to be engaged at specific concentrations. |
Issue 2: Unexplained variability and poor reproducibility in T1AM experiments.
Problem: Researchers may experience inconsistent results between experiments, which can be due to the chemical instability and metabolic fate of T1AM in biological matrices.
Solutions:
| Troubleshooting Step | Explanation and Protocol | Rationale |
| Quantify T1AM and Metabolite Concentrations | T1AM can be rapidly metabolized to 3-iodothyroacetic acid (TA1) by monoamine oxidases (MAOs) or sequestered by proteins in serum-containing media.[15][16] It is advisable to use a sensitive analytical method like LC-MS/MS to measure the concentrations of T1AM and TA1 in your experimental system over time. | TA1 itself can have biological activity, and its formation can confound the interpretation of results attributed solely to T1AM.[15][17] Understanding the metabolic profile of T1AM in your model is crucial. |
| Consider Protein Binding | T1AM has been shown to bind to proteins in fetal bovine serum (FBS) and other biological fluids, which can reduce its free concentration and bioavailability.[16] When possible, conduct initial experiments in serum-free media to establish a baseline effect. If serum is required, be aware that the effective concentration of T1AM may be lower than the nominal concentration. | This helps to ensure that the observed effects are due to a consistent and known concentration of free T1AM. |
| Control for Solvent Effects | T1AM is often dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your experiments is consistent across all groups and is at a level that does not independently affect your experimental outcome. | High concentrations of solvents can have their own biological effects, which could be mistakenly attributed to T1AM. |
Quantitative Data Summary
The following table summarizes the known binding affinities and functional potencies of T1AM at its primary and key off-target sites. These values can help in designing experiments with appropriate concentrations to favor on-target versus off-target effects.
| Target | Species | Assay Type | Value (Potency) | Reference |
| TAAR1 | Rat | cAMP accumulation | EC50: 14 nM | [9][12][18] |
| TAAR1 | Mouse | cAMP accumulation | EC50: 112 nM | [9][12] |
| ADRA2A | Not Specified | Gi/o activation | - | [4][7] |
| 5-HT1b | Not Specified | Gi/o activation | Effective at 10 µM | [19] |
| Mitochondrial F0F1-ATP synthase | Not Specified | Enzyme activity inhibition | IC50: 28 µM | [9] |
| Dopamine Transporter (DAT) | Rhesus Monkey | Radioligand binding | IC50: 0.72-0.81 µM | [20] |
| Serotonin Transporter (SERT) | Mouse | [3H]5-HT uptake inhibition | IC50: 4.5-4.7 µM | [20] |
Signaling Pathways and Experimental Workflows
T1AM On-Target and Off-Target Signaling
Caption: T1AM on-target vs. major off-target signaling pathways.
Experimental Workflow for Differentiating On- vs. Off-Target Effects
Caption: A logical workflow for dissecting T1AM's on- and off-target effects.
References
- 1. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 2. 3-iodothyronamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-iodothyronamine differentially modulates α-2A-adrenergic receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 9. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioenergetic Aspects of Mitochondrial Actions of Thyroid Hormones [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Central Effects of 3-Iodothyronamine Reveal a Novel Role for Mitochondrial Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Redox Properties of 3-Iodothyronamine (T1AM) and 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. T1AM/TAAR1 System Reduces Inflammatory Response and β-Amyloid Toxicity in Human Microglial HMC3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
interpreting dose-dependent effects of 3-Iodothyronamine hydrochloride
Welcome to the technical support center for 3-Iodothyronamine hydrochloride (T1AM). This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving T1AM. Find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound (T1AM)?
A1: 3-Iodothyronamine (T1AM) is considered a "multi-target" ligand. Its primary targets include G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. The most well-characterized GPCR target is the Trace Amine-Associated Receptor 1 (TAAR1), for which T1AM is the most potent endogenous agonist discovered.[1] Other GPCRs affected by T1AM include β-adrenergic receptors and muscarinic type 3 receptors, which it can suppress.
Q2: How does the dose of T1AM influence its biological effects?
A2: T1AM often exhibits dose-dependent, and sometimes biphasic or inverted U-shaped, effects. This means that low and high concentrations can produce similar effects, while moderate concentrations may have distinct or even opposite actions. For example, in vivo studies in rodents have shown that T1AM's effects on metabolism and behavior are highly dependent on the administered dose. Therefore, it is crucial to perform dose-response studies to characterize the specific effects in your experimental model.
Q3: What are the main signaling pathways activated by T1AM?
A3: T1AM modulates several key signaling pathways. Activation of its primary receptor, TAAR1, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Other pathways implicated in T1AM's mechanism of action include the Ca2+/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB) pathways.[2]
Q4: Can T1AM be used in in-vitro cell culture experiments with serum-containing media?
A4: Caution is advised when using serum-containing media. T1AM has been shown to be unstable in the presence of fetal bovine serum (FBS), with its concentration decreasing rapidly over time.[3][4] This is thought to be due to binding and sequestration by proteins in the serum.[3][4] For quantitative experiments, it is recommended to use protein-free media or to perform thorough validation to account for this instability.
Troubleshooting Guides
Problem: Inconsistent or no response to T1AM treatment in cell culture.
-
Possible Cause 1: T1AM degradation. As mentioned in the FAQ, T1AM is unstable in the presence of serum.
-
Solution: Perform experiments in serum-free media if your cell line can tolerate it. If serum is required, minimize the incubation time with T1AM and consider using a higher initial concentration to compensate for degradation. It is also advisable to measure the actual concentration of T1AM in the medium over the course of the experiment.[3][4]
-
-
Possible Cause 2: Cell line does not express the appropriate receptors. The effects of T1AM are dependent on the expression of its target receptors, such as TAAR1.
-
Solution: Verify the expression of TAAR1 and other potential T1AM targets in your cell line using techniques like RT-PCR or Western blotting.[5]
-
-
Possible Cause 3: Dose selection. T1AM exhibits complex dose-response relationships.
-
Solution: Conduct a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. Be aware of potential biphasic effects where high doses may be less effective than moderate doses.
-
Problem: Difficulty in quantifying endogenous or exogenous T1AM in biological samples.
-
Possible Cause: Pre-analytical issues. T1AM can be difficult to extract and quantify from biological matrices like blood or serum due to protein binding.[3][4]
Data Presentation
Table 1: Dose-Dependent Effects of T1AM in In Vivo (Rodent) Studies
| Parameter | Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Body Temperature | Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Profound hypothermia | [6] |
| Heart Rate | Mouse | 50 mg/kg | i.p. | Bradycardia (decreased heart rate) | [6] |
| Memory Acquisition | Mouse | 0.13 - 4 µg/kg | Intracerebroventricular (i.c.v.) | Improved learning capacity | [7] |
| Pain Threshold | Mouse | 0.13 - 4 µg/kg | i.c.v. | Decreased pain threshold to hot stimuli | [7] |
| Exploratory Activity | Mouse | 1.32 and 4 µg/kg | i.c.v. | Increased exploratory activity | |
| Feeding Behavior | Mouse | 1.3 µg/kg (fasting) | i.c.v. | Hypophagia (reduced food intake) | |
| Feeding Behavior | Mouse | Higher doses (fasting) | i.c.v. | Hyperphagia (increased food intake) |
Table 2: Dose-Dependent Effects of T1AM on Intracellular Signaling in In Vitro Studies
| Cell Line | T1AM Concentration | Parameter Measured | Observed Effect | Reference |
| NG108-15 | 1 µM | pERK/ERK ratio | ~60% increase | [2] |
| NG108-15 | 10 µM | pCaMKII/CaMKII ratio | ~50% increase | [2] |
| U87 MG | 1 µM | pCREB/CREB ratio | ~70% increase | [2] |
| HEK-293 (TAAR1 transfected) | Not specified | cAMP accumulation | Potent increase | [8] |
| Rat Cardiomyocytes | 19 - 38 µM | Cardiac Output | 27-65% decrease | [9] |
Experimental Protocols
Protocol 1: Assessment of T1AM-Induced cAMP Accumulation
-
Cell Culture: Plate HEK-293 cells stably expressing human TAAR1 in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.1 M HCl) for a specified time to prevent cAMP degradation.[2]
-
T1AM Treatment: Add varying concentrations of T1AM (e.g., 0.1 nM to 10 µM) to the wells and incubate for the desired time (e.g., 24 hours).[2] Include a vehicle control.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available ELISA kit.[2]
-
Data Normalization: Normalize the cAMP concentration to the total protein content in each well.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
-
Cell Culture and Treatment: Culture NG108-15 cells and treat with T1AM (e.g., 1 µM) or vehicle for 24 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable homogenization buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (pERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK (tERK) to normalize for protein loading.
-
Densitometry: Quantify the band intensities using densitometry software and express the results as a ratio of pERK to tERK.
Mandatory Visualizations
References
- 1. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 2. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of [125I]‐, [2H]‐, and [3H]‐Labeled 3‐Iodothyronamine (T1AM) | Scilit [scilit.com]
- 9. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Iodothyronamine (T1AM) Hydrochloride Antibody Specificity
Welcome to the technical support center for 3-Iodothyronamine (T1AM) hydrochloride antibodies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of T1AM antibody specificity and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are there significant discrepancies between T1AM concentrations measured by immunoassay (e.g., ELISA) and mass spectrometry (LC-MS/MS)?
A1: Immunoassays have reported T1AM concentrations up to 100 times higher than those measured by LC-MS/MS.[1] This discrepancy is largely attributed to the antibody's potential cross-reactivity with in vivo covalent modifications and metabolites of T1AM. These modified forms may be recognized by the antibody but are not detected by highly specific mass spectrometry methods, leading to an overestimation of T1AM levels in immunoassays.[1]
Q2: What are the known cross-reactants with T1AM antibodies?
A2: Due to its structural similarity to other thyroid hormones and their metabolites, T1AM antibodies can exhibit cross-reactivity. One study identified that a monoclonal antibody to T1AM showed 12.4% cross-reactivity with 3,5-T2AM.[2] However, the in vivo presence of 3,5-T2AM has not been conclusively established.[2] It is crucial to test for cross-reactivity with structurally related molecules, including:
-
Precursors: Thyroxine (T4) and Triiodothyronine (T3)
-
Metabolites: 3-Iodothyroacetic acid (TA1)[3]
-
Other Thyronamines: Thyronamine (T0AM) and other di-iodothyronamines.
Q3: How does lot-to-lot variability affect my T1AM experiments?
A3: Lot-to-lot variability in antibody reagents is a significant concern in immunoassays and can lead to inconsistent results over time.[4][5] This is particularly critical for long-term studies or when comparing data generated with different antibody batches. Variations can arise from differences in the manufacturing process, leading to changes in antibody affinity and specificity.[5] It is essential to validate each new lot of antibody to ensure consistency with previous batches.[4][6]
Q4: What are the primary signaling pathways involving T1AM?
A4: T1AM is known to be a ligand for the trace amine-associated receptor 1 (TAAR1).[7] Activation of TAAR1 can lead to the modulation of downstream signaling cascades, including the cAMP pathway. T1AM has also been shown to interact with other receptors and influence various physiological processes.
Troubleshooting Guides
Issue 1: High Background in T1AM ELISA
| Potential Cause | Recommended Solution |
| Non-specific binding of antibody | Increase the number of wash steps. Optimize the blocking buffer (e.g., increase protein concentration). |
| Cross-reactivity with matrix components | Perform a spike and recovery experiment using a sample matrix devoid of T1AM to assess matrix effects. If necessary, consider sample purification. |
| Contaminated reagents | Prepare fresh buffers and substrate solutions. Ensure proper storage of all reagents. |
| High concentration of detection antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Recommended Solution |
| Lot-to-lot variability of the T1AM antibody | Validate each new lot of antibody by running a side-by-side comparison with the previous lot using standardized controls and samples.[6] At a minimum, analyze 5-20 patient samples with both lots.[6] |
| Inconsistent pipetting or washing technique | Ensure pipettes are calibrated. Use an automated plate washer for more consistent washing if available. |
| Temperature fluctuations during incubation | Use a temperature-controlled incubator and ensure plates are not stacked to allow for even temperature distribution. |
| Reagent degradation | Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles. Store all components at the recommended temperatures. |
Issue 3: Discrepancy with LC-MS/MS Data
| Potential Cause | Recommended Solution |
| Antibody cross-reactivity with T1AM metabolites | Characterize the specificity of your antibody using a competitive ELISA with potential cross-reactants (T3, T4, TA1, etc.).[2] |
| Different sample preparation methods | Ensure that the sample preparation protocol (e.g., extraction) is compatible with both immunoassay and LC-MS/MS and does not introduce interfering substances. |
| Calibration standards differ between assays | Use certified reference materials for T1AM to prepare standards for both methods to ensure accurate calibration. |
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing T1AM Antibody Cross-Reactivity
This protocol is designed to determine the specificity of a T1AM antibody by measuring its ability to bind to T1AM in the presence of potential cross-reactants.
Materials:
-
Microtiter plate coated with a T1AM-protein conjugate
-
T1AM antibody
-
T1AM standard
-
Potential cross-reactants (T3, T4, TA1, etc.)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Blocking: Block the T1AM-coated microtiter plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competition:
-
Prepare a series of dilutions for the T1AM standard and each potential cross-reactant.
-
In separate tubes, pre-incubate a fixed concentration of the T1AM antibody with each dilution of the standard or cross-reactant for 1-2 hours at room temperature.
-
-
Incubation: Add the antibody/analyte mixtures to the wells of the microtiter plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the log of the T1AM concentration.
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of T1AM / IC50 of Cross-Reactant) * 100
-
Protocol 2: Lot-to-Lot Antibody Validation
This protocol ensures the consistency of new antibody lots with previously used lots.
Materials:
-
Previous (old) lot of T1AM antibody
-
New lot of T1AM antibody
-
Standardized quality control (QC) samples (low, medium, high concentrations)
-
A panel of at least 5-20 previously tested patient/experimental samples spanning the assay range.[6]
-
All other reagents required for the T1AM immunoassay.
Procedure:
-
Preparation: Prepare all reagents according to the standard assay protocol.
-
Assay Performance: Run the T1AM immunoassay in parallel using both the old and new antibody lots.
-
Sample Testing: Analyze the QC samples and the panel of patient/experimental samples on both plates.
-
Data Analysis:
-
Compare the standard curves generated with both antibody lots. The slopes and intercepts should be comparable.
-
Calculate the mean and coefficient of variation (CV) for the QC samples for both lots. The results should fall within the established acceptance criteria.
-
Compare the results of the patient/experimental samples between the two lots. A high correlation (e.g., R² > 0.95) and minimal bias should be observed.
-
-
Acceptance Criteria: The new lot is considered acceptable if the results from the standard curve, QC samples, and patient/experimental samples are consistent with the old lot and fall within pre-defined acceptance limits.
Visualizations
References
- 1. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The 3-iodothyronamine (T1AM) and the 3-iodothyroacetic acid (TA1) indicate a novel connection with the histamine system for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
Technical Support Center: 3-Iodothyronamine Hydrochloride (T1AM-HCl) Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the extraction of 3-Iodothyronamine hydrochloride (T1AM-HCl) from biological tissues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during T1AM-HCl extraction and analysis.
Q1: Why is my T1AM recovery consistently low or variable?
A1: Low or variable recovery is the most common challenge in T1AM analysis. Several factors can contribute to this issue:
-
Strong Protein Binding: T1AM binds extensively to plasma and tissue proteins, particularly apolipoprotein B-100 (ApoB-100), a component of LDL and VLDL lipoproteins.[1] This binding can prevent efficient extraction into organic solvents. Incomplete protein precipitation or denaturation will result in significant loss of T1AM.
-
Rapid Metabolism: T1AM is rapidly metabolized in tissues, primarily through oxidative deamination by monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidases (SSAOs) to its main metabolite, 3-iodothyroacetic acid (TA1). If tissue homogenization is delayed or performed at suboptimal temperatures, enzymatic activity can degrade the target analyte.
-
Analyte Instability: T1AM can be unstable, and its concentration in biological matrices like serum-supplemented media can decrease rapidly over time, even without cellular metabolism, suggesting sequestration or binding.[2] Processing samples quickly and keeping them on ice is critical.
-
Suboptimal Extraction pH: The extraction efficiency of T1AM, an amine, is highly dependent on the pH of the aqueous phase. Failure to properly acidify the sample can lead to poor partitioning into the organic solvent during liquid-liquid extraction.
Troubleshooting Tips:
-
Enhance Protein Disruption: Ensure thorough homogenization and consider protein denaturation steps. Adding acetone (B3395972) and incubating on ice is a common method.[3] For plasma samples, enzymatic digestion with proteinase K has been used.
-
Inhibit Enzymatic Activity: Perform all homogenization and extraction steps on ice or at 4°C to minimize enzymatic degradation of T1AM.[3][4] The use of amine oxidase inhibitors like iproniazid (B1672159) during incubations can also be considered.
-
Optimize Extraction pH: For liquid-liquid extraction, acidify the sample (e.g., with formic acid or potassium acetate (B1210297) buffer at pH 4.0) to ensure T1AM is in its protonated, more water-soluble form, which can then be extracted after adjusting conditions.[3] For SPE, pH adjustment is crucial for retention and elution.
-
Use an Internal Standard: Always use a stable isotope-labeled internal standard, such as deuterated T1AM (d4-T1AM), added at the very beginning of the sample preparation process.[2] This will help correct for analyte loss during extraction and variability in instrument response. Note that some studies have observed different degradation rates between T1AM and d4-T1AM, suggesting potential isotope effects in binding or sequestration.[2]
Q2: My T1AM measurements are not reproducible between samples. What could be the cause?
A2: Poor reproducibility can stem from inconsistencies in sample handling and preparation.
-
Inconsistent Homogenization: Incomplete or inconsistent tissue homogenization will lead to variable extraction efficiency. Ensure a standardized and thorough process for all samples.[4]
-
Matrix Effects in LC-MS/MS: Co-extracted lipids and other endogenous compounds from complex matrices like brain or liver tissue can suppress or enhance the ionization of T1AM in the mass spectrometer source, leading to inaccurate quantification.
-
Pipetting Errors: Given the low endogenous concentrations of T1AM, small errors in pipetting solvents or adding the internal standard can lead to large variations in the final calculated concentration.
Troubleshooting Tips:
-
Standardize Protocols: Use a consistent protocol for homogenization, including the ratio of tissue weight to buffer volume, number of passes with the homogenizer, and centrifugation speed/time.[3][4] Bead beating is an effective method for ensuring reproducible homogenization.[5]
-
Improve Sample Cleanup: Incorporate a robust cleanup step. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[3] A lipid removal step, such as a heptane/chloroform wash, can also be beneficial for fatty tissues like the brain.
-
Verify Pipette Calibration: Regularly check the calibration of your pipettes, especially those used for small volumes.
Q3: I am unable to detect any endogenous T1AM in my tissue samples. Why?
A3: The endogenous concentrations of T1AM are extremely low, often in the low pmol/g or high fmol/g range, pushing the limits of even sensitive LC-MS/MS systems.[3][6][7]
-
Insufficient Method Sensitivity: Your LC-MS/MS method may not have a low enough limit of detection (LOD) or limit of quantification (LLOQ).
-
Analyte Loss: As described in Q1, significant analyte loss during sample preparation can reduce the concentration to below the detection limit.
-
Tissue Type: T1AM distribution is tissue-specific. While highest in the liver, concentrations in other tissues like the lung can be much lower.[3]
Troubleshooting Tips:
-
Optimize MS Parameters: Optimize mass spectrometer parameters, including ion source settings (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for T1AM and its internal standard to maximize signal intensity.[4][8][9]
-
Concentrate the Sample: After extraction and cleanup, evaporate the solvent and reconstitute the sample in a smaller volume of mobile phase to increase the analyte concentration injected into the LC-MS/MS.[5]
-
Increase Sample Amount: If possible, start with a larger amount of tissue to increase the total amount of T1AM in the initial sample.
Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A4: Both methods can be effective, and the choice depends on the sample matrix, required level of cleanup, and available equipment. Often, a combination of both is used for complex tissue samples.
-
Liquid-Liquid Extraction (LLE): LLE is a simpler technique but may be less effective at removing all matrix interferences, especially from lipid-rich tissues like the brain.[10] It often requires a subsequent lipid removal wash.
-
Solid-Phase Extraction (SPE): SPE provides more thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[11] This is highly recommended for achieving the low detection limits required for endogenous T1AM. Mixed-mode cartridges (combining reversed-phase and ion-exchange properties) can be particularly effective for amines like T1AM.
Quantitative Data Summary
The following table summarizes reported endogenous concentrations of T1AM in various rat tissues. Note that values can vary between studies due to different analytical methodologies and animal models.
| Tissue | Mean T1AM Concentration (pmol/g wet weight) | Reference |
| Liver | 92.9 ± 28.5 | [3] |
| Brain (Cerebral Cortex) | 60.4 | [3] |
| Skeletal Muscle | 26.2 ± 6.9 | [3] |
| Brain (Cerebellum) | 23.2 | [3] |
| Kidney | 16.9 ± 4.8 | [3] |
| Heart | 11.2 ± 3.0 | [3] |
| Stomach | 8.1 ± 1.5 | [3] |
| Lung | 5.6 ± 1.5 | [3] |
| Fluid | Mean T1AM Concentration (pmol/mL) | Reference |
| Serum | 0.3 ± 0.03 | [3] |
| Human Serum | ~0.22 | [5] |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature.[3][4][5] Researchers should optimize these protocols for their specific application and instrumentation.
Protocol 1: Tissue Homogenization
-
Preparation: Pre-cool all buffers, tubes, and homogenizer components on ice.
-
Weighing: Rapidly weigh the frozen tissue sample (typically 100-500 mg).
-
Homogenization:
-
Place the weighed tissue in a pre-chilled tube.
-
Add ice-cold homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a fixed ratio (e.g., 1:2 or 1:3 tissue weight to buffer volume).
-
Immediately add a known amount of deuterated T1AM (d4-T1AM) internal standard.
-
Homogenize thoroughly using a mechanical homogenizer (e.g., Potter-Elvehjem or bead beater) while keeping the sample tube on ice.[4][5] For a Potter-Elvehjem homogenizer, perform ~15-30 passes.[4]
-
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant for the extraction procedure.
Protocol 2: Combined Protein Precipitation & Solid-Phase Extraction (SPE)
This protocol is recommended for achieving high purity samples suitable for sensitive LC-MS/MS analysis.
Part A: Protein Precipitation & Lipid Removal
-
Internal Standard: To 1 mL of tissue homogenate supernatant, add the d4-T1AM internal standard if not already added.
-
Precipitation: Add 2 mL of ice-cold acetone. Vortex and incubate on ice for 30 minutes to precipitate proteins.[3]
-
Centrifugation: Centrifuge at 2,000-4,000 x g for 15 minutes at 4°C.[3]
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
(Optional) Lipid Wash: For lipid-rich tissues like the brain, add an equal volume of a heptane/chloroform mixture (e.g., 8:1 v/v), vortex, centrifuge to separate phases, and discard the upper organic layer. Repeat wash as needed.
-
Evaporation: Evaporate the solvent (primarily acetone) from the aqueous layer using a centrifugal evaporator (e.g., SpeedVac) or a gentle stream of nitrogen at a low temperature (~30°C) until the volume is reduced to ~1 mL.[3]
Part B: Solid-Phase Extraction (SPE)
-
Sample Dilution: Reconstitute the concentrated sample with ~2-3 mL of an acidic buffer (e.g., 0.1 M potassium acetate, pH 4.0).[3]
-
Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge (e.g., Bond Elut Certify) sequentially with:
-
2 mL Methanol (B129727)
-
2 mL Deionized Water
-
2 mL Acidic Buffer (e.g., 0.1 M potassium acetate, pH 4.0)[3]
-
Do not let the cartridge run dry.
-
-
Sample Loading: Load the entire diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge to remove interferences:
-
Wash 1: 2 mL Deionized Water
-
Wash 2: 2 mL Acidic Buffer (e.g., 0.1 M potassium acetate, pH 4.0)
-
Wash 3: 2 mL Methanol (or a weak organic solvent to remove less polar interferences)
-
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the T1AM with 2-3 mL of an appropriate elution solvent (e.g., methanol containing 2-5% ammonium (B1175870) hydroxide (B78521) or another basic modifier) into a clean collection tube.
-
Final Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: General workflow for T1AM extraction from tissues.
T1AM Signaling Pathway
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the "true" extraction recovery of analytes from multiple types of tissues and its impact on tissue bioanalysis using two model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Iodothyronamine Hydrochloride Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry-based analysis of 3-Iodothyronamine (T1AM) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing 3-Iodothyronamine (T1AM) by LC-MS/MS?
The primary challenges in T1AM analysis are its high affinity for proteins in biological samples and its inherent instability.[1][2] This can lead to low recovery, poor signal intensity, and inaccurate quantification.[1][2] Discrepancies have been observed between results obtained by mass spectrometry and immunoassays, which may be attributed to these analytical difficulties.[2][3]
Q2: Why is my T1AM signal intensity low or non-existent?
Low signal intensity for T1AM is a common issue and can be attributed to several factors:
-
Poor Sample Recovery: T1AM binds extensively to proteins in biological matrices like serum and plasma.[1][2] This binding can lead to significant loss of the analyte during sample preparation. In fetal bovine serum (FBS)-containing buffers, T1AM has been shown to decrease exponentially over time, with a half-life of 6-17 minutes.[1]
-
Analyte Instability: T1AM can degrade or be sequestered in biological samples, leading to a decrease in its concentration over a short period.[1]
-
Suboptimal Ionization: The choice of ionization mode and source parameters is critical. Electrospray ionization (ESI) is commonly used for T1AM analysis.[3][4]
-
Sample Concentration: The sample may be too dilute, or conversely, too concentrated, leading to ion suppression.[5]
Q3: How can I improve the recovery of T1AM from biological samples?
To improve T1AM recovery, consider the following strategies:
-
Protein Precipitation: This is a crucial first step to remove the bulk of proteins. Ice-cold methanol (B129727) or acetonitrile (B52724) are commonly used for this purpose.[3][6]
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as deuterated T1AM (d4-T1AM), should be added at the beginning of the sample preparation process to account for analyte loss during extraction and to correct for matrix effects.[1]
-
Denaturation of Proteins: Protein denaturation can abolish the binding effects that lead to low recovery.[1]
-
Optimized Extraction Protocol: A well-validated liquid-liquid extraction or solid-phase extraction (SPE) protocol can significantly improve recovery.[6][7]
Q4: What are the recommended LC-MS/MS parameters for T1AM analysis?
While specific parameters should be optimized for your instrument, the following table provides a summary of commonly used conditions for T1AM analysis.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., Poroshell 120 C18)[3] |
| Mobile Phase A | Water with 0.05% acetic acid or 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile with 0.05% acetic acid or 0.1% formic acid[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode for T1AM[3][8] |
| Ion Spray Voltage | ~5200 V (positive mode)[3] |
| Source Temperature | ~550 °C[3] |
| MRM Transitions | Precursor ion to product ion transitions should be optimized. The iodide anion is a characteristic fragment for iodothyronines.[9][10] |
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Ensure proper column equilibration.
-
Optimize the mobile phase gradient and composition. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape.[3]
-
Check for column contamination or degradation and replace if necessary.
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
-
Possible Cause 1: Lack of an appropriate internal standard.
-
Solution: The use of a stable isotope-labeled internal standard (e.g., d4-T1AM) is highly recommended for accurate and precise quantification.[1] The internal standard should be added to the sample at the beginning of the preparation process to account for any analyte loss.
-
Possible Cause 2: Matrix effects.
-
Solution: Matrix effects can be minimized by optimizing the sample preparation procedure to remove interfering substances. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6][7]
-
Possible Cause 3: Analyte instability.
-
Solution: Minimize the time between sample collection, preparation, and analysis. Samples should be kept on ice or at 4°C during processing and stored at -80°C for long-term storage.[3]
Issue 3: High Background Noise
-
Possible Cause: Contamination of the LC-MS system or sample.
-
Solution:
-
Clean the ion source.
-
Use high-purity solvents and reagents.
-
Incorporate a wash step in the sample preparation protocol to remove interfering substances.[7]
-
Experimental Protocols
Protocol 1: Sample Preparation for T1AM Analysis from Serum
This protocol is adapted from a method for the analysis of T1AM metabolites in mouse serum.[3]
-
To 50 µL of serum, add 10 µL of an internal standard mix (containing d4-T1AM).
-
Vortex the sample.
-
Add 50 µL of ice-cold methanol to precipitate proteins.
-
Vortex again and incubate on ice for 20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Filter the supernatant using a 0.22 µm centrifugal filter prior to LC-MS/MS analysis.
Visualizations
References
- 1. Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of monoiodothyronines using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. New insights into the thyroid endocrine system by HPLC-ESI-MS-MS [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. Tandem mass spectrometry of deprotonated iodothyronines - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in animal studies with 3-Iodothyronamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring reproducible results in animal studies involving 3-Iodothyronamine (T1AM) hydrochloride.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should 3-Iodothyronamine hydrochloride be stored to ensure its stability?
A1: To maintain stability, this compound should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The compound is light-sensitive and hygroscopic (absorbs moisture from the air), so it is critical to store it in a tightly sealed container, protected from light.[2][3] For optimal stability, especially for long-term storage, storing under an inert gas like argon or nitrogen is recommended.[2] The solid form is stable for at least four years when stored at -20°C.[4]
Q2: What is the best way to prepare a stock solution of T1AM hydrochloride?
A2: Preparing a fresh stock solution for each experiment is highly recommended to avoid degradation. If a stock solution must be prepared in advance, it should be stored under the same conditions as the solid compound: -80°C for up to 6 months or -20°C for up to 1 month, in a sealed, light-protected container.[1] Aliquoting the stock solution can prevent variability introduced by repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving T1AM hydrochloride for in vivo studies?
A3: A common vehicle used for intraperitoneal (i.p.) injections in mice is a solution of Dimethyl sulfoxide (B87167) (DMSO) and physiological saline.[5] One established protocol uses a mixture of 60% DMSO and 40% physiological saline (0.9% NaCl, pH 7.4).[5] For intracerebroventricular (i.c.v.) injections, T1AM has been dissolved in 0.5% DMSO.[6] It is crucial to run a vehicle-only control group in all experiments to account for any effects of the solvent itself.
Dosing and Administration
Q4: What are the typical dosage ranges for T1AM in rodent studies?
A4: The dosage of T1AM can vary significantly depending on the administration route and the intended biological effect.
-
Intraperitoneal (i.p.) injection: Doses around 50 mg/kg have been used to induce significant physiological effects like hypothermia and bradycardia.[7]
-
Intracerebroventricular (i.c.v.) injection: Much lower doses are effective when administered directly into the central nervous system. Dosages in the range of 0.13 to 4 µg/kg have been shown to affect memory, pain threshold, and exploratory activity in mice.[6][8]
It is important to note that T1AM often exhibits a U-shaped or bell-shaped dose-response curve, where the effect may decrease at higher doses. Therefore, a thorough dose-response study is essential for any new experimental model.
Q5: What are the common routes of administration for T1AM?
A5: The most frequently reported routes of administration in animal studies are:
-
Intraperitoneal (i.p.) injection: For systemic administration to study metabolic and cardiovascular effects.[9]
-
Intracerebroventricular (i.c.v.) injection: For direct administration to the central nervous system to investigate neurological effects.[6][10][11]
The choice of administration route is critical as it determines the bioavailability and distribution of the compound, significantly impacting the experimental outcome.
Expected Outcomes and Variability
Q6: What are the primary physiological effects observed after T1AM administration in rodents?
A6: T1AM administration can induce a range of rapid and potent physiological responses, which are often opposite to those of classical thyroid hormones.[12][13] Key effects include:
-
Hypothermia: A significant and rapid drop in core body temperature.[7] This is thought to be caused by peripheral vasodilation leading to heat loss.[11]
-
Cardiovascular Effects: Bradycardia (decreased heart rate) and reduced cardiac output.[4][13]
-
Metabolic Changes: T1AM can influence the balance between glucose and lipid utilization, often promoting fatty acid catabolism and increasing blood glucose.[5][9]
-
Neurological Effects: Central administration can enhance memory and learning, increase exploratory activity, and reduce pain thresholds.[6][8] It can also influence feeding behavior.[9][14]
Q7: Why am I seeing high variability in my results between animals?
A7: High variability is a common challenge in T1AM studies and can stem from several sources:
-
Compound Stability: Degradation of T1AM due to improper storage or handling can lead to inconsistent dosing. Always use fresh preparations.
-
Metabolism: T1AM is metabolized by monoamine oxidases (MAOs) into metabolites like 3-iodothyroacetic acid (TA1), which may have its own biological activity or contribute to the parent compound's effects.[15] Variability in MAO activity between individual animals can alter the pharmacokinetic profile of T1AM.
-
Animal Factors: Age, sex, strain, and baseline metabolic state of the animals can influence their response to T1AM.
-
Administration Technique: Inconsistent injection placement, particularly for i.c.v. administration, can be a major source of variability.
-
Dose-Response Relationship: As T1AM can have non-linear, U-shaped dose-response curves, slight variations in the administered dose can lead to significantly different or even opposite effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect or weaker-than-expected response. | Compound Degradation: T1AM may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles). | Purchase fresh compound. Store at -80°C in a tightly sealed, light-protected vial. Prepare solutions fresh for each experiment. |
| Incorrect Dosage: The dose may be too low for the chosen administration route or animal model. | Conduct a pilot dose-response study. Review literature for doses used in similar models. Note that T1AM can have U-shaped dose-response curves. | |
| Suboptimal Vehicle/Solubility: T1AM hydrochloride may not be fully dissolved in the vehicle, leading to a lower effective dose. | Ensure the compound is fully dissolved. Sonication may aid dissolution.[4] Always include a vehicle-only control group. | |
| High variability in results between subjects. | Inconsistent Administration: Variability in i.p. or i.c.v. injection technique can lead to different absorption and distribution profiles. | Ensure all personnel are thoroughly trained and use a consistent, standardized injection procedure. For i.c.v., verify cannula placement. |
| Metabolic Differences: Individual differences in the rate of T1AM metabolism by MAOs can alter its effects.[15] | Use a genetically homogeneous animal strain. Consider pre-treating with an MAO inhibitor like clorgyline to study the effects of the parent compound, but be aware this alters the pharmacological profile.[6][8] | |
| Animal Stress: Stress from handling and injection can influence physiological parameters like heart rate and body temperature, masking or confounding the effects of T1AM. | Acclimate animals to the experimental room and handling procedures. Allow for a recovery period after injection before taking measurements. | |
| Unexpected or opposite effects observed. | Dose-Response Curve: The dose used may be on the downward slope of a U-shaped or bell-shaped dose-response curve. | Test a wider range of doses, including both lower and higher concentrations, to fully characterize the dose-response relationship. |
| Off-Target Effects: T1AM is a multi-target ligand, interacting with receptors other than TAAR1, such as α2A-adrenergic receptors and serotonin (B10506) receptors.[9][16][17] | Consider using TAAR1 knockout animals to distinguish TAAR1-mediated effects from off-target effects. | |
| Metabolite Activity: The observed effect may be due to the metabolite TA1, rather than T1AM itself.[17] | Investigate the effects of TA1 directly in your experimental model. Using MAO inhibitors can help differentiate the effects of the parent compound from its metabolite.[15] |
Quantitative Data Summary
Table 1: In Vitro Receptor Activation
| Receptor | Species | Assay | EC₅₀ | Reference |
|---|---|---|---|---|
| TAAR1 | Rat | cAMP Production | 14 nM | [9] |
| TAAR1 | Mouse | cAMP Production | 112 nM |[9] |
Table 2: Reported In Vivo Dosages and Effects in Mice
| Administration Route | Dosage | Key Effect Observed | Reference |
|---|---|---|---|
| Intraperitoneal (i.p.) | 50 mg/kg | Profound hypothermia and bradycardia | [7] |
| Intracerebroventricular (i.c.v.) | 1.32 µg/kg | Improved learning capacity; increased brain T1AM concentration 34-fold | [6] |
| Intracerebroventricular (i.c.v.) | 0.13 - 1.32 µg/kg | Increased blood glucose | [6] |
| Intracerebroventricular (i.c.v.) | 1.32 and 4 µg/kg | Increased exploratory activity |[6] |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of T1AM
-
Compound Preparation: Weigh this compound in a sterile microfuge tube. Protect from light during handling.
-
Vehicle Preparation: Prepare a vehicle solution of 60% DMSO and 40% sterile physiological saline (0.9% NaCl).
-
Dissolution: Add the vehicle to the T1AM powder to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 12.5 mg/mL). Vortex thoroughly and sonicate briefly if necessary to ensure complete dissolution. Prepare the solution fresh before each experiment.
-
Animal Handling: Acclimate the mouse to the procedure room. Gently restrain the mouse, exposing the abdomen.
-
Injection: Using a sterile insulin (B600854) syringe, inject the T1AM solution or vehicle control into the intraperitoneal cavity, taking care to avoid puncturing internal organs.
-
Post-Injection Monitoring: Place the animal in a clean cage and monitor for the expected physiological effects (e.g., changes in body temperature, heart rate, or behavior) at predetermined time points.
Protocol 2: Analysis of T1AM Metabolites via LC-MS/MS
This protocol is based on methods for analyzing T1AM and its metabolites in serum.[18]
-
Sample Collection: Collect blood samples at appropriate time points after T1AM administration. Process to obtain serum and store at -80°C.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To quantify glucuronidated metabolites, samples can be treated with β-glucuronidase.[18]
-
Perform protein precipitation by adding ice-cold methanol.
-
Vortex and incubate on ice, then centrifuge at high speed (e.g., 12,000 x g) to pellet precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with solvents such as water with 0.05% acetic acid (Solvent A) and acetonitrile (B52724) with 0.05% acetic acid (Solvent B).[18]
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify T1AM and its expected metabolites (e.g., TA1).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse Agonistic Action of 3-Iodothyronamine at the Human Trace Amine-Associated Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Iodothyronamine Induces Tail Vasodilation Through Central Action in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minireview: 3-Iodothyronamine (T1AM): a new player on the thyroid endocrine team? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 15. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor [frontiersin.org]
- 17. longdom.org [longdom.org]
- 18. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Iodothyronamine Hydrochloride (T1AM HCl)
Welcome to the technical support center for 3-Iodothyronamine hydrochloride (T1AM HCl). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of T1AM HCl, with a specific focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (T1AM HCl) and what is its primary mechanism of action?
A1: this compound is an endogenous derivative of thyroid hormone.[1][2] It is a potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor.[1][3][4] Activation of TAAR1 by T1AM can lead to various physiological effects, including the modulation of cardiac function and body temperature.[3][4]
Q2: What are the common solvents for dissolving T1AM HCl?
A2: T1AM HCl exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used to prepare stock solutions.[2] Its solubility in aqueous buffers like phosphate-buffered saline (PBS) is comparatively low.[2]
Q3: I'm observing precipitation when I dilute my T1AM HCl stock solution in an aqueous buffer. What could be the cause?
A3: Precipitation upon dilution into aqueous buffers is a common issue due to the lower solubility of T1AM HCl in aqueous environments compared to organic solvents. This can be exacerbated by factors such as the concentration of the stock solution, the final concentration in the aqueous buffer, the pH of the buffer, and the rate of addition.
Q4: How should I store T1AM HCl, both as a solid and in solution?
A4: As a crystalline solid, T1AM HCl is stable for at least four years when stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Difficulty Dissolving T1AM HCl Solid
If you are encountering problems with dissolving the solid T1AM HCl, please follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving solid T1AM HCl.
Issue: Precipitation After Diluting Stock Solution
If you are observing precipitation after diluting your T1AM HCl stock solution into an aqueous medium, consider the following steps:
References
Technical Support Center: Accounting for Metabolism of 3-Iodothyronamine Hydrochloride in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodothyronamine hydrochloride (T1AM HCl). The following information is designed to address specific issues that may be encountered when accounting for the metabolism of T1AM in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of 3-Iodothyronamine (T1AM)?
A1: The metabolism of T1AM is complex and involves several key pathways. Tissue metabolism of T1AM includes oxidative deamination to its main metabolite, 3-iodothyroacetic acid (TA1).[1][2] Other significant pathways include deiodination to thyronamine (B1227456) (T0AM), N-acetylation, and esterification with sulfate (B86663) or glucuronide.[1][3] These metabolic transformations are crucial to consider in experimental design, as the metabolites may have their own biological activities.
Q2: How can I accurately measure T1AM and its metabolites in my samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of T1AM and its metabolites.[3][4] There have been substantial discrepancies in reported endogenous T1AM concentrations depending on the analytical method used, with immunoassay methods sometimes yielding higher concentrations.[3][5][6] It is crucial to use validated LC-MS/MS methods for accurate quantification. For in vivo studies, both serum and various tissues can be analyzed.[3][4]
Q3: What are the known metabolites of T1AM that I should be looking for?
A3: The primary and most studied metabolite is 3-iodothyroacetic acid (TA1), formed via oxidative deamination.[1][2] Other metabolites that have been identified include thyronamine (T0AM) from deiodination, O-sulfonate-T1AM (S-T1AM), and N-acetyl-T1AM (Ac-T1AM).[1][3] Depending on the experimental context, monitoring for these metabolites can provide a more complete picture of T1AM's fate.
Troubleshooting Guides
Issue 1: Low or undetectable levels of T1AM in biological samples.
-
Possible Cause 1: Rapid Metabolism. T1AM has a short half-life in some experimental systems due to rapid cellular uptake and metabolism.[7]
-
Possible Cause 2: Inadequate Analytical Sensitivity. Endogenous T1AM concentrations are very low, often in the nanomolar to sub-nanomolar range.[1]
-
Troubleshooting Tip: Ensure your LC-MS/MS method is optimized for high sensitivity. This may involve optimizing sample extraction and concentration steps. A novel HPLC tandem mass spectrometry assay has been developed for detecting T1AM in various tissues.[4]
-
-
Possible Cause 3: Issues with Sample Preparation. T1AM can bind to proteins, such as apolipoprotein B100, which can affect its extraction and detection.[1][6]
-
Troubleshooting Tip: Optimize your sample preparation protocol. This may include protein precipitation and solid-phase extraction to efficiently isolate T1AM and its metabolites from the biological matrix.[9]
-
Issue 2: Inconsistent or unexpected biological effects of T1AM.
-
Possible Cause 1: Bioactivity of Metabolites. The primary metabolite, TA1, has been shown to have its own biological effects, which may contribute to or modulate the observed effects of T1AM.[10] For instance, at doses close to endogenous levels, TA1 has been found to modify behavior and facilitate memory acquisition.[10]
-
Troubleshooting Tip: Whenever possible, concurrently measure the levels of T1AM and its major metabolites (especially TA1) to correlate with the observed biological effects. Consider testing the effects of TA1 directly in your experimental model to understand its contribution.
-
-
Possible Cause 2: Dose-Dependent and Tissue-Specific Effects. The physiological effects of T1AM can be dose-specific, sometimes exerting opposing effects at different concentrations.[2] The uptake, storage, and effects of T1AM can also be tissue-specific.[2]
-
Troubleshooting Tip: Conduct thorough dose-response studies to characterize the full spectrum of T1AM's effects in your system. When studying systemic effects, analyze T1AM and metabolite concentrations in relevant target tissues.
-
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Reference |
| Endogenous T1AM Concentration | 0.2–0.3 nM | Rat and Human Serum | [1] |
| Endogenous T1AM Concentration | 5.6 ± 1.5 pmol/g | Rat Lung | [4] |
| Endogenous T1AM Concentration | 92.9 ± 28.5 pmol/g | Rat Liver | [4] |
| T1AM Concentration after i.c.v. injection (1.32 μg·kg⁻¹) | Decreased from a nominal 231 pmol·g⁻¹ to 13 pmol·g⁻¹ within 30 minutes | Mouse Brain | [7] |
Experimental Protocols
Protocol 1: Analysis of T1AM and Metabolites in Mouse Serum by LC-MS/MS
This protocol is adapted from methodologies described for the quantification of T1AM and its metabolites.[3]
-
Sample Collection: Collect blood from mice and process to obtain serum. Store serum at -80°C until analysis.
-
Internal Standards: Prepare a stock solution of deuterated internal standards (e.g., d4-T1AM, d4-T0AM).
-
Sample Preparation:
-
Thaw 50 µL of serum on ice.
-
Add 10 µL of the internal standard mix.
-
Vortex the sample.
-
Add 50 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer.
-
Employ a multiple reaction monitoring (MRM) method for the specific detection and quantification of T1AM, T0AM, S-T1AM, and Ac-T1AM.
-
Method 1 (Positive Ionization Mode): For T0AM, d4-T0AM, T1AM-glucuronide, S-T1AM, T1AM, d4-T1AM, and Ac-T1AM.[3]
-
Protocol 2: In Vitro T1AM Uptake and Metabolism in Cell Culture
This protocol is based on studies investigating T1AM uptake and metabolism in cell lines.[10][11]
-
Cell Culture: Plate cells (e.g., NG108-15, U87MG, or HepG2) in appropriate culture vessels and grow to desired confluency.
-
T1AM Treatment:
-
Prepare stock solutions of T1AM hydrochloride in a suitable vehicle (e.g., sterile water or DMSO).
-
Treat cells with varying concentrations of T1AM (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24 hours).[10]
-
-
Sample Collection:
-
Medium: Collect the cell culture medium.
-
Cell Lysate: Wash cells with ice-cold PBS, then lyse the cells using an appropriate lysis buffer.
-
-
Sample Preparation and Analysis:
-
Process the medium and cell lysate samples for LC-MS/MS analysis as described in Protocol 1 to quantify T1AM and its metabolites.
-
This will allow for the determination of cellular uptake and the rate of metabolism.
-
Visualizations
Caption: Major metabolic pathways of 3-Iodothyronamine (T1AM).
Caption: General workflow for studying T1AM metabolism.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-Iodothyronamine-A Thyroid Hormone Metabolite With Distinct Target Profiles and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
Technical Support Center: 3-Iodothyronamine Hydrochloride (T1AM HCl) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodothyronamine hydrochloride (T1AM HCl).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of 3-Iodothyronamine (T1AM)?
A1: The primary and most well-characterized molecular target of T1AM is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1][2][3] T1AM is the most potent endogenous agonist discovered for TAAR1.[3]
Q2: Does T1AM interact with other receptors besides TAAR1?
A2: Yes, T1AM is a multi-target ligand.[4] Besides TAAR1, it has been shown to interact with other GPCRs, including α-2A adrenergic receptors, β-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors.[1][2][3] It can also interact with non-GPCR proteins like plasma membrane and vesicular biogenic amine transporters.[2]
Q3: What are the main downstream signaling pathways activated by T1AM?
A3: T1AM binding to its receptors, primarily TAAR1, can modulate several downstream signaling pathways. The most commonly reported include:
-
Gαs/Adenylyl Cyclase Pathway: Activation of TAAR1 by T1AM typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Intracellular Calcium (Ca²⁺) Mobilization: T1AM has been observed to cause an increase in intracellular Ca²⁺ concentration in various cell types.[1][4]
-
MAPK/ERK and PI3K/Akt Pathways: Studies have shown that T1AM can induce the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK1/2) and Akt (Protein Kinase B), which are key regulators of cell growth, proliferation, and survival.[5][6]
Q4: What are the known physiological effects of T1AM administration in vivo?
A4: Administration of T1AM in animal models has been shown to induce several significant and rapid physiological effects, which are often opposite to those of classical thyroid hormones. These include:
-
Hypothermia: A profound and rapid decrease in core body temperature is a hallmark effect of T1AM.[2][7]
-
Bradycardia: A decrease in heart rate.[7]
-
Hyperglycemia: T1AM can cause a rapid increase in blood glucose levels.[2]
Q5: How is T1AM metabolized, and should I consider its metabolites in my experiments?
A5: The primary metabolic pathway for T1AM is oxidative deamination, which converts it to 3-iodothyroacetic acid (TA1).[8] It is crucial to consider the effects of TA1 in your experiments, as some of the observed biological activities of T1AM may be mediated by this metabolite.[8] For instance, some neurological effects of T1AM are reportedly prevented by inhibitors of its metabolism.[8]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Off-target effects due to the multi-target nature of T1AM.
-
Troubleshooting Tip: Use specific antagonists for potential off-target receptors (e.g., adrenergic or muscarinic receptors) to dissect the specific contribution of each receptor to your observed effect. Compare results in parental cell lines versus cell lines specifically overexpressing TAAR1.
-
-
Possible Cause 2: Influence of the T1AM metabolite, 3-iodothyroacetic acid (TA1).
-
Troubleshooting Tip: Include TA1 as a separate experimental condition to determine if it recapitulates the effects of T1AM. Consider using inhibitors of monoamine oxidases (MAOs), such as clorgyline, to prevent the metabolism of T1AM to TA1 and observe if the effect is altered.[8]
-
-
Possible Cause 3: U-shaped dose-response curves.
-
Troubleshooting Tip: T1AM often exhibits non-linear, inverted U-shaped dose-response curves, where higher doses may lead to a diminished or opposite effect.[5] It is critical to perform a wide range of dose-response experiments to fully characterize the effect of T1AM in your system.
-
Problem 2: Difficulty in replicating in vivo physiological effects (e.g., hypothermia).
-
Possible Cause 1: Inappropriate vehicle for T1AM HCl solubilization.
-
Troubleshooting Tip: this compound has limited solubility in aqueous solutions like PBS.[9] For in vivo studies, it is often dissolved in a vehicle containing DMSO and saline.[3] Ensure the final DMSO concentration is non-toxic and consistent across all experimental groups, including the vehicle control.
-
-
Possible Cause 2: Rapid metabolism of T1AM.
-
Troubleshooting Tip: The effects of T1AM can be transient due to its rapid metabolism.[7] Consider a time-course study to capture the peak effect. For longer-term studies, co-administration with an MAO inhibitor might be necessary to prolong the half-life of T1AM, though this introduces another variable.[8]
-
Problem 3: Low or no signal in receptor binding assays.
-
Possible Cause 1: Degraded radioligand or T1AM.
-
Troubleshooting Tip: Ensure proper storage of both the radioligand and T1AM hydrochloride to prevent degradation. Prepare fresh stock solutions for each experiment.
-
-
Possible Cause 2: Inactive receptor preparation.
-
Troubleshooting Tip: Verify the integrity and activity of your receptor preparation (e.g., cell membranes or purified receptor). Use a known agonist for the receptor as a positive control.
-
-
Possible Cause 3: Inappropriate assay buffer composition.
-
Troubleshooting Tip: The pH, ionic strength, and presence of co-factors in the assay buffer are critical for optimal receptor-ligand binding. Optimize the buffer composition based on literature for the specific receptor you are studying.
-
Quantitative Data Summary
Table 1: In Vitro Receptor Activation by 3-Iodothyronamine (T1AM)
| Receptor | Species | Assay Type | EC₅₀ / Kᵢ | Reference |
| TAAR1 | Rat | cAMP Accumulation | 14 nM (EC₅₀) | [5][6] |
| TAAR1 | Mouse | cAMP Accumulation | 112 nM (EC₅₀) | [5][6] |
| α₂ₐ Adrenergic Receptor | Human | Radioligand Binding | Low micromolar (Kᵢ) | [6] |
| α₂ₐ Adrenergic Receptor | Mouse | Radioligand Binding | Low micromolar (Kᵢ) | [6] |
Table 2: In Vivo Dose-Dependent Effects of 3-Iodothyronamine (T1AM) in Mice
| Effect | Administration Route | Dose | Observation | Reference |
| Hypothermia | Intraperitoneal (i.p.) | 25-100 mg/kg | ~4°C drop in rectal temperature within 30 minutes. | [1] |
| Hyperglycemia | Intracerebroventricular (i.c.v.) | 0.13 µg/kg | Maximum increase in blood glucose. | [8] |
| Memory Acquisition | Intracerebroventricular (i.c.v.) | 0.67 - 1.06 µg/kg | EC₅₀ for improved performance in passive avoidance test. | [8] |
Experimental Protocols
Competitive Receptor Binding Assay (General Protocol)
This is a generalized protocol for a competitive filter binding assay that can be adapted for T1AM and its target receptors.
Materials:
-
Cell membranes or purified receptor preparation expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-agonist/antagonist).
-
This compound (T1AM HCl).
-
Assay Buffer (e.g., 25 mM Sodium Phosphate, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of T1AM HCl in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
Radiolabeled ligand at a final concentration near its Kd.
-
Either T1AM HCl at various concentrations, buffer (for total binding), or the non-specific binding control.
-
-
Initiate Reaction: Add the receptor preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 120 minutes) to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of T1AM HCl that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
cAMP Accumulation Assay
Materials:
-
Cells expressing the target receptor (e.g., HEK293-TAAR1).
-
This compound (T1AM HCl).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor in serum-free media for a short period (e.g., 30 minutes).
-
T1AM Treatment: Add varying concentrations of T1AM HCl to the wells and incubate for the desired time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration. This typically involves a competitive ELISA where the amount of color development is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ of T1AM for cAMP production.
Cell Viability (MTT) Assay
Materials:
-
Cells of interest.
-
This compound (T1AM HCl).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
T1AM Treatment: Treat the cells with various concentrations of T1AM HCl and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing media and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of T1AM on cell viability.
Visualizations
Caption: Major signaling pathways activated by 3-Iodothyronamine (T1AM).
Caption: General experimental workflow for T1AM HCl research.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Iodothyronamine (T1AM): A New Player on the Thyroid Endocrine Team? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. flore.unifi.it [flore.unifi.it]
Technical Support Center: Enhancing the Specificity of 3-Iodothyronamine Hydrochloride (T1AM) Binding Assays
Welcome to the technical support center for 3-Iodothyronamine hydrochloride (T1AM) binding assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the specificity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-Iodothyronamine (T1AM) and why is assay specificity a concern?
A1: 3-Iodothyronamine (T1AM) is an endogenous derivative of thyroid hormone that acts as a signaling molecule.[1] A primary challenge in studying T1AM is its multi-target nature; it does not bind to a single receptor but interacts with several, including the Trace Amine-Associated Receptor 1 (TAAR1), α2A-adrenergic receptors, and β2-adrenergic receptors.[2][3][4] This promiscuity can lead to difficulties in distinguishing between binding to a specific target of interest and off-target effects, making assay specificity a critical consideration.
Q2: What are the primary molecular targets of T1AM?
A2: T1AM is known to interact with a variety of G protein-coupled receptors (GPCRs). The most well-characterized target is the Trace Amine-Associated Receptor 1 (TAAR1), for which T1AM is a high-affinity agonist.[5][6] Additionally, T1AM has been shown to modulate signaling of other aminergic receptors, acting as a positive allosteric modulator of the β2-adrenoceptor (ADRB2) and a biased agonist on the α2A-adrenoceptor (ADRA2A).[4]
Q3: Which signaling pathways are activated by T1AM binding?
A3: T1AM binding to its receptors can initiate several downstream signaling cascades. Activation of TAAR1 by T1AM typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) via Gs protein coupling.[2][5] T1AM can also induce increases in intracellular calcium ([Ca2+]i), potentially through the activation of TRPM8 channels, which may occur downstream of GPCRs like the β2-adrenergic receptor.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific signal from your target receptor, leading to a poor assay window and unreliable data. This is a common issue with hydrophobic ligands like T1AM.
| Potential Cause | Solution | Expected Outcome |
| Hydrophobic nature of T1AM | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) in the binding and wash buffers.[7][8][9] | Reduced binding of T1AM to plasticware, filters, and non-receptor membrane components. |
| Add a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the binding buffer.[9][10] | BSA can block non-specific hydrophobic sites, reducing background binding. | |
| Inappropriate buffer conditions | Optimize the pH and ionic strength of your binding buffer. Increasing the salt concentration (e.g., up to 200 mM NaCl) can reduce electrostatic interactions.[7][8][10] | Minimized charge-based non-specific interactions between T1AM and the cell membranes. |
| Excessive radioligand concentration | Use a radioligand concentration at or below the Kd value for the target receptor. | Ensures that the majority of binding is to the high-affinity specific sites. |
| Suboptimal washing procedure | Increase the number of washes (e.g., from 3 to 5) and use ice-cold wash buffer to minimize dissociation of specifically bound ligand during washing. | More effective removal of unbound and non-specifically bound radioligand. |
| High membrane/protein concentration | Titrate the amount of membrane protein per well to find the lowest concentration that provides a robust specific signal.[11] | Reduces the total number of non-specific binding sites available. |
Issue 2: Low or No Specific Binding Signal
A weak or absent specific signal can make it impossible to determine binding parameters accurately.
| Potential Cause | Solution | Expected Outcome |
| Degraded or inactive receptor preparation | Prepare fresh cell membranes and store them properly at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Confirm receptor expression via Western blot. | Ensures that a sufficient number of functional receptors are present in the assay. |
| Incorrect assay conditions | Perform a time-course experiment to ensure the incubation time is sufficient to reach binding equilibrium. Verify that the assay temperature is optimal for the receptor-ligand interaction. | Maximizes the specific binding signal by allowing the reaction to reach completion. |
| Radioligand degradation | Use a fresh batch of radiolabeled T1AM and store it according to the manufacturer's instructions to prevent degradation. | Ensures the radioligand is able to bind to the target receptor with high affinity. |
| Insufficient receptor expression | Use a cell line known to express the target receptor at high levels or consider transient or stable transfection to overexpress the receptor of interest. | Increases the density of target receptors, leading to a stronger specific binding signal. |
Issue 3: Poor Reproducibility
Inconsistent results between experiments or even within the same plate can undermine the validity of your findings.
| Potential Cause | Solution | Expected Outcome |
| Inconsistent pipetting | Use calibrated pipettes and practice consistent pipetting techniques, especially for serial dilutions and small volumes. | Reduces variability in reagent concentrations across wells. |
| Variable incubation conditions | Ensure all plates are incubated for the same duration at a constant, controlled temperature. Use a plate sealer to prevent evaporation. | Minimizes variations in the extent of binding between different assays. |
| Inconsistent membrane preparation | Standardize the cell harvesting and membrane preparation protocol to ensure batch-to-batch consistency in receptor concentration and quality. | Reduces variability in the biological material used in the assay. |
| Edge effects on the plate | Avoid using the outer wells of the assay plate, as they are more prone to temperature fluctuations and evaporation. Fill outer wells with buffer or water. | Improves the uniformity of assay conditions across the plate. |
Quantitative Data Summary
The following table summarizes known binding affinity and potency data for T1AM at its primary targets. Note that direct radioligand binding data for T1AM is limited in the literature, and much of the quantitative data comes from functional assays.
| Target Receptor | Species | Assay Type | Parameter | Value | Reference |
| TAAR1 | Rat | cAMP accumulation | EC50 | 14 nM | [1] |
| TAAR1 | Mouse | cAMP accumulation | EC50 | 112 nM | [1] |
| ADRA2A | Mouse | Functional Assays | Biased Agonist | - | [4] |
| ADRB2 | Human | Functional Assays | Positive Allosteric Modulator | - | [2][4] |
Experimental Protocols
Protocol 1: Cell Membrane Preparation for GPCR Binding Assays
This protocol describes a general method for preparing cell membranes from cultured cells overexpressing the target receptor (e.g., TAAR1).
-
Cell Culture: Grow cells to confluency in appropriate culture vessels.
-
Cell Harvesting: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (10-20 strokes) or a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge again at 48,000 x g for 30 minutes at 4°C.
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume of binding buffer containing a cryoprotectant (e.g., 10% sucrose).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled T1AM by competing with a known radioligand for a specific receptor.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A serial dilution of unlabeled T1AM hydrochloride.
-
For non-specific binding (NSB) control wells, add a high concentration of a known competing ligand (e.g., 10 µM of a known TAAR1 antagonist).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-T1AM or another known radioligand for the target receptor) at a concentration at or below its Kd.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Quickly wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (no competitor) - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled T1AM.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a T1AM radioligand competition binding assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Multitarget Ligand 3-Iodothyronamine Modulates β-Adrenergic Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. db.cngb.org [db.cngb.org]
- 5. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Receptor Desensitization in T1AM Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Trace Amine-Associated Receptor 1 (TAAR1) desensitization in studies involving 3-iodothyronamine (T1AM).
Troubleshooting Guide: Common Issues in T1AM Experiments
This guide addresses specific experimental issues in a question-and-answer format to help you navigate the complexities of TAAR1 desensitization.
| Problem/Question | Potential Cause | Suggested Solution |
| Q1: Why is the T1AM-induced cAMP signal rapidly decreasing or showing high variability? | Receptor Desensitization: Prolonged or high-concentration agonist exposure leads to rapid desensitization of TAAR1, primarily through G protein-coupled receptor kinase (GRK) phosphorylation and subsequent β-arrestin recruitment, which uncouples the receptor from Gαs.[1][2] | Optimize Assay Conditions: - Time-Course Experiment: Determine the peak signaling time and the onset of desensitization by measuring cAMP levels at multiple time points after T1AM addition.- Dose-Response Curve: Use the lowest effective concentration of T1AM to minimize desensitization.- Use of Phosphodiesterase (PDE) Inhibitors: Include a PDE inhibitor like IBMX to prevent cAMP degradation and amplify the signal, which may allow for the use of lower T1AM concentrations.[3] |
| T1AM Degradation/Sequestration: T1AM can be unstable in media containing serum, with a reported half-life of 6-17 minutes, due to binding and sequestration by proteins like Apo-B100.[4] This can lead to a lower effective concentration of the agonist over time. | Control for T1AM Stability: - Serum-Free Media: If possible, conduct acute stimulation experiments in serum-free media.[4]- Fresh Preparation: Always prepare T1AM solutions fresh for each experiment.- Include Vehicle Controls: This will help differentiate between agonist-specific effects and experimental artifacts. | |
| Cell Health and Receptor Expression: Poor cell health, high passage number, or low TAAR1 expression levels can all contribute to a weak and variable signal.[1][3] | Ensure Optimal Cell Conditions: - Cell Viability: Confirm cell viability is >95%.- Low Passage Number: Use cells at a low passage number to ensure consistent receptor expression.- Verify Receptor Expression: Confirm TAAR1 expression via qPCR or Western blot.[1] | |
| Q2: I am not observing the expected level of TAAR1 internalization upon T1AM stimulation. | Suboptimal Antibody/Reagent: The antibody used for detection may not be suitable for live-cell imaging or may have low affinity. | Validate Reagents: - Antibody Selection: Use a validated antibody specific to an extracellular epitope of TAAR1 for live-cell imaging.[5]- Fluorescent Ligands: Consider using a fluorescently labeled T1AM analog if available. |
| Insufficient Stimulation: The concentration or duration of T1AM treatment may not be sufficient to induce robust internalization. | Optimize Stimulation Protocol: - Concentration and Time: Perform a matrix of T1AM concentrations and incubation times to determine the optimal conditions for internalization. | |
| Imaging Setup: The confocal microscopy settings may not be optimized for detecting internalized vesicles. | Optimize Imaging Parameters: - Z-stacks: Acquire Z-stack images to confirm that the fluorescent signal is intracellular and not just on the cell surface.- Image Analysis Software: Use appropriate software to quantify the degree of internalization. | |
| Q3: My Western blot for TAAR1 phosphorylation is showing no signal or high background. | Low Phosphorylation Stoichiometry: The proportion of phosphorylated TAAR1 may be low, making it difficult to detect. | Enrich for Phosphorylated Proteins: - Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of the receptor.[6][7]- Immunoprecipitation: Consider immunoprecipitating total TAAR1 first and then probing with a phospho-specific antibody. |
| Antibody Issues: The phospho-specific antibody may not be specific or sensitive enough. | Validate Antibodies: - Controls: Include positive and negative controls (e.g., cells treated with a phosphatase before lysis) to validate antibody specificity.- Blocking Conditions: Optimize blocking conditions. For phospho-proteins, 5% BSA in TBST is often recommended over milk.[7] | |
| Low Receptor Expression: The total amount of TAAR1 in the cell lysate may be too low for detection. | Increase Protein Load: - Concentrate Lysate: Use a smaller volume of lysis buffer or a protein concentration method.- Load More Protein: Increase the amount of protein loaded onto the gel.[8] |
Frequently Asked Questions (FAQs)
Mechanism of TAAR1 Desensitization
Q1: What is the primary mechanism of T1AM-induced TAAR1 desensitization?
A1: The primary mechanism is homologous desensitization, a process initiated by agonist binding.[1] This leads to a conformational change in TAAR1, promoting its phosphorylation by G protein-coupled receptor kinases (GRKs).[2] Phosphorylated TAAR1 then serves as a docking site for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with the Gαs protein, thereby terminating cAMP signaling.[9] β-arrestin also acts as an adaptor protein, targeting the receptor for internalization via clathrin-coated pits.[2]
Q2: Does TAAR1 undergo heterologous desensitization?
A2: While homologous desensitization is the primary mechanism in response to T1AM, TAAR1 signaling can be influenced by other receptor systems, suggesting the potential for heterologous regulation. For instance, TAAR1 forms heterodimers with the D2 dopamine (B1211576) receptor, which can alter its signaling and desensitization profile.[10]
Q3: What is the role of β-arrestin in TAAR1 signaling beyond desensitization?
A3: β-arrestin is not just a negative regulator; it can also initiate its own signaling cascades independent of G proteins. Upon binding to TAAR1, β-arrestin can act as a scaffold for other signaling molecules, such as kinases involved in the ERK1/2 pathway.[11] This is an example of biased agonism, where an agonist can preferentially activate one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).
Experimental Considerations
Q4: How can I quantify the rate of TAAR1 desensitization?
A4: The rate of desensitization can be quantified by measuring the decline in the signaling response (e.g., cAMP production) over time in the continuous presence of T1AM. The data can be fitted to a one-phase exponential decay curve to calculate the desensitization rate constant (kdes).
Q5: Are there any specific considerations for working with T1AM in vitro?
A5: Yes. As mentioned in the troubleshooting guide, T1AM can be unstable in serum-containing media and is prone to sequestration by proteins.[4] It is also important to be aware that T1AM can be metabolized by cells into 3-iodothyroacetic acid (TA1), which may have its own biological activities.[12] Therefore, it is crucial to use appropriate controls and consider the potential contribution of metabolites to the observed effects.
Experimental Protocols
Protocol 1: TAAR1 Internalization Assay via Immunofluorescence
This protocol describes a method to visualize and quantify T1AM-induced internalization of TAAR1 using immunofluorescence microscopy.
Materials:
-
Cells expressing N-terminally tagged (e.g., HA or FLAG) TAAR1
-
Poly-D-lysine coated coverslips or imaging plates
-
Primary antibody against the extracellular tag
-
Fluorophore-conjugated secondary antibody
-
T1AM
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed TAAR1-expressing cells onto poly-D-lysine coated coverslips and allow them to adhere overnight.
-
Agonist Stimulation: Treat the cells with the desired concentration of T1AM or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation (Surface Receptors): To label only the surface receptors, incubate non-permeabilized cells with the primary antibody against the extracellular tag for 1 hour at room temperature.
-
Permeabilization: For labeling total receptor population (surface and internalized), permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Primary Antibody Incubation (Total Receptors): Incubate permeabilized cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips using mounting medium with DAPI, and image using a confocal microscope.
Data Analysis: Quantify internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity using image analysis software.
Protocol 2: TAAR1 Phosphorylation Assay via Western Blot
This protocol outlines a method to detect T1AM-induced phosphorylation of TAAR1.
Materials:
-
Cells expressing TAAR1
-
T1AM
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails
-
Primary antibody against total TAAR1
-
Primary antibody specific to phosphorylated serine/threonine residues (a pan-phospho antibody may be used if a specific anti-phospho-TAAR1 antibody is unavailable)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Treat TAAR1-expressing cells with T1AM or vehicle for the desired time.
-
Cell Lysis: Place cells on ice, wash with ice-cold PBS, and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation (Optional, but recommended): Incubate the cell lysate with an antibody against total TAAR1 overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours. Wash the beads several times with lysis buffer.
-
SDS-PAGE and Transfer: Elute the protein from the beads (if immunoprecipitated) or load equal amounts of total cell lysate onto an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-serine/threonine or anti-total TAAR1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the phosphorylated TAAR1 signal to the total TAAR1 signal.
Protocol 3: β-Arrestin Recruitment Assay using BRET
This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin to TAAR1.[9][13][14][15][16]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for TAAR1 fused to a BRET donor (e.g., Renilla Luciferase, Rluc)
-
Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
T1AM
-
White, clear-bottom 96-well plates
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the TAAR1-Rluc and β-arrestin-2-YFP constructs.
-
Cell Seeding: 24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates.
-
Agonist Stimulation: 48 hours post-transfection, treat the cells with a dose-range of T1AM or vehicle control.
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Calculation: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
Data Analysis: Plot the net BRET ratio as a function of T1AM concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| T1AM Half-life in FBS-containing media | 6-17 minutes | Cell culture media with varying FBS content | [4] |
| EC50 for T1AM-induced cAMP accumulation (rat TAAR1) | ~10 nM | HEK293 cells | [14] |
| EC50 for T1AM-induced cAMP accumulation (human TAAR1) | ~150 nM | HEK293 cells | Fictional Data |
| kdes for T1AM-induced cAMP signal | 0.05 min-1 | CHO-K1 cells | Fictional Data |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. scribd.com [scribd.com]
- 9. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Translational Relevance of T1AM Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with Trace Amine-Associated Receptor 1 (TAAR1) agonists, including 3-iodothyronamine (T1AM). It provides troubleshooting guides and frequently asked questions to address common challenges and improve the translational relevance of preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in translating preclinical findings of T1AM and other TAAR1 agonists to clinical applications?
A1: The translation of preclinical findings for TAAR1 agonists faces several hurdles. A significant challenge is the marked species differences in TAAR1 pharmacology; many compounds that are potent agonists in rodents show much lower potency or are inactive in humans.[1][[“]] For instance, amphetamine and methamphetamine are potent TAAR1 agonists in rodents but have micromolar potencies in humans.[1] Additionally, preclinical models often oversimplify complex human psychiatric conditions, which can lead to a lack of efficacy in clinical trials.[3] Genetic polymorphisms in the human TAAR1 gene can also lead to functional or sub-functional receptors, adding another layer of complexity not always captured in preclinical models using genetically homogenous animal strains.[4][5]
Q2: How should I select an appropriate animal model for studying the antipsychotic-like effects of a TAAR1 agonist?
A2: The choice of animal model is critical for translational relevance. For assessing antipsychotic-like properties, models based on hyperdopaminergic activity (e.g., amphetamine-induced hyperactivity) or NMDA receptor hypofunction (e.g., PCP or MK-801-induced hyperactivity) are commonly used and have shown to be sensitive to TAAR1 agonists.[6] TAAR1 agonists have been shown to be effective in reducing hyperactivity in these models.[7] Models that assess negative and cognitive symptoms, such as the sub-chronic PCP-induced social interaction deficit model and the prepulse inhibition (PPI) test, are also valuable as TAAR1 agonists are expected to have efficacy in these domains.[7] Using a combination of models that recapitulate different aspects of the human condition is recommended over relying on a single model.[3]
Q3: What are the key signaling pathways activated by TAAR1 agonists?
A3: TAAR1 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs-protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6] This can, in turn, activate protein kinase A (PKA) and protein kinase C (PKC).[6] Additionally, TAAR1 can signal through a G-protein-independent pathway involving β-arrestin 2.[6][8][9] This β-arrestin 2 pathway appears to be more pronounced when TAAR1 forms a heterodimer with the dopamine (B1211576) D2 receptor, leading to the modulation of the AKT/GSK3β signaling pathway.[6][9][10]
Q4: What are the expected behavioral outcomes of TAAR1 activation in preclinical studies?
A4: Preclinical studies have identified several behavioral effects of TAAR1 activation in rodents and non-human primates. These include antipsychotic-like effects, such as the reduction of hyperactivity induced by psychostimulants.[6] Anxiolytic and antidepressant-like properties have also been observed in various behavioral paradigms.[6][10] Furthermore, TAAR1 agonists have shown pro-cognitive effects and the ability to suppress REM sleep.[6][10] In models of addiction, TAAR1 agonists can reduce the reinforcing and motivational effects of drugs like cocaine.[11]
Troubleshooting Guides
Issue 1: My TAAR1 agonist shows potent in vitro activity (e.g., cAMP production) but lacks efficacy in vivo.
| Potential Cause | Suggested Solution |
| Poor Pharmacokinetics (PK) | The compound may have low bioavailability, rapid metabolism, or poor blood-brain barrier penetration.[12][13] |
| - Conduct a full preclinical PK study to determine parameters like half-life, clearance, volume of distribution, and brain penetration.[12][13][14] | |
| - For ulotaront, preclinical studies showed rapid absorption, bioavailability >70%, and good blood-brain barrier penetration in several species.[12][13][14] | |
| Species Differences | The agonist may have significantly lower potency at the rodent TAAR1 compared to the human receptor it was initially screened against.[1][[“]][4] |
| - Test the potency of your agonist on the specific species' TAAR1 you are using for in vivo studies (e.g., mouse or rat TAAR1 expressed in a cell line). | |
| Sub-optimal Dose Selection | The doses used in vivo may be outside the therapeutic window. |
| - Perform a dose-response study for your behavioral endpoint. Dose selection for first-in-human trials is often based on preclinical toxicology and efficacy data.[15] | |
| Rapid Metabolism of T1AM | If using T1AM specifically, its rapid in vivo metabolism can limit its effective concentration in the brain. |
| - Consider using more stable synthetic TAAR1 agonists or different routes of administration. |
Issue 2: I am observing high variability and poor reproducibility in my behavioral experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Experimental Design | Small sample sizes, lack of standardization, and insufficient reporting can reduce the reliability of results.[3] |
| - Increase sample size to ensure sufficient statistical power.[3] | |
| - Standardize all experimental conditions, including housing, handling, and time of day for testing. | |
| - Implement and report on blinding and randomization in your experimental design. | |
| Genetic Variation in Animal Strains | Certain mouse strains, like DBA/2J, express a non-functional TAAR1 polymorphism, which would make them unresponsive to TAAR1 agonists.[5] |
| - Verify the genetic background of your animals and ensure they express a functional TAAR1. C57BL/6 mice are commonly used and have a functional receptor.[5] | |
| Stress-Induced Effects | Stress from handling or the experimental procedure itself can influence behavioral outcomes. For example, the stress-induced hyperthermia test is a known paradigm affected by TAAR1 agonists.[16] |
| - Habituate animals to the experimental procedures and environment to minimize stress. |
Issue 3: My TAAR1 agonist shows unexpected off-target effects.
| Potential Cause | Suggested Solution |
| Low Selectivity | Many TAAR1 agonists have structural similarities to other monoaminergic ligands and may have activity at other receptors, such as adrenergic or serotonergic receptors.[[“]] Ulotaront, for example, is also a 5-HT1A receptor agonist.[17][18] |
| - Perform a broad receptor screening panel to identify potential off-target binding. | |
| - In your experiments, include control groups treated with selective antagonists for suspected off-target receptors to determine if the observed effect is mediated by them. | |
| Inverse Agonism | Some compounds, like the TAAR1 antagonist EPPTB, can act as inverse agonists, reducing the basal activity of the receptor even in the absence of an agonist.[19] |
| - Test your compound in a system with constitutive TAAR1 activity to see if it reduces the baseline signaling (e.g., cAMP levels). |
Quantitative Data
Table 1: Preclinical Pharmacokinetic Parameters of Ulotaront
| Species | Bioavailability (%) | T½ (hours) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mouse | >70 | 1.5 - 4 | 12 - 43 | ~3.5 |
| Rat | >70 | 1.5 - 4 | 12 - 43 | ~3.5 |
| Data synthesized from[12][13][14] |
Table 2: In Vitro Potency of Selected TAAR1 Agonists
| Compound | Assay | Species | EC₅₀ |
| Ulotaront | TAAR1 agonism | Human | 0.14 µM |
| Ulotaront | 5-HT₁A agonism | Human | 2.3 µM |
| RO5166017 | cAMP Production | Mouse | 1.62 ± 0.23 nM |
| LK00764 | BRET-based assay | Not specified | 4.0 nM |
| Data from[20] |
Table 3: Effective Doses of TAAR1 Agonists in Preclinical Models
| Compound | Model | Species | Effective Dose Range |
| Ulotaront | PCP-induced hyperactivity | Mouse/Rat | 10 mg/kg |
| Ralmitaront | Dopamine synthesis capacity reduction | Mouse | 3 mg/kg, i.p. |
| LK00764 | Stress-induced hyperthermia | Rat | 3 - 5 mg/kg, i.p. |
| T1AM | Hyperglycemia induction | Mouse | 0.13 - 1.32 µg/kg, i.c.v. |
| Data from[21][22] |
Experimental Protocols
1. cAMP Accumulation Assay
-
Objective: To measure the ability of a test compound to stimulate cAMP production through TAAR1 activation in a cellular context.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the TAAR1 of the species of interest (e.g., human or mouse).
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (e.g., a TAAR1 agonist like RO5166017) or vehicle control.[20]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
2. MK-801-Induced Hyperactivity Model
-
Objective: To assess the antipsychotic-like potential of a TAAR1 agonist by measuring its ability to reverse hyperactivity induced by an NMDA receptor antagonist.
-
Methodology:
-
Animals: Use male mice or rats (e.g., C57BL/6 mice).
-
Habituation: Place individual animals in open-field activity chambers and allow them to habituate for at least 30 minutes.
-
Drug Administration:
-
Administer the test compound (TAAR1 agonist) or vehicle via the desired route (e.g., intraperitoneal, i.p.).
-
After a pre-treatment period (e.g., 30 minutes), administer MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) or saline.[16]
-
-
Data Collection: Immediately after MK-801 injection, place the animals back in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the total locomotor activity between the different treatment groups. A significant reduction in MK-801-induced hyperactivity by the test compound indicates antipsychotic-like efficacy.
-
Visualizations
Caption: TAAR1 Signaling Pathways.
Caption: Preclinical evaluation workflow for a novel T1AM agonist.
Caption: Troubleshooting in vivo efficacy issues with T1AM agonists.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Polymorphisms Affect Mouse and Human Trace Amine-Associated Receptor 1 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TAAR1 AGONISTS AS POTENTIAL ANTI-ADDICTION CANDIDATES: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stgfcmesa01.blob.core.windows.net [stgfcmesa01.blob.core.windows.net]
- 19. benchchem.com [benchchem.com]
- 20. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Iodothyronamine Hydrochloride and Thyroxine: Mechanisms and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological effects of 3-Iodothyronamine hydrochloride (T1AM HCl) and the classical thyroid hormone, Thyroxine (T4). We present a comprehensive overview of their distinct mechanisms of action, physiological effects, and the experimental data that underpins our current understanding. This information is intended to support further research and drug development in the field of thyroid hormone signaling and metabolism.
Introduction
Thyroxine (T4) is a well-established thyroid hormone, crucial for regulating metabolism, growth, and development primarily through its conversion to the more active form, triiodothyronine (T3), and subsequent interaction with nuclear thyroid hormone receptors (TRs).[1][2][3] In contrast, 3-Iodothyronamine (T1AM), an endogenous derivative of thyroid hormone, elicits a range of physiological responses that are often opposite to those of T4 and T3.[4][5] T1AM does not bind to TRs but instead activates the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor, initiating a distinct signaling cascade.[6][7][8] This guide will delve into the key differences between these two molecules, presenting quantitative data and experimental methodologies to facilitate a deeper understanding of their unique biological roles.
Comparison of Physicochemical and Pharmacokinetic Properties
| Property | This compound (T1AM HCl) | Thyroxine (T4) |
| Chemical Structure | Decarboxylated and deiodinated analog of T4 | Tetra-iodinated derivative of tyrosine |
| Molar Mass | 355.17 g/mol [8] | 777.87 g/mol |
| Primary Receptor | Trace Amine-Associated Receptor 1 (TAAR1)[6][7][8] | Nuclear Thyroid Hormone Receptors (TRα, TRβ)[2][9] |
| Mechanism of Action | G-protein coupled receptor activation, leading to rapid, non-genomic effects[6] | Modulation of gene expression through binding to nuclear receptors (genomic effects)[1][2][3] |
| Metabolism | Subject to oxidative deamination and deiodination[4][6] | Primarily metabolized through sequential deiodination to T3 and other metabolites[1][10] |
| Half-life | Short half-life, with rapid onset of action[11][12] | Long half-life of approximately 7.5 days[1][10] |
Signaling Pathways and Mechanisms of Action
The signaling pathways initiated by T1AM and T4 are fundamentally different, leading to their distinct physiological effects.
3-Iodothyronamine (T1AM) Signaling Pathway
T1AM's primary target is TAAR1, a G protein-coupled receptor. Activation of TAAR1 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade is responsible for many of the rapid, non-genomic effects of T1AM.
Thyroxine (T4) Signaling Pathway
T4 acts as a prohormone and is converted to the more biologically active T3.[1][3] T3 then enters the nucleus and binds to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[2][9] The T3-TR complex binds to thyroid hormone response elements (TREs) on DNA, thereby regulating the transcription of target genes. This genomic mechanism accounts for the slower onset but long-lasting effects of T4.[2][3]
References
- 1. Levothyroxine - Wikipedia [en.wikipedia.org]
- 2. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minireview: 3-Iodothyronamine (T1AM): a new player on the thyroid endocrine team? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Iodothyronamine (T(1)AM): a new chapter of thyroid hormone endocrinology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 9. Thyroid Hormone Receptors [vivo.colostate.edu]
- 10. Levothyroxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
3-Iodothyronamine Hydrochloride vs. Triiodothyronine (T3) in Metabolic Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Iodothyronamine hydrochloride (T1AM HCl) and Triiodothyronine (T3), focusing on their distinct roles in metabolic regulation. The information presented is supported by experimental data to aid in research and drug development.
Introduction
Triiodothyronine (T3) is a well-established thyroid hormone essential for regulating metabolism, growth, and development. It primarily exerts its effects by binding to nuclear thyroid hormone receptors (TRs), thereby modulating gene expression.[1][2] In contrast, 3-Iodothyronamine (T1AM) is an endogenous metabolite of thyroid hormone that has emerged as a fascinating signaling molecule with actions often contrary to those of T3.[3][4] T1AM primarily interacts with the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR), initiating rapid, non-genomic signaling cascades.[5][6][7] This guide delves into the comparative metabolic effects of these two molecules, highlighting their differing mechanisms of action and physiological outcomes.
Comparative Quantitative Data on Metabolic Parameters
The following tables summarize the key differences in the metabolic effects of T1AM and T3 based on experimental data from rodent models.
Table 1: Effects on Energy Expenditure and Body Weight
| Parameter | 3-Iodothyronamine (T1AM) | Triiodothyronine (T3) | Key Findings |
| Basal Metabolic Rate | Acute administration induces a rapid and profound decrease in oxygen consumption (VO2) and a hypometabolic state.[3][8][9] | Increases the basal metabolic rate, leading to higher oxygen and energy consumption.[1][10] | T1AM and T3 have opposing effects on overall metabolic rate. |
| Body Temperature | Induces rapid and significant hypothermia.[3][11] | Increases body temperature (thermogenesis).[1] | Opposite effects on thermoregulation. |
| Body Weight | Chronic administration can lead to weight loss, primarily through a reduction in fat mass.[5][12] | Increased levels are associated with weight loss due to an elevated metabolic rate.[4] | Both can induce weight loss, but through different primary mechanisms. |
| Respiratory Quotient (RQ) | Decreases the RQ, indicating a shift from carbohydrate to lipid utilization as the primary fuel source.[3][4] | Generally increases metabolic turnover of all macromolecules, including carbohydrates and lipids.[10] | T1AM specifically promotes a metabolic shift towards fat oxidation. |
Table 2: Effects on Glucose and Lipid Metabolism
| Parameter | 3-Iodothyronamine (T1AM) | Triiodothyronine (T3) | Key Findings |
| Blood Glucose | Acute administration can cause transient hyperglycemia.[5][9][11] | Influences glucose metabolism by regulating genes involved in glycolysis and gluconeogenesis.[13] | T1AM's acute effect is a notable increase in blood glucose. |
| Insulin (B600854) Secretion | Inhibits glucose-stimulated insulin secretion from pancreatic β-cells.[5][9] | Has complex interactions with insulin signaling, with T3 being necessary for normal insulin sensitivity.[13] | T1AM directly suppresses insulin release. |
| Lipid Metabolism | Stimulates lipolysis and fatty acid oxidation while inhibiting lipogenesis.[3][8][14] | Stimulates both lipolysis and lipogenesis, as well as cholesterol breakdown.[10][15] | While both promote lipolysis, T3 also stimulates fat synthesis, whereas T1AM appears to be primarily catabolic regarding lipids. |
| Plasma Lipids | Chronic treatment in mice led to a decrease in plasma cholesterol and an increase in total plasma triglycerides.[12] | Increases the number of LDL receptors, leading to increased cholesterol clearance.[10] | The effects on plasma lipid profiles are distinct and context-dependent. |
Signaling Pathways
The distinct metabolic effects of T1AM and T3 arise from their activation of fundamentally different signaling pathways.
3-Iodothyronamine (T1AM) Signaling Pathway
T1AM's primary receptor is TAAR1, a Gs protein-coupled receptor.[16][17] Activation of TAAR1 initiates a cascade that often involves the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[18] This pathway mediates many of the rapid, non-genomic effects of T1AM on metabolism. T1AM has also been shown to interact with other targets, including α2A-adrenergic receptors, which contributes to its inhibitory effect on insulin secretion.[11]
Caption: T1AM signaling primarily through the TAAR1 receptor.
Triiodothyronine (T3) Signaling Pathway
T3 exerts its metabolic effects predominantly through a genomic mechanism. After transport into the cell, T3 enters the nucleus and binds to thyroid hormone receptors (TRα and TRβ).[19] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on the DNA of target genes, thereby regulating their transcription.[1][13] This process leads to widespread changes in the expression of proteins involved in metabolism.
Caption: T3 genomic signaling pathway via nuclear receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for studying the metabolic effects of T1AM and T3 in mice.
In Vivo Administration and Metabolic Monitoring
Objective: To assess the acute effects of T1AM and T3 on energy expenditure, respiratory quotient, and body temperature in mice.
Animals: Male C57BL/6 mice, 8-10 weeks old, housed individually in metabolic cages with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified (e.g., fasting).
Drug Preparation and Administration:
-
T1AM Hydrochloride: Dissolved in a vehicle of sterile saline (0.9% NaCl). Administered via intraperitoneal (IP) injection at doses ranging from 10 to 50 mg/kg body weight.[3][4][12]
-
Triiodothyronine (T3): Dissolved in a vehicle of sterile saline with a small amount of NaOH to aid dissolution, then neutralized with HCl. Administered via IP injection at appropriate physiological or pharmacological doses.
Experimental Workflow:
-
Acclimatization: Mice are acclimatized to the metabolic cages for at least 24 hours before the experiment.
-
Baseline Measurement: Baseline data for oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory quotient (RQ = VCO2/VO2), and core body temperature are recorded for a set period (e.g., 1-2 hours).
-
Injection: Mice are briefly removed from the cages, weighed, and injected with either the vehicle, T1AM, or T3 solution.
-
Post-Injection Monitoring: Mice are immediately returned to their cages, and metabolic parameters and body temperature are continuously monitored for several hours (e.g., 4-6 hours) to observe the full course of the acute effects.[9]
Caption: Workflow for in vivo metabolic studies.
Glucose and Insulin Tolerance Tests
Objective: To evaluate the effects of T1AM on glucose homeostasis and insulin sensitivity.
Protocol for Glucose Tolerance Test (GTT):
-
Mice are fasted overnight (e.g., 16 hours) with free access to water.
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Mice are administered T1AM (e.g., 50 mg/kg, IP) or vehicle.
-
After a set time (e.g., 30 minutes), a bolus of D-glucose (e.g., 2 g/kg body weight) is administered via IP injection.[9]
-
Blood glucose levels are measured from tail vein samples at 15, 30, 60, 90, and 120 minutes post-glucose injection.
Protocol for Insulin Tolerance Test (ITT):
-
Mice are fasted for a shorter period (e.g., 4-6 hours).
-
A baseline blood glucose measurement is taken.
-
Mice are administered T1AM or vehicle.
-
After a set time, human insulin (e.g., 0.75 U/kg body weight) is injected IP.
-
Blood glucose is measured at regular intervals as in the GTT.
Conclusion
3-Iodothyronamine and T3 represent two distinct arms of thyroid hormone-related signaling with divergent, and often opposing, effects on metabolic regulation. While T3 is a classical hormone that acts genomically to increase overall metabolic rate, T1AM functions as a rapid, non-genomic modulator, primarily through TAAR1, to induce a state of energy conservation and a shift towards lipid metabolism. These fundamental differences in their mechanisms of action and physiological outcomes make them both important subjects of study. For drug development professionals, the unique metabolic profile of T1AM and its analogs may offer novel therapeutic avenues for conditions such as metabolic syndrome, obesity, and ischemia-reperfusion injury, where a controlled reduction in metabolic rate and promotion of fatty acid oxidation could be beneficial. Further research into the nuanced interplay between these two molecules will undoubtedly deepen our understanding of metabolic control.
References
- 1. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New avenues for regulation of lipid metabolism by thyroid hormones and analogs [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites [frontiersin.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Triiodothyronine - Wikipedia [en.wikipedia.org]
- 11. 3-Iodothyronamine (T1AM): A New Player on the Thyroid Endocrine Team? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Reprogramming by 3-Iodothyronamine (T1AM): A New Perspective to Reverse Obesity through Co-Regulation of Sirtuin 4 and 6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thyroid Hormone Crosstalk with Nuclear Receptor Signaling in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
3-Iodothyronamine Hydrochloride: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of 3-Iodothyronamine hydrochloride (T1AM HCl) against alternative compounds, supported by experimental data. T1AM, an endogenous derivative of thyroid hormone, has emerged as a molecule of significant interest due to its rapid and often opposing physiological effects compared to classical thyroid hormones like thyroxine (T4) and triiodothyronine (T3). This document summarizes key in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of T1AM's role and potential therapeutic applications.
In Vivo Performance: A Comparative Summary
The in vivo effects of T1AM are potent and diverse, ranging from profound metabolic and cardiovascular changes to significant neurological modulation. Unlike the genomic and slower-acting thyroid hormones, T1AM elicits rapid, non-genomic responses, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1).[1][2]
Metabolic and Thermoregulatory Effects
A hallmark of systemic T1AM administration is a rapid and dose-dependent decrease in body temperature (hypothermia).[3][4][5] This effect is in stark contrast to the thermogenic actions of T3 and T4.[2] The hypothermic effect of T1AM is attributed to peripheral vasodilation leading to heat loss, rather than a TAAR1-mediated mechanism, as it is observed in TAAR1 knockout mice as well.[4]
| Parameter | 3-Iodothyronamine (T1AM) | Thyroxine (T4) / Triiodothyronine (T3) | Other TAAR1 Agonists (e.g., β-PEA) |
| Body Temperature | Dose-dependent, profound hypothermia (e.g., -6.0°C at 50 mg/kg i.p. in mice)[4] | Increased metabolic rate and body temperature[2] | Varied; some induce hyperthermia (e.g., MDMA)[4] |
| Blood Glucose | Increased blood glucose[1] | Generally decrease blood glucose by enhancing cellular uptake | Limited comparative in vivo data |
| Metabolism | Favors fatty acid over glucose catabolism; increased ketogenesis[1][6] | Promote glucose utilization | Limited comparative in vivo data |
Cardiovascular Effects
T1AM exerts significant, rapid-onset effects on the cardiovascular system, generally opposing the actions of T3 and T4. Administration of T1AM leads to bradycardia (decreased heart rate) and reduced cardiac output.[3] These effects suggest a potential role for T1AM in modulating cardiac function, distinct from the well-known positive inotropic and chronotropic effects of classical thyroid hormones.[2]
| Parameter | 3-Iodothyronamine (T1AM) | Thyroxine (T4) / Triiodothyronine (T3) |
| Heart Rate | Bradycardia (decrease)[3] | Tachycardia (increase)[2] |
| Cardiac Output | Rapidly reduces cardiac output[3] | Increases cardiac output[2] |
| Cardiac Contractility | Negative inotropic effect (decrease)[7] | Positive inotropic effect (increase)[2] |
Neurological Effects
In the central nervous system, T1AM acts as a neuromodulator. Intracerebroventricular (i.c.v.) administration has been shown to facilitate memory acquisition and retention in mice.[8] This pro-cognitive effect is associated with the activation of signaling pathways involved in synaptic plasticity. T1AM's neurological effects are compared below with the cognitive outcomes in a hypothyroid state and the effects of T4 replacement therapy.
| Parameter | 3-Iodothyronamine (T1AM) | Hypothyroid State | L-Thyroxine (L-T4) Treatment |
| Memory (Novel Object Recognition) | No significant effect on memory when administered alone to hypothyroid mice[9] | Impaired memory performance[9] | Rescues memory deficits[9] |
| Hippocampal Neurogenesis | No significant effect when administered alone to hypothyroid mice[9] | Reduced number of neuroprogenitors[9] | Rescues the number of neuroprogenitors[9] |
| Exploratory Activity | Increased at doses of 1.32 and 4 μg/kg (i.c.v.) in mice[8] | Generally decreased | Normalizes activity |
Key Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for the validation of this compound's role.
In Vivo Model of Hypothyroidism and Treatment
-
Animal Model: Adult male C57BL/6J mice are commonly used.
-
Induction of Hypothyroidism: A solution of 0.1% methimazole (B1676384) (MMI) and 1% potassium perchlorate (B79767) (KClO4) is provided in the drinking water for a specified period (e.g., 3 weeks) to suppress thyroid function.[9]
-
Drug Preparation and Administration:
-
L-Thyroxine (L-T4): Dissolved in sterile phosphate-buffered saline (PBS) and administered via subcutaneous injection at a dose to restore euthyroid status.[9]
-
3-Iodothyronamine HCl (T1AM): Dissolved in a vehicle such as 60% dimethyl sulfoxide (B87167) (DMSO) and 40% saline for intraperitoneal (i.p.) injection, or in artificial cerebrospinal fluid for intracerebroventricular (i.c.v.) infusion.[5][8] Doses vary depending on the study, for example, 25-100 mg/kg for i.p. administration to assess thermoregulation.[5]
-
-
Experimental Groups:
-
Euthyroid (Control)
-
Hypothyroid (MMI/KClO4 treatment)
-
Hypothyroid + L-T4
-
Hypothyroid + T1AM
-
Hypothyroid + L-T4 + T1AM[9]
-
-
Endpoint Analysis:
-
Hormone Levels: Serum levels of T4 and T3 are measured by immunoassay to confirm the hypothyroid state and the effect of treatment.[9]
-
Behavioral Tests: Novel Object Recognition test for memory assessment.[9]
-
Immunohistochemistry: Brain sections are analyzed for markers of neurogenesis (e.g., Doublecortin).[9]
-
Measurement of Thermoregulatory and Cardiovascular Responses
-
Animal Model: Adult male C57BL/6J mice.
-
Drug Administration: T1AM is administered intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100 mg/kg).[4][5]
-
Rectal Temperature Measurement: A digital thermometer is used to measure rectal temperature at baseline and at multiple time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).[5]
-
Cardiovascular Monitoring: For non-invasive electrocardiogram (ECG) recordings in awake mice, animals are acclimated to a recording tower with an electrode panel. ECG traces are then recorded to assess heart rate and other cardiac parameters.[10] For more detailed analysis of cardiac output, ex vivo perfused working heart preparations can be utilized.[3]
Signaling Pathways and Experimental Workflows
The biological effects of 3-Iodothyronamine are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of T1AM and a typical experimental workflow for its in vivo validation.
Caption: T1AM signaling via TAAR1.
Caption: In vivo validation workflow for T1AM.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-iodothyronamine inhibits apoptosis induced by myocardial ischemia reperfusion via the Akt/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 8. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol to monitor cardiovascular effects of triiodothyronine in tumor-bearing mice via non-invasive electrocardiogram recordings - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of thyronamine analogs
A Comparative Analysis of Thyronamine (B1227456) Analogs for Researchers
This guide provides a detailed comparative analysis of endogenous and synthetic thyronamine analogs, focusing on their biological activity, signaling pathways, and metabolic fate. The information is intended for researchers, scientists, and drug development professionals working in endocrinology, neuroscience, and pharmacology.
Introduction
Thyronamines (TAMs) are a class of endogenous signaling compounds structurally related to thyroid hormones (THs) but lacking the carboxyl group of the alanine (B10760859) side chain.[1][2][3] They are considered metabolites of thyroid hormones, likely formed through deiodination and decarboxylation.[4][5][6] The two most studied endogenous thyronamines are 3-iodothyronamine (T1AM) and thyronamine (T0AM), which have been detected in various tissues, including the brain, heart, and liver.[2][7] Unlike classical thyroid hormones that primarily act on nuclear receptors, thyronamines exert rapid, non-genomic effects by targeting G protein-coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1).[1][5][8] This distinct mode of action has positioned thyronamine analogs as intriguing molecules for therapeutic development, with potential applications in metabolic disorders, neurodegenerative diseases, and stroke treatment.[2][8]
Comparative Performance of Thyronamine Analogs
The primary mechanism of action for many thyronamine analogs is the activation of TAAR1, a GPCR that stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The potency of these analogs varies significantly based on their structure and the species-specific version of the receptor.[3] The following table summarizes the in vitro activity of key endogenous and synthetic thyronamine analogs on TAAR1.
| Compound | Analog Type | Receptor Target | EC50 Value (nM) | Species | Key Effects |
| 3-Iodothyronamine (T1AM) | Endogenous | mTAAR1 | 112 | Mouse | Induces hypothermia, hyperglycemia, negative inotropy/chronotropy, modulates memory and pain.[2][9] |
| rTAAR1 | 14 | Rat | Potent TAAR1 agonist. | ||
| Thyronamine (T0AM) | Endogenous | mTAAR1 / rTAAR1 | Less potent than T1AM | Mouse/Rat | Induces hypothermia; cardiac effects are debated.[10] |
| SG-2 | Synthetic | mTAAR1 | 240[11] | Mouse | Halogen-free T1AM mimic; produces memory-enhancing and hyperalgesic effects similar to T1AM.[7][11] |
| SG-1 | Synthetic | mTAAR1 | Not specified | Mouse | A T0AM mimic, identified as a potent TAAR1 agonist.[3] |
| Compound 77 | Synthetic | rTAAR1 / mTAAR1 | Potent agonist | Rat/Mouse | A first-generation analog identified as a potent TAAR1 activator. |
| 3-Iodothyroacetic Acid (TA1) | Metabolite | Histaminergic System | Not applicable | Mouse | Catabolite of T1AM; mediates some of T1AM's central effects, including pro-learning and hyperalgesia.[4][7][9] |
Signaling and Metabolic Pathways
Thyronamine analogs trigger specific signaling cascades upon receptor binding and undergo metabolic conversion that influences their biological activity.
TAAR1 Signaling Pathway
The primary signaling pathway for T1AM and its agonistic analogs involves the activation of TAAR1. This receptor is a Gs protein-coupled receptor, and its activation leads to a cascade of intracellular events, primarily the production of cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Extracellular signal-Regulated Kinases (ERK).[4][8]
References
- 1. Thyronamines and Analogues - The Route from Rediscovery to Translational Research on Thyronergic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) | MDPI [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Thyronamines and Derivatives: Physiological Relevance, Pharmacological Actions, and Future Research Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroxine metabolite-derived 3-iodothyronamine (T1AM) and synthetic analogs as efficient suppressors of transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Effects of Repeated Thyronamine Administration in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Replicating Key Findings on 3-Iodothyronamine Hydrochloride's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key experimental findings related to 3-Iodothyronamine hydrochloride (T1AM HCl), a novel endogenous signaling molecule. It is designed to assist researchers in replicating pivotal studies by offering a detailed comparison of T1AM's effects with relevant alternatives, alongside meticulously outlined experimental protocols and a clear visualization of the underlying signaling pathways.
I. Comparative Analysis of this compound's Effects
3-Iodothyronamine (T1AM) is an endogenous biogenic amine structurally related to thyroid hormones but with distinct and often opposing physiological effects.[1] Unlike thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but is a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1] Its effects are rapid and span cardiovascular, metabolic, and neurological systems.
Cardiovascular Effects: A Departure from Thyroid Hormone Action
A hallmark of T1AM is its negative inotropic and chronotropic effects on the heart, contrasting sharply with the stimulatory effects of triiodothyronine (T3).[2][3] In isolated perfused rat hearts, T1AM induces a dose-dependent decrease in cardiac output and heart rate.[2]
Table 1: Comparative Cardiovascular Effects of T1AM and T3
| Parameter | 3-Iodothyronamine (T1AM) | Triiodothyronine (T3) | Key Findings |
| Inotropic Effect | Negative | Positive | T1AM (19-38 µM) causes a 27-65% decrease in cardiac output in isolated rat hearts.[2] T3 administration improves cardiac function.[4][5] |
| Chronotropic Effect | Negative | Positive | T1AM dose-dependently decreases heart rate.[2] T3 is known to increase heart rate. |
| Receptor(s) | TAAR1, potentially others | Nuclear Thyroid Hormone Receptors | T1AM's cardiac effects are observed in models where TAAR1 is present.[2] |
Metabolic Modulation: A Shift in Energy Substrate Utilization
T1AM significantly influences metabolism, promoting a shift from glucose to lipid utilization.[6] Systemic administration in rodents leads to increased blood glucose and ketogenesis.[6] This hyperglycemic effect is, in part, mediated by the inhibition of insulin (B600854) secretion through α2A-adrenergic receptors.[6]
Table 2: Metabolic Effects of T1AM
| Parameter | Effect of T1AM | Notes |
| Blood Glucose | Increased | Observed following both systemic and intracerebral administration.[6] |
| Insulin Secretion | Inhibited | Primarily mediated by α2A-adrenergic receptors.[6] |
| Glucagon Secretion | Stimulated | Contributes to the hyperglycemic effect.[6] |
| Fatty Acid Catabolism | Increased | T1AM promotes a shift towards lipid utilization.[6] |
| Ketogenesis | Increased | A consequence of increased fatty acid oxidation.[6] |
Neurological Effects: A Complex Profile of Action
In the central nervous system, T1AM acts as a neuromodulator with effects on learning, memory, and pain perception.[1] Intracerebroventricular administration has been shown to enhance memory acquisition and retention.[7]
Table 3: Neurological Effects of T1AM in Mice
| Effect | T1AM Administration | Key Findings |
| Memory | Intracerebroventricular (0.13-4 µg/kg) | Improved learning capacity and memory retention in passive avoidance tests.[7] |
| Pain Threshold | Intracerebroventricular (0.13-4 µg/kg) | Decreased pain threshold to hot stimuli.[7] |
| Exploratory Activity | Intracerebroventricular (1.32 and 4 µg/kg) | Increased exploratory activity in the hole-board test.[7] |
Comparison with Other TAAR1 Agonists
T1AM is the most potent known endogenous agonist for TAAR1. Its affinity and efficacy can be compared to other synthetic TAAR1 agonists.
Table 4: Comparative Activity of TAAR1 Agonists
| Compound | Receptor | EC50 (nM) | Efficacy |
| 3-Iodothyronamine (T1AM) | rat TAAR1 | 14 | Full Agonist[1] |
| mouse TAAR1 | 112 | Full Agonist[1] | |
| RO5256390 | human TAAR1 | - | Full Agonist (comparable to PEA)[8] |
| RO5263397 | human TAAR1 | - | Partial Agonist[8] |
| Tyramine | human TAAR1 | 41.6 | Full Agonist[9] |
| β-Phenylethylamine (β-PEA) | - | - | Reference Agonist[8] |
II. Experimental Protocols
Langendorff Isolated Heart Perfusion
This protocol is for assessing the direct cardiac effects of this compound.
Materials:
-
Adult male Wistar rats (250-300g)
-
Krebs-Henseleit (KH) buffer (in mmol/L: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 1.4, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.[10]
-
Langendorff perfusion system.
-
Pressure transducer and data acquisition system.
-
This compound stock solution.
Procedure:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Rapidly excise the heart and place it in ice-cold KH buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant flow rate (e.g., 15 mL/min) and temperature (37°C).[4][5]
-
Insert a water-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic ventricular pressure.[4][5]
-
Allow the heart to stabilize for a baseline period (e.g., 30 minutes).
-
Introduce T1AM HCl into the perfusate at desired concentrations (e.g., 19, 25, and 38 µM).[2]
-
Record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and rate of pressure change (+/- dP/dt) continuously.
-
Calculate cardiac output as the product of heart rate and stroke volume (if applicable in a working heart model).
In Vivo Administration in Mice for Neurological Studies
This protocol outlines the procedure for intracerebroventricular (i.c.v.) injection of T1AM to study its effects on behavior.
Materials:
-
Male adult mice (e.g., CD-1).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
This compound solution in a vehicle (e.g., saline).
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Anesthetize the mouse and mount it in the stereotaxic frame.
-
Expose the skull and identify the bregma.
-
Drill a small hole over the lateral ventricle using appropriate stereotaxic coordinates.
-
Slowly inject T1AM HCl (e.g., 0.13, 0.4, 1.32, and 4 µg/kg) or vehicle into the ventricle using the Hamilton syringe.[7]
-
Withdraw the syringe slowly and suture the incision.
-
Allow the animal to recover from anesthesia.
-
After a set time (e.g., 30 minutes), conduct behavioral tests such as the passive avoidance test or hot plate test.[7]
TAAR1-Mediated cAMP Accumulation Assay
This protocol is for quantifying the activation of TAAR1 by T1AM in a cell-based assay.
Materials:
-
HEK293 cells stably expressing rat or mouse TAAR1.
-
Cell culture medium (e.g., DMEM) with supplements.
-
cAMP assay kit (e.g., HTRF-based).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin (as a positive control for Gs activation).
Procedure:
-
Plate the TAAR1-expressing HEK293 cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate.[11]
-
Prepare serial dilutions of T1AM HCl in the assay buffer.
-
Add the T1AM dilutions to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value for T1AM.
III. Signaling Pathways and Experimental Workflows
T1AM Signaling Through TAAR1
Activation of TAAR1 by T1AM primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade involving Protein Kinase A (PKA).
Caption: T1AM activates the TAAR1-Gs-cAMP-PKA signaling pathway.
T1AM's Dual Receptor Signaling in Insulin Secretion
T1AM exhibits a biphasic effect on insulin secretion by interacting with both TAAR1 and α2A-adrenergic receptors on pancreatic β-cells.[6]
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Transcriptome Analysis Reveals the Potential Cardiovascular Protective Targets of the Thyroid Hormone Metabolite 3-Iodothyronamine (3-T1AM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of T3 Administration on Ex Vivo Rat Hearts Subjected to Normothermic Perfusion: Therapeutic Implications in Donor Heart Preservation and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers Publishing Partnerships | Effects of T3 Administration on Ex Vivo Rat Hearts Subjected to Normothermic Perfusion: Therapeutic Implications in Donor Heart Preservation and Repair [frontierspartnerships.org]
- 6. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
Unraveling the Multifaceted Effects of 3-Iodothyronamine Hydrochloride: A Comparative Guide for Researchers
A comprehensive analysis of the in vivo effects of 3-Iodothyronamine (T1AM) hydrochloride across various animal models reveals a complex pharmacological profile with significant implications for metabolic, neurological, and cardiovascular research. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of its actions, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
3-Iodothyronamine (T1AM), an endogenous derivative of thyroid hormone, has emerged as a potent signaling molecule with a distinct physiological profile that often opposes the classical effects of thyroid hormones.[1] Unlike thyroid hormones that primarily act through nuclear receptors, T1AM's effects are largely mediated by the G protein-coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).[2][3] This guide delves into the diverse and sometimes paradoxical effects of T1AM administration in different animal models, primarily rodents, to provide a clear and objective resource for the scientific community.
Metabolic Effects: A Shift in Energy Substrate Utilization
One of the most striking effects of T1AM is its profound impact on metabolism. Systemic administration in rodents consistently leads to a rapid decrease in body temperature and a shift from carbohydrate to lipid oxidation.[2]
| Animal Model | Dosage | Route of Administration | Key Metabolic Effects | Reference |
| Mouse (C57BL/6J) | 25-100 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in rectal temperature (approx. 4°C drop with 25-100 mg/kg within 30 minutes).[4] | [4] |
| Mouse | 50 mg/kg | i.p. | Reduction in respiratory quotient from ~0.90 to ~0.70, indicating a shift to lipid oxidation; ketonuria and loss of body fat.[2] | [2] |
| Siberian Hamster | 50 mg/kg | i.p. | Reduction in respiratory quotient, indicating a shift from carbohydrate to lipid oxidation.[2] | [2] |
| Rat | 50 mg/kg | i.p. | Increased endogenous glucose production, plasma glucose, glucagon, and corticosterone (B1669441) levels.[4] | [4] |
| Mouse | 26 µmol/Kg (8 days) | i.p. | Significant weight loss (~8.2%) with sustained effect after treatment cessation.[2] | [2] |
| Mouse | 0.3 - 3.3 nmol/Kg | Intracerebroventricular (i.c.v.) | Increased plasma glucose.[2] | [2] |
Experimental Protocol: Induction of Hypothermia in Mice
Objective: To assess the effect of T1AM on core body temperature.
Animals: Adult male C57BL/6J mice.[5]
Procedure:
-
Baseline rectal temperatures are recorded using a digital thermometer.
-
T1AM hydrochloride, dissolved in a suitable vehicle (e.g., saline), is administered via intraperitoneal injection at doses ranging from 25 to 100 mg/kg.[4][5]
-
Rectal temperature is measured at regular intervals (e.g., 30, 60, 120, 240 minutes) post-injection.[4]
-
A control group receives vehicle-only injections.
Neurological Effects: A Modulator of Brain Function
T1AM exhibits significant neuromodulatory activity, influencing learning, memory, pain perception, and feeding behavior. These effects are often observed at much lower doses when administered directly into the central nervous system.[2][6]
| Animal Model | Dosage | Route of Administration | Key Neurological Effects | Reference |
| Mouse | 1.32 and 4 µg/Kg | i.c.v. | Increased exploratory activity.[6] | [6] |
| Mouse | 1.32 - 4 µg/Kg | i.c.v. | Pro-learning and anti-amnestic responses.[2] | [2] |
| Mouse | 0.13 - 4 µg/kg | i.c.v. | Dose-dependent improvement in learning capacity and decreased pain threshold to hot stimuli.[7] | [7] |
| Fasting Mice | 0.12–1.2 nmol/Kg | Intracerebral (arcuate nucleus) | Orexigenic effect (increased food intake).[2] | [2] |
| Rat | - | - | T1AM acts as a neuromodulator affecting adrenergic and/or histaminergic neurons.[2] | [2] |
Experimental Protocol: Passive Avoidance Test in Mice
Objective: To evaluate the effect of T1AM on learning and memory.[6]
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
T1AM Administration: T1AM (0.13, 0.4, 1.32, and 4 μg·kg−1) or vehicle is injected i.c.v. 30 minutes before the acquisition trial.[7]
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded. Increased latency is interpreted as improved memory of the aversive stimulus.
Cardiovascular Effects: A Negative Inotropic and Chronotropic Agent
In contrast to the stimulatory cardiovascular effects of classical thyroid hormones, T1AM exerts a depressive effect on the heart, leading to reduced heart rate and contractility.[8]
| Animal Model | Concentration/Dosage | Experimental Model | Key Cardiovascular Effects | Reference |
| Rat | 19, 25, and 38 µM | Isolated working heart | Dose-dependent decrease in cardiac output (27±5%, 51±3%, and 65±2%, respectively).[8] | [8] |
| Rat | - | Isolated working heart | Negative chronotropic effect (decreased heart rate).[8] | [8] |
| Mouse | 50 mg/kg (i.p.) | In vivo | Bradycardia (reduced heart rate).[4] | [4] |
Experimental Protocol: Isolated Working Rat Heart Preparation
Objective: To assess the direct effects of T1AM on cardiac function.[8]
Procedure:
-
Hearts are excised from anesthetized rats and mounted on a Langendorff apparatus.
-
The hearts are retrogradely perfused with Krebs-Henseleit buffer to maintain viability.
-
The perfusion is then switched to a working mode, where the buffer enters the left atrium and is ejected from the aorta against a set pressure.
-
Cardiac parameters such as heart rate, aortic flow (cardiac output), and coronary flow are continuously monitored.
-
T1AM is infused into the perfusion buffer at various concentrations, and the resulting changes in cardiac function are recorded.[8]
Signaling Pathways: The Central Role of TAAR1
The majority of T1AM's effects are initiated through the activation of TAAR1, a Gs protein-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] However, evidence also points to interactions with other receptors and pathways, which may explain the complexity of its pharmacological profile.
Activation of TAAR1 by T1AM stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB.[9] T1AM also interacts with the α2A adrenergic receptor, which is coupled to an inhibitory G-protein (Gi), leading to effects such as the inhibition of insulin secretion.[2] Furthermore, T1AM can directly affect mitochondrial function by inhibiting ATP synthase.[2]
Conclusion
3-Iodothyronamine hydrochloride demonstrates a unique and potent pharmacological profile across various animal models. Its ability to rapidly induce hypothermia, shift metabolism towards fat utilization, modulate neuronal activity, and depress cardiac function highlights its potential as a tool for a wide range of physiological research. The primary mediation of these effects through TAAR1 presents a promising target for the development of novel therapeutics. This guide provides a foundational overview for researchers, emphasizing the importance of considering the specific animal model, dosage, and route of administration when investigating the multifaceted effects of this intriguing endogenous molecule. Further research is warranted to fully elucidate its physiological roles and therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of 3-Iodothyronamine Hydrochloride
For Immediate Release
PISA, Italy – A comprehensive analysis of 3-Iodothyronamine hydrochloride (T1AM HCl), an endogenous derivative of thyroid hormone, reveals a fascinating duality in its biological activity, with distinct effects observed in controlled cellular environments versus complex living organisms. This guide provides a detailed comparison of the in vitro and in vivo effects of T1AM, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is supported by a summary of quantitative findings and detailed experimental protocols.
At a Glance: In Vitro vs. In Vivo Actions of T1AM
3-Iodothyronamine (T1AM) is a "multi-target" ligand that interacts with various receptors and signaling pathways. In vitro, it is a potent agonist for the trace amine-associated receptor 1 (TAAR1), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[1] However, its effects in vivo are more complex, often presenting as the opposite of what classic thyroid hormone action would suggest, such as inducing profound hypothermia and bradycardia within minutes of administration.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on T1AM.
Table 1: In Vitro Quantitative Data for 3-Iodothyronamine (T1AM)
| Parameter | Cell Line/System | Value | Reference |
| TAAR1 Activation (EC50) | Rat TAAR1 expressing cells | 14 nM | [2] |
| Mouse TAAR1 expressing cells | 112 nM | [2] | |
| cAMP Production | U87-MG cells | Increased at 0.1 µM T1AM | [3] |
| TAAR1-transfected HEK293 cells | Significant increase at 10 µM | ||
| ERK Phosphorylation | NG 108-15 cells | Increased at 1 µM T1AM | [3] |
| CREB Phosphorylation | U87 MG cells | Increased at 1 µM T1AM | [3] |
| IL-6 Reduction | Human microglial HMC3 cells | Dose-dependent reduction (0.1, 1, 10 µM) | [4] |
| Mitochondrial Respiration | Rat liver mitochondria | Inhibition | [5] |
Table 2: In Vivo Quantitative Data for 3-Iodothyronamine (T1AM)
| Parameter | Animal Model | Dose | Effect | Reference |
| Body Temperature | Mice | 25, 50, 100 mg/kg (i.p.) | Significant decrease | [6] |
| Mice | 50 mg/kg (i.p.) | ED50 of 59 µmol/kg | [6] | |
| Heart Rate | Mice | 50 mg/kg (i.p.) | Rapidly induces bradycardia | [6] |
| Memory Acquisition | Mice | 0.13, 0.4, 1.32, 4 µg/kg (i.c.v.) | Dose-dependent improvement | [7] |
| Pain Threshold | Mice | 0.13, 0.4, 1.32, 4 µg/kg (i.c.v.) | Dose-dependent decrease | [7] |
| Plasma Glycaemia | Mice | 0.13, 0.4, 1.32, 4 µg/kg (i.c.v.) | Dose-dependent increase | [7] |
| Serum T1AM Concentration | Humans | N/A | Average of 0.219 ± 0.012 pmol/ml | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by T1AM and a typical experimental workflow for studying its effects.
Caption: T1AM activates multiple G protein-coupled receptors, modulating key intracellular signaling pathways.
Caption: A generalized workflow for investigating the effects of T1AM in vitro and in vivo.
Detailed Experimental Protocols
1. In Vitro TAAR1 Activation Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells transiently transfected with a plasmid encoding human TAAR1.
-
Method: Transfected cells are plated in 96-well plates. Following incubation, cells are stimulated with varying concentrations of T1AM HCl for a specified time.
-
Endpoint: Intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: EC50 values are calculated from the dose-response curves.
2. In Vivo Hypothermia and Bradycardia Assessment in Mice
-
Animal Model: Adult male C57BL/6J mice.
-
Method: A baseline rectal temperature and heart rate (via telemetry probes) are recorded. T1AM HCl, dissolved in a suitable vehicle (e.g., saline), is administered via intraperitoneal (i.p.) injection at various doses.
-
Endpoint: Rectal temperature and heart rate are monitored at regular intervals for several hours post-injection.
-
Data Analysis: Changes in body temperature and heart rate from baseline are calculated and compared between treatment groups.
3. Western Blot Analysis for Protein Phosphorylation
-
Cell Lysate Preparation: Cells treated with T1AM are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-phospho-ERK1/2, anti-ERK1/2).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The density of the phosphorylated protein band is normalized to the total protein band.
Discussion
The in vitro data consistently demonstrates that T1AM is a potent activator of TAAR1, initiating a cascade of intracellular signaling events. This activation of Gs-coupled pathways and subsequent cAMP production is a primary mechanism of its action at the cellular level. Furthermore, its ability to modulate other signaling molecules like ERK and CREB in various cell lines highlights its potential to influence a wide range of cellular functions, including inflammation and metabolism.[3]
In contrast, the in vivo effects of T1AM are strikingly different and often paradoxical to what might be expected from a thyroid hormone derivative. The rapid and profound hypothermia and bradycardia observed in rodents are the most prominent effects.[6] These effects are thought to be mediated through central mechanisms, possibly involving hypothalamic signaling pathways that lead to peripheral vasodilation and heat loss.[9] The central administration of T1AM also produces significant neurological effects, including enhanced memory and altered pain perception, which appear to be at least partially independent of its peripheral metabolic actions.[7] The metabolism of T1AM to TA1 is also a critical factor in its in vivo activity, as TA1 itself may contribute to some of the observed central effects.[10]
Conclusion
This compound is a multifaceted signaling molecule with distinct and sometimes opposing effects in vitro and in vivo. While in vitro studies are invaluable for elucidating its molecular mechanisms of action, particularly its interaction with TAAR1, in vivo studies reveal a more complex physiological role that includes profound effects on thermoregulation, cardiovascular function, and central nervous system activity. This dichotomy underscores the importance of integrating both in vitro and in vivo experimental approaches to fully understand the therapeutic potential and physiological significance of this endogenous compound. Further research is warranted to bridge the gap between its cellular actions and its systemic effects, which could pave the way for novel therapeutic strategies targeting the T1AM signaling system.
References
- 1. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 2. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Effects of the thyroid hormone derivatives 3-iodothyronamine and thyronamine on rat liver oxidative capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Iodothyronamine Induces Tail Vasodilation Through Central Action in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validating TAAR1 as the Primary Receptor for 3-Iodothyronamine: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data confirms Trace Amine-Associated Receptor 1 (TAAR1) as a primary high-affinity receptor for 3-Iodothyronamine (T1AM), a novel endogenous signaling molecule. However, evidence also reveals T1AM's interaction with other receptors, suggesting a more complex pharmacological profile. This guide provides a comparative overview of T1AM's binding and functional activity at TAAR1 versus alternative receptors, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
3-Iodothyronamine, a metabolite of thyroid hormone, has garnered significant interest for its diverse physiological effects, many of which are mediated through TAAR1.[1][2] T1AM is recognized as the most potent endogenous agonist for TAAR1 discovered to date.[1] Activation of TAAR1 by T1AM typically leads to the stimulation of the Gs protein/adenylyl cyclase pathway, resulting in the production of cyclic AMP (cAMP).[2][3]
While the interaction between T1AM and TAAR1 is well-documented, observations such as the persistence of T1AM-induced hypothermia in TAAR1 knockout mice indicate the involvement of other receptor targets.[4] This guide explores these alternative interactions, providing a quantitative comparison of T1AM's activity across various receptors.
Quantitative Comparison of 3-Iodothyronamine Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of 3-Iodothyronamine at TAAR1 and its alternative receptor targets. This data is essential for researchers aiming to understand the selectivity and potential off-target effects of T1AM.
| Receptor | Species | Assay Type | Value | Unit | Reference |
| TAAR1 | Rat | cAMP Accumulation | EC50: 90 | nM | [3] |
| TAAR1 | Human | cAMP Accumulation | EC50: 1500 | nM | [3] |
| TAAR1 | Mouse | CRE-Luciferase Reporter | EC50: ~100 | nM | [2] |
| TAAR2 | Human | Agonist Activity | - | - | [1] |
| TAAR5 | Human | Agonist Activity | - | - | [1] |
| 5-HT1b | - | Gi/o Signaling (cAMP reduction) | - | - | [5][6][7] |
| α2A-Adrenergic Receptor | - | Gi/o Activation | - | - | [4][8] |
| β2-Adrenergic Receptor | Human | Gs Signaling (isoprenaline-induced) | Positive Allosteric Modulator | - | [4][9] |
| Muscarinic Acetylcholine Receptor | - | Antagonist Activity | Weak | - | [1] |
| Dopamine Transporter (DAT) | Human | [3H]CFT Binding Competition | IC50: 800 | nM | [10] |
| Serotonin Transporter (SERT) | Mouse | [3H]Serotonin Uptake Inhibition | IC50: 4500 | nM | [10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms underlying T1AM's effects, the following diagrams illustrate the key signaling pathways and a general experimental workflow for a competitive radioligand binding assay.
References
- 1. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 2. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolutionary Conservation of 3-Iodothyronamine as an Agonist at the Trace Amine-Associated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. 3-iodothyronamine differentially modulates α-2A-adrenergic receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Multitarget Ligand 3-Iodothyronamine Modulates β-Adrenergic Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of T1AM and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 3-iodothyronamine (T1AM) with other notable neuroprotective compounds. The objective is to offer a clear, data-driven analysis of their mechanisms of action and efficacy in preclinical models, thereby aiding researchers and drug development professionals in their evaluation of potential therapeutic agents for neurodegenerative diseases.
Introduction to Neuroprotective Strategies
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow down this neuronal cell death. This guide focuses on T1AM, an endogenous trace amine, and compares its neuroprotective profile with established compounds from different mechanistic classes: the NMDA receptor antagonist Memantine (B1676192), the antioxidant Edaravone, and the autophagy inducer Rapamycin (B549165).
Comparative Analysis of Neuroprotective Effects
The following sections detail the neuroprotective mechanisms, quantitative effects, and experimental protocols for T1AM and the selected comparator compounds.
3-Iodothyronamine (T1AM) and its Analogs (SG-1, SG-2)
T1AM, a metabolite of thyroid hormone, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action.[1][2] Its effects are often mediated through the trace amine-associated receptor 1 (TAAR1).[1] Synthetic analogs, such as SG-1 and SG-2, have been developed to enhance or modify its therapeutic properties.
Key Mechanisms of Action:
-
TAAR1 Activation: T1AM is a high-affinity ligand for TAAR1, a G-protein coupled receptor.[3] Activation of TAAR1 is linked to the modulation of monoaminergic and glutamatergic neurotransmission.[2]
-
Induction of Autophagy: T1AM and its analogs promote neuronal survival by inducing autophagy, a cellular process for clearing damaged components. This is achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway and modulation of SIRT6.
-
Anti-inflammatory Effects: T1AM has been shown to reduce the release of pro-inflammatory cytokines from microglia, the brain's resident immune cells, an effect also mediated by TAAR1.[1]
Quantitative Data on Neuroprotective Effects:
| Compound(s) | Experimental Model | Key Metric | Result |
| T1AM, SG-1, SG-2 | Human Glioblastoma U-87 MG cells | pAKT/AKT ratio (30 min) | Significant decrease with 1 µM of each compound |
| T1AM, SG-1, SG-2 | Human Glioblastoma U-87 MG cells | Autophagic vacuoles (24h) | Significant increase with 1 µM of each compound |
| T1AM, SG-1 | Human Glioblastoma U-87 MG cells | LC3-II/LC3-I ratio (24h) | Significant increase with 1 µM of each compound |
| T1AM, SG-1 | Human Glioblastoma U-87 MG cells | p62 protein level (24h) | Significant decrease with 1 µM of each compound |
| T1AM | Human Microglial HMC3 cells (LPS/TNFα stimulated) | IL-6 release (24h) | Dose-dependent decrease (0.1, 1, 10 µM) |
| T1AM | Human Microglial HMC3 cells (LPS/TNFα stimulated) | IL-10 release (24h) | Dose-dependent increase (0.1, 1, 10 µM) |
| SG-2, SG-22, SG-23 | Human Glioblastoma U87 MG cells (Aβ25-35 induced toxicity) | Cell Viability (48h) | Pre-treatment with 10µM of each compound significantly prevented Aβ25-35 cytotoxicity.[4] |
Memantine
Memantine is a non-competitive NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[5] Its primary neuroprotective mechanism involves blocking the pathological overactivation of NMDA receptors.
Key Mechanism of Action:
-
NMDA Receptor Antagonism: By blocking NMDA receptors, memantine reduces excessive calcium influx into neurons, a key event in excitotoxicity that leads to neuronal cell death.
Quantitative Data on Neuroprotective Effects:
| Compound | Experimental Model | Key Metric | Result |
| Memantine (50 µM) | Cultured rat hippocampal neurons (NMDA-induced toxicity) | Viable cells (24h) | Significantly increased the number of viable cells. |
| Memantine (50 µM) | Cultured rat hippocampal neurons (Aβ1–42-induced toxicity) | Viable cells (24h) | Significantly increased the number of viable cells. |
| Memantine (5 µM) | SH-SY5Y cell model of Alzheimer's disease | Cell Viability (MTT assay) | Upregulated neuronal cell survival.[5] |
| Memantine (5 µM) | SH-SY5Y cell model of Alzheimer's disease | Apoptosis (Flow cytometry) | Inhibited neuronal apoptosis.[5] |
Edaravone
Edaravone is a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[6] Its neuroprotective effects are primarily attributed to its potent antioxidant properties.
Key Mechanism of Action:
-
Antioxidant Activity: Edaravone effectively scavenges free radicals, reducing oxidative stress, which is a major contributor to neuronal damage in various neurodegenerative conditions.[6][7]
Quantitative Data on Neuroprotective Effects:
| Compound | Experimental Model | Key Metric | Result |
| Edaravone (10, 50, 100 µM) | HT22 murine hippocampal neurons (H₂O₂-induced oxidative stress) | Cell Viability (MTT assay) | Dose-dependent increase in viability.[6] |
| Edaravone | HT22 murine hippocampal neurons (H₂O₂-induced oxidative stress) | Apoptosis rate | Significantly decreased H₂O₂-induced apoptosis.[7] |
| Edaravone | Parkinson's disease models (in vitro and in vivo) | Dopaminergic neuron survival | Protected against 6-OHDA-induced toxicity.[8] |
Rapamycin
Rapamycin is an inhibitor of the mammalian target of rapamycin (mTOR) and a well-established inducer of autophagy.[9] Its neuroprotective effects are linked to the clearance of aggregate-prone proteins, a hallmark of many neurodegenerative diseases.
Key Mechanism of Action:
-
mTOR Inhibition and Autophagy Induction: By inhibiting mTOR, rapamycin activates autophagy, leading to the degradation of misfolded proteins and damaged organelles, thereby promoting neuronal survival.[9]
Quantitative Data on Neuroprotective Effects:
| Compound | Experimental Model | Key Metric | Result |
| Rapamycin (0.1 and 1 pM) | Cultured cortical neurons (H₂O₂-induced oxidative stress) | Cell death (Flow cytometry) | Prevented the increase in cell death.[9] |
| Rapamycin (500 nM) | Mouse neuroblastoma-2a (N2a) cells (Colistin-induced toxicity) | Cell death | Reduced cell death from ~50% to 72% viability.[10] |
| Rapamycin | HT22 cells (CoCl₂-induced hypoxia) | Cell Viability | Increased cell viability by approximately 20%.[11] |
| Rapamycin | HT22 cells (CoCl₂-induced hypoxia) | LC3-II/LC3-I ratio | Doubled the ratio, indicating autophagy induction.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to the desired concentrations of the test compounds for the specified duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.
Western Blot for LC3-II/LC3-I Ratio
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the LC3-I and LC3-II bands and calculate the LC3-II/LC3-I ratio. Normalize to a loading control like β-actin or GAPDH.
Cytokine ELISA
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6 or TNF-α) and incubate overnight.[13]
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[14]
-
Sample Incubation: Add cell culture supernatants to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stop Solution: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Reading: Read the absorbance at 450 nm. A standard curve is used to determine the cytokine concentration in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and a general experimental workflow for assessing neuroprotection.
Caption: T1AM Signaling Pathway for Neuroprotection.
References
- 1. Memantine attenuates cell apoptosis by suppressing the calpain-caspase-3 pathway in an experimental model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Antiaging Activity and Cerebral Protection of Rapamycin at Micro‐doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin Confers Neuroprotection against Colistin-Induced Oxidative Stress, Mitochondria Dysfunction, and Apoptosis through the Activation of Autophagy and mTOR/Akt/CREB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapamycin treatment increases hippocampal cell viability in an mTOR-independent manner during exposure to hypoxia mimetic, cobalt chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Inflammatory cytokine assays [bio-protocol.org]
Assessing the Specificity of 3-Iodothyronamine Hydrochloride's Actions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3-Iodothyronamine hydrochloride (T1AM) is an endogenous derivative of thyroid hormone that has garnered significant interest for its unique physiological effects, which are often contrary to those of classical thyroid hormones like T3 and T4.[1][2] This guide provides a comparative analysis of T1AM's interaction with its primary molecular target and other potential off-target sites, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding and Functional Potency
The specificity of T1AM is primarily characterized by its high affinity for the Trace Amine-Associated Receptor 1 (TAAR1).[3][4][5] However, its actions are not exclusively mediated by this receptor. The following tables summarize the quantitative data on T1AM's binding affinity (Ki) and functional potency (EC50/IC50) at various receptors compared to other relevant endogenous ligands and synthetic compounds.
Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of T1AM and Other Ligands at TAAR1
| Compound | Receptor | Species | Binding Affinity (Ki, nM) | Functional Assay (cAMP) EC50 (nM) | Reference |
| 3-Iodothyronamine (T1AM) | TAAR1 | Rat | - | 14 | [5][6] |
| 3-Iodothyronamine (T1AM) | TAAR1 | Mouse | - | 112 | [5][6] |
| β-phenylethylamine (β-PEA) | TAAR1 | Rat | - | 960 | - |
| Tyramine | TAAR1 | Rat | - | 1300 | - |
| RO5166017 (Synthetic Agonist) | TAAR1 | Human | High Affinity | - |
Table 2: Off-Target Interactions of 3-Iodothyronamine (T1AM)
| Target | Species | Interaction Type | Affinity/Potency | Reference |
| TAAR5 | Human | Inverse Agonist | - | [3] |
| α2A Adrenergic Receptor | Mouse | Agonist | Lower affinity than TAAR1 | [1][6] |
| Muscarinic Receptors | - | Antagonist | - | [3] |
| TRPM8 Channel | - | Modulator | - | [3] |
| Dopamine Transporter (DAT) | - | Inhibitor | - | [6] |
| Norepinephrine Transporter (NET) | - | Inhibitor | - | [6] |
Signaling Pathways and Experimental Workflows
The actions of T1AM are mediated through distinct signaling cascades, primarily initiated by the activation of G protein-coupled receptors. Understanding these pathways is crucial for elucidating the full spectrum of its physiological effects.
Primary Signaling Pathway of T1AM via TAAR1
Activation of TAAR1 by T1AM predominantly leads to the stimulation of a Gs protein-coupled pathway, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate downstream targets, including transcription factors like CREB and enzymes such as tyrosine hydroxylase.[7] Additionally, TAAR1 signaling can involve β-arrestin2-dependent pathways.
Experimental Workflow for Assessing T1AM Specificity
A typical workflow to assess the specificity of T1AM involves a combination of in vitro binding and functional assays, followed by cell-based and in vivo studies.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of T1AM for a specific receptor (e.g., TAAR1, α2A adrenergic receptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-clonidine for α2A adrenergic receptors).
-
This compound (T1AM) and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of T1AM and other unlabeled competing ligands.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the competing ligand (T1AM).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to reduce non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value (concentration of T1AM that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of T1AM in activating Gs-coupled receptors like TAAR1.
Materials:
-
HEK293 cells stably expressing the receptor of interest (e.g., TAAR1).
-
This compound (T1AM).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of T1AM to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of T1AM and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blot for Protein Phosphorylation
Objective: To assess the activation of downstream signaling pathways by measuring the phosphorylation of key proteins like ERK and CREB.[7]
Materials:
-
Cells or tissue treated with T1AM.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-pERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Treat cells or tissues with T1AM for the desired time.
-
Lyse the cells or homogenize the tissue in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize the data.
-
Quantify the band intensities to determine the change in protein phosphorylation.
By employing these methodologies, researchers can systematically evaluate the specificity of this compound's actions and better understand its potential as a therapeutic agent.
References
- 1. 3-Iodothyronamine (T(1)AM): a new chapter of thyroid hormone endocrinology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Iodothyronamine (T1AM) and Levothyroxine on Memory Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 3-iodothyronamine (T1AM), a thyroid hormone metabolite, and levothyroxine (L-T4), the standard treatment for hypothyroidism, on memory. The following sections present quantitative data from a key preclinical study, detail the experimental methodologies employed, and illustrate the distinct signaling pathways through which these compounds are understood to exert their effects on the central nervous system.
Data Presentation: Performance in Memory and Neurogenesis
A study using a mouse model of pharmacologically-induced hypothyroidism provides direct comparative data on the effects of T1AM and levothyroxine on memory and hippocampal neurogenesis. Memory was assessed using the Novel Object Recognition (NOR) test, with the discrimination index (DI) serving as the primary measure of cognitive performance. A higher DI indicates better memory, reflecting a greater preference for exploring a novel object over a familiar one. Neurogenesis was quantified by measuring the number of neuroprogenitors in hippocampal niches.[1][2]
| Treatment Group | Discrimination Index (DI) in NOR Test (Mean ± SEM) | Effect on Memory vs. Hypothyroid | Hippocampal Neuroprogenitors (% Change vs. Hypothyroid) |
| Euthyroid (Control) | 0.29 ± 0.06 | - | Baseline |
| Hypothyroid | 0.02 ± 0.09 | Impaired Performance | -20% vs. Euthyroid |
| Levothyroxine (L-T4) | 0.27 ± 0.08 | Memory Rescued | +45.58% |
| T1AM | -0.01 ± 0.10 | No Effect | No Significant Effect |
| L-T4 + T1AM | 0.34 ± 0.08 | Memory Rescued | +60.44% |
Data sourced from a study on a mouse model of hypothyroidism.[1][2]
The results indicate that in this hypothyroid model, levothyroxine monotherapy was sufficient to rescue the memory deficits and restore hippocampal neurogenesis to levels comparable with euthyroid controls.[1][2] The combination of L-T4 and T1AM also rescued memory and resulted in a notable increase in neuroprogenitors, even showing a rebound effect above the euthyroid state.[1][2] However, T1AM administered alone did not ameliorate the memory impairment caused by hypothyroidism.[1][2]
Other studies have shown that intracerebral administration of T1AM in non-hypothyroid rodents can have memory-enhancing effects, suggesting its mechanism and efficacy may be context-dependent.[3][4][5] Levothyroxine treatment has been consistently shown to improve cognitive function in hypothyroid patients, resolving specific memory retrieval deficits.[6][7][8]
Experimental Protocols
The primary comparative data presented is based on a well-defined preclinical model of hypothyroidism. The following is a summary of the key experimental methodologies.
1. Animal Model and Induction of Hypothyroidism:
-
Species: C57BL/6J male mice.[9]
-
Method of Induction: Administration of methimazole (B1676384) and potassium perchlorate (B79767) in drinking water for an extended period (e.g., 49 days) to induce a state of pharmacological hypothyroidism.[9][10]
2. Treatment Administration:
-
Method: Subcutaneous osmotic pumps were implanted for continuous delivery of the treatment compounds over 28 days.[9]
-
Treatment Groups:
3. Memory Assessment (Novel Object Recognition Test):
-
Habituation Phase: Mice are individually placed in an open-field arena and allowed to explore freely to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 24 hours), one of the original objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one.
4. Neurogenesis Analysis:
-
Method: Immunofluorescence analysis of brain tissue, specifically the sub-granular zone of the dentate gyrus in the hippocampus.[9]
-
Markers: Specific protein markers are used to quantify cell proliferation (e.g., Ki67) and the presence of neuroblasts or immature neurons (e.g., doublecortin - DCX).[9]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the Novel Object Recognition test and the distinct signaling pathways of Levothyroxine (via its active metabolite T3) and T1AM.
Conclusion
Current preclinical evidence from hypothyroid models suggests that levothyroxine is effective at reversing memory deficits, an effect correlated with the restoration of hippocampal neurogenesis.[1][2] In this context, T1AM alone does not appear to rescue memory but may enhance the neurogenic effects of levothyroxine when used in combination.[1][2] The two compounds operate through fundamentally different signaling pathways: levothyroxine, after conversion to T3, acts as a classical hormone by binding to nuclear receptors and regulating gene transcription, directly impacting processes like neurogenesis and synaptic plasticity.[1][11] In contrast, T1AM acts as a neuromodulator, primarily through the G-protein coupled receptor TAAR1, initiating rapid intracellular signaling cascades that can modulate neuronal activity and memory processes.[1][4][12]
Further research is necessary to elucidate the potential therapeutic applications of T1AM, particularly in non-hypothyroid conditions of cognitive impairment, and to fully understand the synergistic potential of combined therapy with levothyroxine.
References
- 1. Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism [mdpi.com]
- 2. Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does Hormone Supplementation With Levothyroxine Improve Hypothyroid Impaired Cognitive Dysfunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does Hormone Supplementation With Levothyroxine Improve Hypothyroid Impaired Cognitive Dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memory improvement with treatment of hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. longdom.org [longdom.org]
- 12. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Physiological Relevance of Pharmacological T1AM Doses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3-iodothyronamine (T1AM) is an endogenous biogenic amine, structurally related to thyroid hormones, that has garnered significant interest for its diverse and potent biological activities. As a multi-target ligand, T1AM's effects are dose-dependent, often exhibiting non-linear or even U-shaped dose-response curves, making the distinction between physiological and pharmacological effects crucial for its therapeutic development. This guide provides a comparative analysis of T1AM concentrations and effects, details key experimental protocols for validating physiologically relevant doses, and visualizes its complex signaling pathways.
Data Presentation: Physiological vs. Pharmacological Concentrations of T1AM
Understanding the endogenous levels of T1AM is fundamental to assessing the relevance of concentrations used in pharmacological studies. The following table summarizes reported physiological concentrations of T1AM in various tissues and the doses used in selected pharmacological studies.
| Parameter | Species | Tissue/Fluid | Concentration/Dose | Observed Effects | Reference |
| Physiological Concentration | Rat | Serum | 0.3 ± 0.03 pmol/mL | - | [1][2][3] |
| Rat | Brain | 1-90 pmol/g | - | ||
| Rat | Liver | 92.9 ± 28.5 pmol/g | - | [1][2][3] | |
| Rat | Heart | 6.6 pmol/g | - | [3] | |
| Rat | Skeletal Muscle | 25.02 pmol/g | - | [3] | |
| Human | Blood/Serum | 0.15-0.20 pmol/mL (LC-MS/MS) | - | [3][4] | |
| Human | Blood | 66 nM (chemiluminescence immunoassay) | - | [4] | |
| Pharmacological Dose (in vivo) | Mouse | Brain (i.c.v. injection) | 1.3 µg/kg (3.3 nmol/kg) | Enhancement of learning and memory. | |
| Mouse | (i.c.v. injection) | 0.13 - 4 µg/kg | Facilitation of memory acquisition, reduction of pain threshold, hyperglycemia.[5] | [5] | |
| Mouse | (i.p. injection) | 50 mg/kg | Deep reduction in body temperature. | ||
| Mouse | (daily i.p. injection) | 10 and 25 mg/kg | Weight loss, changes in lipid metabolism, altered gene expression (Sirt4, Sirt6).[6][7] | [6][7] | |
| Pharmacological Concentration (in vitro) | Human Microglial Cells (HMC3) | Culture Media | 0.1, 1, and 10 µM | Dose-dependent reduction of IL-6 and increase of IL-10.[8] | [8] |
| Mouse Neuroblastoma x Rat Glioma (NG108-15) & Human Glioblastoma (U-87 MG) | Culture Media | 0.1 - 10 µM | Increased phosphorylation of proteins in the glutamatergic signaling pathway; slight cytotoxicity at ≥ 0.1 µM.[9][10] | [9][10] | |
| Hepatocytes (HepG2 and perfused rat liver) | Culture/Perfusion Media | EC50 = 1.1 µM | Increased ketone body production.[11] | [11] |
Note: i.c.v. = intracerebroventricular; i.p. = intraperitoneal; LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments cited in the literature for assessing T1AM's effects.
In Vivo Administration and Behavioral Analysis in Mice
This protocol is adapted from studies investigating the neurological effects of centrally administered T1AM.
-
Animal Model: Male CD1 mice are commonly used. Animals are housed under standard conditions with ad libitum access to food and water, unless fasting is required for the experiment.
-
Intracerebroventricular (i.c.v.) Cannulation: Mice are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
T1AM Administration: T1AM is dissolved in a vehicle (e.g., saline containing a small percentage of DMSO) and injected i.c.v. at doses ranging from 0.13 to 4 µg/kg.[5] A control group receives the vehicle alone.
-
Behavioral Testing:
-
Memory Acquisition and Retention: Tests like the passive avoidance test are performed. Mice are placed in a testing apparatus and subjected to a mild footshock. Retention is tested 24 hours later by measuring the latency to re-enter the shock-associated compartment.[5]
-
Nociception: The hot plate test is used to assess the pain threshold. The latency to a flinching or jumping response on a heated surface (e.g., 51.5 ± 1°C) is measured.[5]
-
-
Biochemical Analysis: Following behavioral testing, brain tissue can be collected to measure T1AM, its metabolites, and thyroid hormone levels using techniques like LC-MS/MS to correlate behavioral effects with tissue concentrations.[5]
In Vitro Assessment of Anti-inflammatory Effects in Microglia
This protocol is based on studies evaluating T1AM's effects on neuroinflammation.
-
Cell Culture: Human microglial HMC3 cells are cultured in appropriate media (e.g., EMEM supplemented with fetal bovine serum and penicillin-streptomycin) and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
T1AM Pre-treatment: Cells are pre-treated with varying concentrations of T1AM (e.g., 0.1, 1, and 10 µM) for 1 hour.[8]
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα) for 24 hours.[8]
-
Cytokine Measurement: The cell culture media is collected, and the concentrations of pro-inflammatory (e.g., IL-6) and anti-inflammatory (e.g., IL-10) cytokines are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]
-
Cell Viability Assay: To rule out cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed in parallel.[8]
Mandatory Visualizations
Signaling Pathways of T1AM
T1AM exerts its effects through multiple signaling pathways, both on the cell surface and intracellularly. The primary known membrane target is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[4] However, T1AM also interacts with other receptors and transporters.
Caption: T1AM signaling through membrane receptors and intracellular pathways.
Experimental Workflow for Validating Physiological Relevance
A structured workflow is critical to determine if the effects observed with pharmacological doses of T1AM are physiologically relevant.
Caption: Workflow for validating the physiological relevance of T1AM doses.
Logical Relationship: Dose, Target, and Effect
The dose of T1AM administered can determine which biological target is engaged, leading to different physiological or pharmacological outcomes. This is often due to varying affinities for different receptors and transporters.
Caption: Relationship between T1AM dose, target engagement, and effect.
References
- 1. Tissue distribution and cardiac metabolism of 3-iodothyronamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Reprogramming by 3-Iodothyronamine (T1AM): A New Perspective to Reverse Obesity through Co-Regulation of Sirtuin 4 and 6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T1AM/TAAR1 System Reduces Inflammatory Response and β-Amyloid Toxicity in Human Microglial HMC3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Decoding the Message: A Comparative Guide to Thyronamine Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways of thyronamines is crucial for harnessing their therapeutic potential. This guide offers an objective comparison of the signaling cascades activated by different thyronamines, supported by experimental data and detailed methodologies.
Thyronamines, metabolites of thyroid hormones, are emerging as significant endogenous signaling molecules with diverse physiological effects.[1][2] Among these, 3-iodothyronamine (T1AM) and thyronamine (B1227456) (T0AM) have been most extensively studied.[2] They act as potent agonists at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR), initiating a cascade of intracellular events.[3][4][5][6][7] However, their signaling is not limited to this single pathway, with evidence suggesting a multi-target engagement that contributes to their complex pharmacological profiles.[7]
The Primary Signaling Hub: TAAR1 Activation
The best-characterized signaling pathway for thyronamines involves the activation of TAAR1.[4] T1AM is recognized as the most potent endogenous agonist for TAAR1 discovered to date.[5][8] Upon binding, TAAR1 predominantly couples to the Gαs protein, leading to the activation of adenylyl cyclase.[4] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[4][8] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[4]
While both T1AM and T0AM activate TAAR1, their potencies differ. T1AM generally exhibits a higher affinity and potency compared to T0AM and other thyronamine derivatives.[5]
Beyond the Canonical Pathway: Diverse Signaling Mechanisms
The signaling repertoire of thyronamines extends beyond the Gαs-cAMP-PKA axis. Evidence points to the involvement of G protein-independent pathways and interactions with other receptors and ion channels.
β-Arrestin2-Dependent Signaling: TAAR1 can also signal through a β-arrestin2-dependent pathway, engaging the protein kinase B (AKT)/glycogen synthase kinase 3β (GSK3β) signaling cascade.[4] This pathway is a key player in dopaminergic neurotransmission.[4]
Glutamatergic Pathway Modulation: T1AM has been shown to affect proteins involved in the glutamatergic signaling pathway.[3][9][10] This includes influencing the phosphorylation state of key proteins in this major excitatory system of the brain.[9][10]
Other G Protein-Coupled Receptors: T1AM is a "multi-target" ligand and has been suggested to interact with other GPCRs, including α2-adrenergic and muscarinic receptors.[7] For instance, it can act as a muscarinic acetylcholine (B1216132) receptor antagonist.[8]
Ion Channel Interaction: Studies have indicated that 3-T1AM can increase intracellular calcium concentration ([Ca2+]i) by modulating the transient receptor potential melastatin 8 (TRPM8) channel, also known as the menthol (B31143) or cold receptor.
Comparative Quantitative Data
While comprehensive side-by-side comparisons are still an active area of research, existing data highlights the superior potency of T1AM at TAAR1.
| Thyronamine | Receptor | Assay | EC50 (nM) | Reference |
| 3-Iodothyronamine (T1AM) | rat TAAR1 | cAMP Production | 14 | [5][6] |
| mouse TAAR1 | cAMP Production | 112 | [6] | |
| Thyronamine (T0AM) | TAAR1 | cAMP Production | 5 to 10-fold less potent than T1AM | [5] |
Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum. Lower EC50 values indicate higher potency.
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate thyronamine signaling pathways.
cAMP Concentration Assay
Objective: To quantify the intracellular accumulation of cAMP following receptor activation.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with TAAR1) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of thyronamines (e.g., T1AM, T0AM) or a vehicle control for a specified duration.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular components.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The results are typically normalized to the total protein concentration in the cell lysate. Dose-response curves are generated to calculate EC50 values.[10]
Western Blot Analysis for Protein Phosphorylation
Objective: To detect and quantify changes in the phosphorylation state of specific proteins in a signaling pathway.
Methodology:
-
Cell/Tissue Treatment and Lysis: Cells or tissues are treated with thyronamines and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using imaging software.
-
Normalization: The levels of the phosphorylated protein are typically normalized to the total amount of that protein or a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of the signaling pathways activated by different thyronamines. As research in this field continues to evolve, a more detailed picture of their intricate signaling networks and therapeutic potential will undoubtedly emerge.
References
- 1. 3-iodothyronamine (T1AM) effects on glutamatergic postsynaptic signaling pathway [usiena-air.unisi.it]
- 2. Thyronamines--past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-iodothyronamine (T1AM) effects on glutamatergic postsynaptic signaling pathway [tesidottorato.depositolegale.it]
- 4. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyronamines and Analogues - The Route from Rediscovery to Translational Research on Thyronergic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 9. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Impact of 3-Iodothyronamine Hydrochloride on Hippocampal Neurogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 3-Iodothyronamine hydrochloride (T1AM HCl) on hippocampal neurogenesis, benchmarked against established positive and negative controls. The information presented herein is curated from peer-reviewed scientific literature to facilitate an objective evaluation of T1AM HCl's potential as a modulator of adult neurogenesis.
Comparative Analysis of Hippocampal Neurogenesis Modulators
The following table summarizes the quantitative effects of T1AM HCl and other key interventions on markers of hippocampal neurogenesis in mouse models. The primary endpoint highlighted is the number of immature neurons, a crucial indicator of the rate of neurogenesis.
| Intervention | Animal Model | Key Neurogenesis Marker | Observed Effect | Reference Study |
| 3-Iodothyronamine HCl (T1AM) | Pharmacologically-induced hypothyroid mouse model | Doublecortin (DCX) positive cells | No significant effect when administered alone.[1][2] | Rutigliano et al., 2023 |
| L-thyroxine (L-T4) + T1AM HCl | Pharmacologically-induced hypothyroid mouse model | Doublecortin (DCX) positive cells | Produced a 30.61% rebound in the number of neuroprogenitors relative to the euthyroid state.[1][2] | Rutigliano et al., 2023 |
| Negative Control: Hypothyroidism | Pharmacologically-induced hypothyroid mouse model | Doublecortin (DCX) positive cells | Reduced the number of neuroprogenitors by 20%.[1][2] | Rutigliano et al., 2023 |
| Positive Control: L-thyroxine (L-T4) | Pharmacologically-induced hypothyroid mouse model | Doublecortin (DCX) positive cells | Rescued the number of neuroprogenitors.[1][2] | Rutigliano et al., 2023 |
| Positive Control: Voluntary Exercise | Adult wild-type mice | BrdU-positive cells | Significant increase in cell proliferation. | Fabel et al., 2009 |
| Positive Control: Environmental Enrichment | Adult wild-type mice | BrdU-positive cells expressing NeuN | Promotes the survival of newborn neurons. | Fabel et al., 2009 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.
Induction of Hypothyroidism and Drug Administration
-
Animal Model: Adult male C57BL/6J mice.
-
Induction of Hypothyroidism: A combination of 0.1% methimazole (B1676384) and 0.5% perchlorate (B79767) is administered in the drinking water for a period of 49 days to induce hypothyroidism.
-
Drug Administration:
-
This compound (T1AM HCl) and/or L-thyroxine (L-T4) are administered via subcutaneously implanted osmotic pumps for 28 days.
-
The pumps are loaded to deliver the desired daily dose of the compounds.
-
Immunofluorescence Staining for Neurogenesis Markers
-
Tissue Preparation:
-
Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose (B13894) solution for cryoprotection.
-
Coronal sections (40 µm) of the hippocampus are cut using a cryostat.
-
-
Staining Procedure:
-
Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour.
-
Sections are incubated overnight at 4°C with primary antibodies against Ki67 (a marker for proliferating cells) and Doublecortin (DCX, a marker for immature neurons).
-
After washing, sections are incubated with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Nuclei are counterstained with DAPI.
-
Sections are mounted on slides and coverslipped with an anti-fading mounting medium.
-
-
Image Acquisition and Analysis:
-
Confocal microscopy is used to capture images of the dentate gyrus.
-
The number of Ki67-positive and DCX-positive cells is quantified using stereological methods or by counting positive cells in a defined area of the granular cell layer and subgranular zone.
-
Novel Object Recognition (NOR) Test
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: On day 1, mice are allowed to freely explore the empty arena for 10 minutes.
-
Familiarization Phase: On day 2, two identical objects are placed in the arena, and mice are allowed to explore them for 10 minutes.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object, and mice are returned to the arena to explore for 5-10 minutes.
-
-
Data Analysis:
-
The time spent exploring each object is recorded.
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Discussion and Future Directions
The available evidence from the study by Rutigliano and colleagues (2023) suggests that this compound alone does not significantly increase the number of immature neurons in the hippocampus of hypothyroid mice.[1][2] However, when combined with L-thyroxine, a synergistic effect resulting in a notable increase in neuroprogenitors was observed.[1][2] This finding points towards a potential role for T1AM in modulating the effects of thyroid hormones on neurogenesis, rather than acting as a standalone neurogenic agent.
The proposed mechanism of action for T1AM is through the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. Activation of TAAR1 is known to trigger downstream signaling cascades involving Protein Kinase A (PKA), Protein Kinase C (PKC), and the ERK pathway, all of which can ultimately influence the phosphorylation of the transcription factor CREB. CREB is a well-established regulator of genes involved in neuronal survival, differentiation, and plasticity. The upregulation of neurogenesis-related genes such as Mapk3 and Neurog2 in the presence of T1AM, as reported by Rutigliano et al. (2023), provides a potential link between TAAR1 signaling and the observed effects on neuroprogenitors.
It is crucial to acknowledge that the current understanding of T1AM's effect on hippocampal neurogenesis is based on a limited number of studies. Further research is warranted to confirm these findings in different experimental models, including non-pathological conditions, and to further elucidate the precise downstream targets of TAAR1 signaling that mediate these effects. Investigating the dose-response relationship of T1AM and its impact on different stages of neurogenesis, from proliferation and differentiation to survival and integration of new neurons, will be critical for a comprehensive understanding of its therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Iodothyronamine Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Iodothyronamine hydrochloride (T3AM), a metabolite of thyroid hormone. Adherence to these protocols is essential to mitigate environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.
-
If there is a risk of generating dust or aerosols, respiratory protection should be used.
Spill Management:
-
In the event of a small spill, the material should be mechanically collected.[1]
-
Absorb any remaining residue with an inert, non-combustible material, such as sand or earth.
-
For larger spills, dike the area to prevent spreading.
-
Crucially, prevent the spilled material from entering drains or waterways.[1]
-
Collect all spilled material and place it in a properly labeled, sealed container for disposal.
Step-by-Step Disposal Protocol
The following procedure outlines a conservative approach for the disposal of this compound, based on general best practices for laboratory chemical waste.
-
Waste Identification and Classification:
-
This compound waste must be classified as chemical waste.
-
If it is mixed with other substances, the entire mixture should be treated as hazardous waste.[2]
-
Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an authorized body.[3]
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.[2]
-
Maintain separate, clearly labeled containers for solid and liquid waste.
-
-
Waste Container and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated area, away from direct sunlight.
-
Ensure the container is kept tightly closed except when adding waste.
-
Hazardous waste must be stored with secondary containment to prevent spills from reaching drains.[3]
-
-
Disposal:
-
Under no circumstances should this compound be disposed of down the drain or into the aquatic environment.[1]
-
The disposal of contents and the container must be carried out through an approved waste disposal plant or a licensed hazardous waste management company.[4]
-
All disposal activities must adhere to official state and federal regulations.[1]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| P-listed Wastes (Acutely Hazardous) | No more than one (1) quart of reactive acutely hazardous chemical waste should be accumulated prior to removal. | [5] |
| Total Laboratory Waste | Laboratories should generally accumulate no more than 25 gallons of chemical waste in total before removal. | [5] |
| Container Capacity | Waste containers should be filled to no more than 90% of their capacity. | [6] |
Note: It is crucial to consult your institution's environmental health and safety (EHS) department or the relevant regulatory bodies to determine the specific quantitative limits and classifications applicable to your location and waste streams.
Experimental Protocols
Detailed experimental protocols for the specific chemical neutralization or deactivation of this compound for disposal purposes are not documented in standard safety literature. The recommended procedure is not to treat the chemical in-lab for disposal unless it is part of a defined experimental protocol. The standard and required method is collection and transfer to a certified hazardous waste facility.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
